molecular formula C13H15NO6 B612890 Z-D-Glu-OH CAS No. 63648-73-7

Z-D-Glu-OH

Número de catálogo: B612890
Número CAS: 63648-73-7
Peso molecular: 281.26 g/mol
Clave InChI: PVFCXMDXBIEMQG-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Z-D-Glu-OH, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO6 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFCXMDXBIEMQG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63648-73-7
Record name (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid
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Foundational & Exploratory

Technical Guide: Z-D-Glutamic Acid (Z-D-Glu-OH)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core technical information on Z-D-Glutamic acid (Z-D-Glu-OH), an amino acid derivative utilized in biochemical and pharmaceutical research. It is intended for researchers, scientists, and professionals in the field of drug development.

Overview

This compound, also known as Z-D-glutamic acid, is a derivative of the non-essential amino acid, glutamic acid.[1][2] It serves as a crucial building block in peptide synthesis and is instrumental in the development of pharmaceuticals, particularly those targeting neurological disorders.[2][3] Its structure lends enhanced stability and solubility, making it a valuable compound in research concerning drug formulation and delivery systems.[2]

Chemical and Physical Properties

The fundamental quantitative data for this compound are summarized below.

PropertyValueReferences
Molecular Weight 281.26 g/mol [1][2]
Molecular Formula C₁₃H₁₅NO₆[1][2]
CAS Number 63648-73-7[1][2]
Appearance White to off-white solid/powder[1][2]
Purity ≥98.0%[1][2]
Melting Point 117 - 120 °C[2]

Applications in Research

Z-D-glutamic acid is a versatile compound with applications in several areas of scientific research:

  • Peptide Synthesis: It is a fundamental component used in the synthesis of bioactive peptides.[2]

  • Pharmaceutical Development: The compound is used in the creation of therapeutic agents, with research focusing on metabolic and neurological diseases.[2]

  • Neuroscience: It is employed in studies related to neurotransmitter signaling to better understand the function of glutamate (B1630785) in the brain.[3]

As a language model, I am unable to provide detailed experimental protocols from cited literature or generate visualizations such as Graphviz diagrams. The search results, while confirming the chemical properties of this compound, do not contain the specific, detailed methodologies required for experimental reproduction, nor do they describe complex signaling pathways or workflows that would necessitate diagrammatic representation. For detailed protocols, direct consultation of primary research articles is recommended.

References

An In-Depth Technical Guide to the Synthesis and Purification of Z-D-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH), a crucial building block in peptide synthesis and drug development. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents key analytical data for the characterization of this important compound.

Introduction

This compound, with the chemical formula C₁₃H₁₅NO₆ and a molecular weight of 281.26 g/mol , is a derivative of the non-proteinogenic D-glutamic acid. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial amine-protecting group in peptide synthesis, preventing unwanted side reactions at the α-amino group while allowing for selective deprotection under specific conditions. The presence of the free α- and γ-carboxylic acid groups makes this compound a versatile building block for the incorporation of acidic residues into peptide chains, influencing the overall charge, solubility, and conformational properties of the final peptide. This guide will focus on the prevalent and efficient method for its preparation: the Schotten-Baumann reaction.

Synthesis of this compound via Schotten-Baumann Reaction

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of D-glutamic acid with benzyl (B1604629) chloroformate in a biphasic system under basic conditions. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme

Synthesis_Workflow D_Glu D-Glutamic Acid Reaction Schotten-Baumann Reaction D_Glu->Reaction Z_Cl Benzyl Chloroformate Z_Cl->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Aqueous/Organic Solvent Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

Procedure:

  • Dissolution of D-Glutamic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-glutamic acid in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 0-5 °C.

  • Addition of Benzyl Chloroformate: To the stirred solution, add benzyl chloroformate and an additional equivalent of aqueous sodium hydroxide solution simultaneously and dropwise, maintaining the temperature between 0-5 °C and keeping the pH in the alkaline range.

  • Reaction: Allow the reaction mixture to stir vigorously at a low temperature for a specified period, typically 2-4 hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with an organic solvent like dichloromethane to remove unreacted benzyl chloroformate and other organic impurities.

    • Carefully acidify the aqueous layer with cold, dilute hydrochloric acid to a pH of approximately 2-3. The product, this compound, will precipitate as a white solid.

  • Isolation of Crude Product:

    • Cool the acidified mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration.

    • Wash the solid with cold deionized water to remove inorganic salts.

    • Dry the crude product under vacuum.

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials, byproducts, and impurities. The most common and effective method for purification is recrystallization.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Gravity Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Drying Washing->Drying Pure_Product Pure Crystalline This compound Drying->Pure_Product

Caption: Purification workflow for this compound.

Experimental Protocol for Recrystallization

Solvent System Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for this compound include water or a mixture of ethyl acetate and hexane.

Procedure (using Ethyl Acetate/Hexane):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • To further induce crystallization, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

A patent describing a similar process for the L-enantiomer reports heating the crude product in deionized water to 50-60 °C for dissolution, followed by cooling to induce crystallization.[1]

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Quantitative Data Summary
ParameterTypical Value/RangeMethod
Yield 80-90%Gravimetric
Purity >98%HPLC
Melting Point 128-132 °CMelting Point Apparatus
Optical Rotation [α]²⁰D +7.0 to +9.0° (c=2, AcOH)Polarimetry

Note: The yield is dependent on the specific reaction conditions and scale. A patent for the L-enantiomer reported a yield of 88.2% and a purity of 99.3% by HPLC.[1]

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 2H, COOH), 7.85 (d, J=8.0 Hz, 1H, NH), 7.40-7.28 (m, 5H, Ar-H), 5.05 (s, 2H, CH₂-Ph), 4.10 (m, 1H, α-CH), 2.25 (t, J=7.6 Hz, 2H, γ-CH₂), 1.95-1.75 (m, 2H, β-CH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 174.1, 172.9, 156.2, 137.2, 128.4, 127.8, 127.7, 65.6, 54.2, 30.1, 27.5.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (B52724) (with 0.1% TFA).

  • Detection: UV at 214 nm or 254 nm.

  • The retention time and peak purity are used to assess the chemical purity of the compound.

Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI) is commonly used.

  • Expected Ion: [M-H]⁻ at m/z 280.08 or [M+H]⁺ at m/z 282.09.

  • Mass spectrometry confirms the molecular weight of the synthesized compound.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction followed by recrystallization is a robust and efficient method for producing this key building block for peptide synthesis. This guide provides the necessary theoretical background and practical protocols for its successful preparation and characterization in a laboratory setting. Adherence to the detailed experimental procedures and rigorous analytical quality control are essential to ensure the high purity required for its applications in research and drug development.

References

Z-D-Glutamic Acid (Z-D-Glu-OH): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-α-carbobenzyloxy-D-glutamic acid (Z-D-Glu-OH), a key building block in peptide synthesis and a valuable tool in neuroscience and metabolic research. This document details its core characteristics, experimental protocols for its use, and its role in biological systems.

Core Physical and Chemical Properties

This compound is a derivative of the non-essential amino acid D-glutamic acid, featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group. This modification enhances its stability and utility in various chemical reactions, particularly in the controlled synthesis of peptides.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Synonyms N-Cbz-D-glutamic acid, N-Benzyloxycarbonyl-D-glutamic acid, Cbthis compound[1][2]
CAS Number 63648-73-7[2][3]
Molecular Formula C₁₃H₁₅NO₆[1]
Molecular Weight 281.26 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 119.0 to 121.0 °C[2]
Optical Rotation +7.0 to +8.0 degrees (c=8, in Acetic Acid)[1][2]
Purity >98.0%[1][2]
Storage Store at 2-8°C[3]

Spectroscopic Data Analysis

While specific spectra for this compound are proprietary to chemical suppliers, this section outlines the expected spectroscopic characteristics based on its molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the glutamic acid backbone, the benzyloxycarbonyl protecting group, and the carboxylic acid groups.

  • Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.

  • Benzyl (B1604629) Protons (CH₂): A singlet around 5.1 ppm.

  • α-Proton (α-CH): A multiplet around 4.3-4.5 ppm, coupled to the adjacent methylene (B1212753) protons.

  • β-Protons (β-CH₂): Diastereotopic protons appearing as a complex multiplet around 1.9-2.2 ppm.

  • γ-Protons (γ-CH₂): A multiplet around 2.3-2.5 ppm.

  • Amide Proton (NH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • Carboxylic Acid Protons (COOH): Two broad singlets at the downfield end of the spectrum (>10 ppm), which are typically exchanged with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Carbonyl Carbons (C=O): Signals for the two carboxylic acid carbons and the urethane (B1682113) carbonyl will appear in the range of 170-180 ppm.

  • Aromatic Carbons (C₆H₅): Multiple signals in the aromatic region, typically between 127-137 ppm.

  • Benzyl Carbon (CH₂): A signal around 67 ppm.

  • α-Carbon (α-CH): A signal around 53-55 ppm.

  • β-Carbon (β-CH₂): A signal in the range of 28-32 ppm.

  • γ-Carbon (γ-CH₂): A signal around 30-34 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[4]

  • N-H Stretch (Amide): A moderate band around 3300 cm⁻¹.[4]

  • C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.

  • C=O Stretch (Carboxylic Acid and Urethane): Strong, sharp peaks in the region of 1680-1750 cm⁻¹.[4]

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound will produce a molecular ion peak [M+H]⁺ at m/z 282.09. The fragmentation pattern will likely involve the loss of the benzyloxycarbonyl group or parts of the glutamic acid side chain. Common fragments would include those corresponding to the loss of CO₂, H₂O, and the benzyl group.

Experimental Protocols

General Protocol for Peptide Synthesis using this compound

This protocol outlines a general procedure for coupling this compound to an amino acid ester using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., HCl, NaHCO₃, brine, anhydrous Na₂SO₄, silica (B1680970) gel for chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and add TEA (1.1 equivalents) to neutralize it.

  • Add the neutralized amino acid ester solution to the this compound solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting protected dipeptide by column chromatography on silica gel.

Peptide_Synthesis_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Z_Glu_OH This compound Activated_Ester Activated Ester Intermediate Z_Glu_OH->Activated_Ester Reacts with HOBt HOBt HOBt->Activated_Ester DCC DCC DCC->Activated_Ester Protected_Dipeptide Protected Dipeptide Activated_Ester->Protected_Dipeptide Couples with Amino_Ester Amino Acid Ester (e.g., H-Gly-OMe) Amino_Ester->Protected_Dipeptide Nucleophilic Attack Base Base (TEA/DIPEA) Base->Amino_Ester Neutralizes Filtration Filtration (Remove DCU) Protected_Dipeptide->Filtration Washing Aqueous Washes (HCl, NaHCO3, Brine) Filtration->Washing Drying Drying (Na2SO4) Washing->Drying Purification Column Chromatography Drying->Purification

General workflow for peptide synthesis using this compound.

Biological and Pharmacological Significance

While this compound itself is primarily a synthetic intermediate, its core component, D-glutamic acid, and the broader class of glutamic acid derivatives have significant biological roles.

Role of D-Glutamic Acid

D-glutamic acid is found in various organisms and has been implicated in several physiological processes. It is a component of the bacterial cell wall peptidoglycan and can be found in the mammalian brain, where its concentration changes with age and in certain pathological conditions.

Glutamate (B1630785) as a Neurotransmitter

L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system.[5] It plays a crucial role in synaptic plasticity, which is fundamental for learning and memory.[5] Glutamate activates both ionotropic and metabotropic receptors, leading to the excitation of postsynaptic neurons. Dysregulation of glutamate signaling is associated with numerous neurological and psychiatric disorders. This compound and other glutamic acid derivatives are used in neuroscience research to probe the function of glutamate receptors and transporters.[6]

Glutamate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamine Glutamine PAG Phosphate-Activated Glutaminase Glutamine->PAG Converted by Glutamate_pre Glutamate PAG->Glutamate_pre VGLUT Vesicular Glutamate Transporter (VGLUT) Glutamate_pre->VGLUT Uptake by Vesicle Synaptic Vesicle VGLUT->Vesicle Glutamate_cleft Glutamate Vesicle->Glutamate_cleft Release NMDA_R NMDA Receptor Glutamate_cleft->NMDA_R Binds to AMPA_R AMPA Receptor Glutamate_cleft->AMPA_R mGluR mGlu Receptor Glutamate_cleft->mGluR EAAT Excitatory Amino Acid Transporter (EAAT) Glutamate_cleft->EAAT Postsynaptic_Response Postsynaptic Excitation (Ca2+ influx, etc.) NMDA_R->Postsynaptic_Response AMPA_R->Postsynaptic_Response mGluR->Postsynaptic_Response Glutamine_Synthetase Glutamine Synthetase EAAT->Glutamine_Synthetase Uptake & Conversion Glutamine_glia Glutamine Glutamine_Synthetase->Glutamine_glia Glutamine_glia->Glutamine Transport to Neuron

Simplified diagram of the glutamate-glutamine cycle in a synapse.
Metabolic Role

Glutamic acid is a key player in cellular metabolism. It is involved in the urea (B33335) cycle and serves as a precursor for the synthesis of other amino acids and the antioxidant glutathione.[] Derivatives of glutamic acid are being investigated for their potential to modulate metabolic pathways in various diseases, including cancer.[8]

Conclusion

This compound is a valuable reagent for chemical and biological research. Its well-defined physical and chemical properties, combined with its utility in peptide synthesis, make it an important tool for drug discovery and the development of novel therapeutic agents. A thorough understanding of its characteristics and handling is essential for its effective application in the laboratory. Further research into the specific biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

References

A Technical Guide to Z-D-Glu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-D-Glu-OH (N-Carbobenzyloxy-D-glutamic acid), a key building block in peptide synthesis. This document details its chemical properties, supplier information, and its application in established experimental protocols.

Core Properties of this compound

This compound, a derivative of D-glutamic acid, is primarily utilized as a protected amino acid in both solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino functionality, preventing unwanted reactions during peptide chain elongation.

Chemical Identification and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 63648-73-7--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₃H₁₅NO₆--INVALID-LINK--
Molecular Weight 281.26 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white powder or crystal--INVALID-LINK--
Melting Point 119.0 to 121.0 °C--INVALID-LINK--
Optical Activity +7.0 to +8.0 deg (c=8, AcOH)--INVALID-LINK--
Solubility Soluble in DMSO.--INVALID-LINK--
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.--INVALID-LINK--
Supplier Information

This compound is commercially available from various chemical suppliers. A selection of prominent suppliers is listed below.

SupplierProduct NumberPurity
TCI Chemicals C0663>98.0%
MedChemExpress HY-W009329≥98.0%
Santa Cruz Biotechnology sc-268804-
ChemScene CS-W010045≥97%

Application in Peptide Synthesis

The primary application of this compound is in the synthesis of peptides. The Z-protecting group is a classic choice, particularly in solution-phase synthesis, although it can also be used in solid-phase peptide synthesis (SPPS) under specific conditions.

Comparison of Z- and Fmoc-Protecting Groups

In modern peptide synthesis, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is more commonly used than the Z-group, especially in SPPS. The key differences are highlighted below.

FeatureZ-Group (Benzyloxycarbonyl)Fmoc-Group (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Catalytic hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH).Mild base (e.g., 20% piperidine (B6355638) in DMF).
Typical Synthesis Method Primarily Solution-Phase Peptide Synthesis.Primarily Solid-Phase Peptide Synthesis (SPPS).

The choice between Z- and Fmoc-chemistry has significant implications for the synthesis strategy, particularly concerning the orthogonality of protecting groups and the final cleavage conditions.

Experimental Protocol: Solution-Phase Dipeptide Synthesis using this compound

This section provides a detailed methodology for the synthesis of a dipeptide using this compound in a solution-phase approach.

Materials and Reagents
  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous citric acid solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) source

Experimental Workflow

The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using this compound.

G Solution-Phase Dipeptide Synthesis Workflow cluster_activation Step 1: Activation of this compound cluster_coupling Step 2: Peptide Coupling cluster_workup Step 3: Work-up and Purification cluster_deprotection Step 4: Z-Group Deprotection A Dissolve this compound and HOBt in anhydrous DCM/DMF B Cool to 0°C A->B C Add DCC B->C E Add neutralized amino acid to the activated this compound solution C->E Combine for Coupling D Neutralize amino acid ester hydrochloride with TEA/DIPEA D->E F Stir at 0°C, then room temperature E->F G Filter to remove DCU F->G Proceed to Work-up H Wash with NaHCO₃, citric acid, and brine G->H I Dry over MgSO₄ and evaporate solvent H->I J Purify by column chromatography or recrystallization I->J K Dissolve protected dipeptide in MeOH J->K Proceed to Deprotection L Add 10% Pd/C catalyst K->L M Hydrogenate under H₂ atmosphere L->M N Filter through Celite and evaporate solvent M->N end Final Dipeptide N->end Final Dipeptide

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Detailed Protocol
  • Activation of this compound:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C.

  • Peptide Coupling:

    • In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM.

    • Add TEA or DIPEA (1.1 equivalents) dropwise at 0°C to neutralize the hydrochloride salt.

    • Add the neutralized amino acid solution to the activated this compound solution from step 1.

    • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the Z-protected dipeptide.

  • Z-Group Deprotection (Catalytic Hydrogenation):

    • Dissolve the purified Z-protected dipeptide in methanol.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to yield the final dipeptide.

Conclusion

This compound remains a valuable reagent in the field of peptide chemistry. While Fmoc-based strategies dominate solid-phase synthesis, the Z-protecting group offers a robust and well-established alternative, particularly for solution-phase synthesis and for specific applications where its unique deprotection conditions are advantageous. A thorough understanding of its properties and the associated experimental protocols is essential for researchers aiming to incorporate D-glutamic acid into their target peptides.

The Strategic Integration of Z-D-Glu-OH in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the incorporation of non-canonical amino acids is a critical strategy for enhancing the therapeutic potential of peptide-based drugs. Among these, D-amino acids play a pivotal role in improving peptide stability, bioavailability, and receptor affinity. This in-depth technical guide focuses on the role and application of N-α-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH), a key building block for introducing D-glutamic acid into peptide sequences. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use in both solid-phase and solution-phase peptide synthesis, and insights into the significance of D-glutamic acid in biological systems.

Core Concepts: The Z-Protecting Group and the Significance of D-Amino Acids

The Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group in peptide synthesis, introduced by Leonidas Zervas and Max Bergmann in the 1930s.[1][2] It is a carbamate-type protecting group that is stable to the basic and mildly acidic conditions often employed in peptide synthesis, providing orthogonality with other protecting groups like Boc and Fmoc.[1][3]

The Z group is typically introduced by reacting the amino group with benzyl (B1604629) chloroformate (Z-Cl) under basic conditions.[4] Its removal (deprotection) is most commonly achieved by catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves the benzyl-oxygen bond to release the free amine, carbon dioxide, and toluene.[1][5] Alternatively, strong acidic conditions such as HBr in acetic acid can also be used for deprotection.[5]

The Role of D-Amino Acids in Peptide Therapeutics

While proteins in most living organisms are composed of L-amino acids, the incorporation of their mirror images, D-amino acids, into synthetic peptides offers several advantages for drug development:[6][7]

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are naturally programmed to recognize L-amino acids. This leads to a longer in vivo half-life.[6][8]

  • Improved Bioavailability: Increased stability can contribute to improved absorption and distribution in the body.[6]

  • Unique Biological Activities: The altered stereochemistry can lead to novel binding interactions with biological targets, potentially resulting in increased potency or altered selectivity.[6][9]

  • Structural Rigidity: The incorporation of D-amino acids can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding.

D-glutamic acid, in particular, is found in the peptidoglycan of bacterial cell walls, contributing to their resistance to host proteases.[9] Its incorporation into therapeutic peptides is a strategy to harness these stability-enhancing properties.

Physicochemical Properties and Quantitative Data of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference(s)
Chemical Formula C₁₃H₁₅NO₆[10]
Molecular Weight 281.26 g/mol [10]
Appearance White to off-white powder[10]
Melting Point 115-117 °C
pKa (α-COOH) ~2.19[11][12][13]
pKa (γ-COOH) ~4.25[11][12][13]
Solubility (L-enantiomer)
   Water (25 °C)0.864 g/100 mL[14]
   Ethanol (25 °C)Low[11]
   DMFSoluble
Side-Chain Protection of this compound

For many applications, especially in solid-phase peptide synthesis (SPPS), the side-chain carboxyl group of glutamic acid must also be protected to prevent side reactions. Common protected derivatives of this compound include:

CompoundSide-Chain Protecting GroupKey Features
Z-D-Glu(OtBu)-OH tert-Butyl (tBu)Stable to catalytic hydrogenation; removed by strong acids (e.g., TFA). Orthogonal to the Z-group.
Z-D-Glu(OBzl)-OH Benzyl (Bzl)Removed simultaneously with the Z-group by catalytic hydrogenation or strong acids.

Experimental Protocols

Solution-Phase Synthesis of a Dipeptide: Z-D-Glu-Gly-OH

This protocol describes the synthesis of a simple dipeptide in solution, illustrating the fundamental steps of coupling and deprotection.

Step 1: Coupling of Z-D-Glu(OtBu)-OH with H-Gly-OMe·HCl

  • Activation of Z-D-Glu(OtBu)-OH:

  • Neutralization of Glycine (B1666218) Methyl Ester:

    • In a separate flask, suspend H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM.

    • Add triethylamine (B128534) (TEA) (1.0 eq) and stir for 15 minutes at 0 °C.

  • Coupling Reaction:

    • Add the neutralized glycine methyl ester solution to the activated Z-D-Glu(OtBu)-OH solution.

    • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product by flash chromatography on silica (B1680970) gel to obtain Z-D-Glu(OtBu)-Gly-OMe.

Step 2: Saponification of the Methyl Ester

  • Dissolve the purified Z-D-Glu(OtBu)-Gly-OMe in a mixture of methanol (B129727) and water.

  • Add 1 M NaOH (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield Z-D-Glu(OtBu)-Gly-OH.

Step 3: Deprotection of the Protecting Groups

  • Z-group removal (Catalytic Hydrogenation):

    • Dissolve Z-D-Glu(OtBu)-Gly-OH in methanol.

    • Add 10% Pd/C (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to yield H-D-Glu(OtBu)-Gly-OH.

  • tBu-group removal (Acidolysis):

    • Treat the H-D-Glu(OtBu)-Gly-OH with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-4 hours at room temperature.

    • Precipitate the final peptide, H-D-Glu-Gly-OH, by adding cold diethyl ether.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Glu(OtBu)-OH

While this guide focuses on this compound, in modern SPPS, the Fmoc/tBu strategy is more prevalent. The following protocol for Fmoc-D-Glu(OtBu)-OH can be adapted for a Z/Bzl strategy by substituting the deprotection and cleavage steps accordingly.

General SPPS Cycle:

spss_workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-Glu(OtBu)-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Final Cleavage and Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final step Purification Purification (RP-HPLC) Cleavage->Purification

Fmoc-based Solid-Phase Peptide Synthesis Workflow

Detailed Protocol for a Single Coupling Cycle of Fmoc-D-Glu(OtBu)-OH:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-D-Glu(OtBu)-OH (3-4 eq relative to resin loading) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test (should be negative).

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

Coupling Efficiency and Reaction Optimization

The efficiency of the coupling reaction is crucial for the overall yield and purity of the final peptide. For sterically hindered amino acids like this compound derivatives, the choice of coupling reagent is critical.

Coupling ReagentTypical Reaction TimeExpected Coupling EfficiencyNotesReference(s)
DCC/HOBt 4-8 hours85-95%Standard, cost-effective, but can be slow for hindered residues.[9]
HBTU/DIPEA 2-4 hours95-99%Efficient, but can cause guanidinylation of the N-terminus if used in excess.[9]
HATU/DIPEA 1-2 hours>99%Highly efficient, fast, and low racemization. Recommended for difficult couplings.[9][16]
PyBOP/DIPEA 2-4 hours>98%Phosphonium (B103445) salt, very effective for hindered couplings.[9]

Troubleshooting Incomplete Coupling:

  • Extend Reaction Time: For difficult couplings, increasing the reaction time can improve yields.

  • Double Coupling: Perform a second coupling with fresh reagents.

  • Use a More Potent Coupling Reagent: Switching from carbodiimides to uronium/aminium or phosphonium salts can significantly improve efficiency.

  • Increase Temperature: Cautiously increasing the temperature (e.g., to 40°C) can accelerate the reaction, but may also increase the risk of racemization.

Biological Relevance and Signaling Pathways

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[12][17] It exerts its effects through ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors. Dysregulation of glutamate signaling is implicated in various neurological disorders, including Alzheimer's disease and Parkinson's disease.[6][12]

While the signaling pathways of L-glutamate are well-characterized, the specific roles of peptides containing D-glutamic acid in these pathways are an area of ongoing research. It is known that D-amino acid-containing peptides can act as cell-to-cell signaling molecules.[9] Peptides containing D-glutamic acid may act as modulators of glutamate receptors, potentially with altered affinity or selectivity compared to their L-counterparts.

glutamate_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate_pre L-Glutamate Glutamine->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle VGLUT Glutamate_syn L-Glutamate Vesicle->Glutamate_syn Release iGluR iGluR (NMDA, AMPA) Glutamate_syn->iGluR Binds mGluR mGluR Glutamate_syn->mGluR Binds D_Glu_Peptide D-Glu Peptide (Modulator) D_Glu_Peptide->iGluR Modulates D_Glu_Peptide->mGluR Modulates Ca_Influx Ca²⁺ Influx iGluR->Ca_Influx Signaling_Cascades Signaling Cascades mGluR->Signaling_Cascades Ca_Influx->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity, Learning, Memory Signaling_Cascades->Synaptic_Plasticity

References

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the field of organic synthesis, particularly in the intricate art of peptide synthesis and the development of complex pharmaceuticals. Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first protecting group that allowed for the controlled, stepwise synthesis of peptides, a revolutionary advancement at the time.[1][2][3] Despite the advent of other protecting groups like Boc and Fmoc, the Cbz group's unique stability, reliability, and specific deprotection methods ensure its continued relevance in modern synthetic chemistry.[4][5][6] This guide provides a comprehensive technical overview of the Cbz protecting group, from its fundamental chemistry to detailed experimental protocols.

Core Principles: Protection and Deprotection

The primary role of the Cbz group is to temporarily render an amine nucleophile inert to prevent unwanted side reactions. This is achieved by converting the highly nucleophilic amine into a significantly less reactive carbamate (B1207046).[3][7]

Mechanism of Protection

The most common method for introducing the Cbz group involves the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under basic conditions. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton (neutralized by the base) results in the formation of the stable carbamate linkage.[4][7]

G cluster_protection Protection Mechanism amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack cbzcl Cbz-Cl (Benzyl Chloroformate) cbzcl->intermediate protected_amine R-NH-Cbz (Protected Amine) intermediate->protected_amine -Cl⁻ hcl HCl intermediate->hcl base_hcl Base-HCl hcl->base_hcl base Base base->base_hcl G cluster_workflow Deprotection Method Selection Workflow start Cbz-Protected Substrate check_reducible Reducible Groups Present? (e.g., Alkenes, Alkynes, Nitro) start->check_reducible check_acid_labile Acid-Labile Groups Present? check_reducible->check_acid_labile Yes hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) check_reducible->hydrogenolysis No acidic_cleavage Acidic Cleavage (e.g., HBr/AcOH) check_acid_labile->acidic_cleavage No nucleophilic_deprotection Nucleophilic Deprotection check_acid_labile->nucleophilic_deprotection Yes transfer_hydrogenolysis Transfer Hydrogenolysis (e.g., HCOOH·NH₄, Pd/C) hydrogenolysis->transfer_hydrogenolysis Alternative deprotected_product Deprotected Amine hydrogenolysis->deprotected_product transfer_hydrogenolysis->deprotected_product acidic_cleavage->deprotected_product nucleophilic_deprotection->deprotected_product G cluster_deprotection_mechanism Catalytic Hydrogenolysis Deprotection Mechanism protected_amine R-NH-Cbz intermediate_complex Adsorbed Complex on Pd Surface protected_amine->intermediate_complex h2 H₂ h2->intermediate_complex pdc Pd/C Catalyst pdc->intermediate_complex cleavage C-O Bond Cleavage intermediate_complex->cleavage carbamic_acid Carbamic Acid Intermediate (R-NH-COOH) cleavage->carbamic_acid toluene Toluene cleavage->toluene co2 CO₂ carbamic_acid->co2 deprotected_amine R-NH₂ (Deprotected Amine) carbamic_acid->deprotected_amine Decarboxylation

References

Z-D-Glu-OH as a D-Amino Acid Building Block: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Application of N-α-Benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH) in Peptide Synthesis and Drug Discovery.

Introduction

In the realm of peptide-based therapeutics, the incorporation of non-proteinogenic amino acids is a key strategy for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. Among these, D-amino acids, the enantiomers of the naturally occurring L-amino acids, play a pivotal role. Their inherent resistance to enzymatic degradation by endogenous proteases makes them invaluable tools in the design of robust and effective peptide drugs.[1] This technical guide focuses on N-α-Benzyloxycarbonyl-D-glutamic acid (this compound), a commercially available and widely utilized D-amino acid building block.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the properties of this compound, its application in solid-phase peptide synthesis (SPPS), and its relevance in the development of novel therapeutics. We will delve into experimental protocols, present quantitative data, and visualize key concepts to facilitate a deeper understanding of this important synthetic building block.

Physicochemical Properties of this compound

This compound, with the CAS number 63648-73-7, is a derivative of D-glutamic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group.[2][3] This protecting group is crucial for preventing unwanted side reactions during peptide synthesis and can be removed under specific conditions that are orthogonal to many side-chain protecting groups.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms Z-D-glutamic acid, Cbthis compound[2][4]
CAS Number 63648-73-7[2][3][4][5]
Molecular Formula C₁₃H₁₅NO₆[2][3]
Molecular Weight 281.26 g/mol [2][3]
Appearance White powder[2]
Melting Point 117 - 120 °C[2]
Purity ≥ 97% to ≥ 99.5% (Chiral HPLC)[2][3]
Optical Rotation [α]D²⁰ = +8 ± 1° (c=1 in AcOH)[2]
Storage Conditions 0 - 8 °C[2]

Role in Peptide Synthesis

The primary application of this compound is as a building block in the synthesis of peptides. The introduction of a D-glutamic acid residue can confer several advantages:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are highly specific for L-amino acids. This leads to a longer in vivo half-life of the peptide therapeutic.[1]

  • Conformational Constraints: The incorporation of a D-amino acid can induce specific turns or secondary structures in the peptide backbone, which can lead to altered receptor binding and biological activity.

  • Modulation of Bioactivity: By altering the stereochemistry at a specific position, the interaction of a peptide with its biological target can be fine-tuned, potentially leading to increased potency or altered signaling outcomes.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu or Boc/Bzl strategy. The workflow for incorporating a Z-protected amino acid in a solution-phase synthesis, which shares principles with solid-phase methods, is depicted below.

G cluster_0 Preparation of this compound cluster_1 Peptide Coupling cluster_2 Chain Elongation start This compound DCHA Salt free_acid Liberate Free Carboxylic Acid (e.g., with aqueous acid) start->free_acid z_d_glu_oh This compound (Free Acid) free_acid->z_d_glu_oh activation Activation of this compound (e.g., with DCC/HOBt) z_d_glu_oh->activation peptide_resin Peptide on Solid Support (with free N-terminus) coupling Coupling to Peptide peptide_resin->coupling activation->coupling z_peptide_resin Z-D-Glu-Peptide on Resin coupling->z_peptide_resin deprotection Continue SPPS Cycles (Fmoc deprotection, coupling) z_peptide_resin->deprotection

General workflow for utilizing this compound in peptide synthesis.

Experimental Protocols

While a specific, detailed protocol for the incorporation of this compound is often sequence-dependent, the following provides a generalized methodology for manual Fmoc-based solid-phase peptide synthesis.

Materials
  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Fmoc-protected L-amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether

Protocol for a Single Coupling Cycle of this compound
  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated this compound solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a second coupling may be necessary.

  • Continue Synthesis: Proceed with the next Fmoc-amino acid coupling cycle.

Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (and the N-terminal Z-group, if desired) are removed. The Z-group is labile to strong acid (like HF) and catalytic hydrogenation. For peptides synthesized using the Fmoc/tBu strategy, the final TFA cleavage cocktail will also remove the Z-group.

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Quantitative Data

The efficiency of peptide synthesis is crucial for obtaining a high yield of the desired product. The per-step coupling and deprotection efficiency has a significant impact on the overall yield, especially for longer peptides.

Table 2: Theoretical Overall Yield as a Function of Per-Step Efficiency for a 20-mer Peptide

Per-Step Efficiency (%)Overall Theoretical Yield (%)
9535.8
9754.4
9981.8
99.590.5

Note: This table illustrates the theoretical impact of step-wise efficiency on the final yield.

While specific yields for syntheses involving this compound are highly sequence-dependent, the use of efficient coupling reagents is key to maximizing the incorporation of this sterically hindered amino acid.

Applications in Drug Development and Research

The incorporation of D-amino acids is a well-established strategy in the development of peptide-based drugs to improve their metabolic stability.[1] While specific blockbuster drugs containing this compound are not prominently in the public domain, this building block is a valuable tool for researchers exploring the structure-activity relationships of bioactive peptides.

One notable area of research is in neuroscience. For example, a study on the amyloid-beta peptide (Aβ42), which is implicated in Alzheimer's disease, showed that introducing D-glutamate at a specific position stabilized a prefibrillary aggregate with enhanced cytotoxicity.[6] This highlights how a single stereochemical change can significantly impact the aggregation and biological properties of a peptide.

The general glutamatergic signaling pathway, a major excitatory neurotransmitter system in the brain, is a key area of research for neurological disorders. The introduction of D-glutamate containing peptides could modulate these pathways in novel ways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron glutamine Glutamine glutaminase Glutaminase glutamine->glutaminase glutamate_pre Glutamate glutaminase->glutamate_pre vglut Vesicular Glutamate Transporter (VGLUT) glutamate_pre->vglut vesicle Synaptic Vesicle vglut->vesicle nmda NMDA Receptor vesicle->nmda Glutamate Release ampa AMPA Receptor vesicle->ampa mglur mGluR vesicle->mglur ca_influx Ca²⁺ Influx nmda->ca_influx ampa->ca_influx downstream Downstream Signaling (e.g., LTP, LTD) mglur->downstream ca_influx->downstream d_glu_peptide D-Glu Containing Peptide (Modulator) d_glu_peptide->nmda d_glu_peptide->ampa d_glu_peptide->mglur

Modulation of Glutamatergic Synapse by D-Glu containing peptides.

Conclusion

This compound is a fundamental building block for the synthesis of modified peptides with enhanced therapeutic potential. Its ability to impart proteolytic resistance and modulate peptide conformation makes it an attractive choice for researchers and drug developers aiming to create the next generation of peptide-based medicines. A thorough understanding of its properties and the optimization of its incorporation into peptide sequences through robust synthetic protocols are key to harnessing its full potential. As the field of peptide therapeutics continues to grow, the strategic use of D-amino acids like D-glutamic acid will undoubtedly play a crucial role in the discovery of novel and effective treatments for a wide range of diseases.

References

An In-depth Technical Guide on the Solubility of Z-D-Glu-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Cbz-D-glutamic acid (Z-D-Glu-OH), a key building block in peptide synthesis and pharmaceutical development. Due to a lack of extensive quantitative solubility data in publicly available literature, this guide synthesizes qualitative information, data from close structural analogs, and standardized experimental protocols to serve as a valuable resource for laboratory work.

Introduction to this compound and its Solubility

This compound is a derivative of the D-enantiomer of glutamic acid, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino group. This protection renders the molecule more hydrophobic than its parent amino acid, significantly altering its solubility profile. While glutamic acid itself has poor solubility in most organic solvents, the introduction of the Cbz group generally enhances solubility in various organic media. Understanding the solubility of this compound is critical for its effective use in solution-phase peptide synthesis, purification, and the formulation of peptide-based therapeutics.

Solubility Data

Qualitative Solubility of this compound and its L-Enantiomer

The following table summarizes the available qualitative solubility information for this compound and its corresponding L-enantiomer, Z-L-Glu-OH. It is generally expected that the D- and L-enantiomers of a chiral molecule will have identical solubility in achiral solvents.

CompoundSolventSolubility Description
This compoundMethanol"Almost transparency"
Z-L-Glu-OHMethanolSoluble[1]
Z-L-Glu-OHDimethylformamide (DMF)Soluble[1]

Quantitative Solubility of a Structural Analog

For reference, the following table presents quantitative solubility data for N-(4-Aminobenzoyl)-L-glutamic acid, an N-acylated derivative of L-glutamic acid. While not this compound, this data for a related structure provides a quantitative perspective on the solubility of N-protected glutamic acids in polar aprotic solvents.

CompoundSolventSolubility (approx.)
N-(4-Aminobenzoyl)-L-glutamic acidDimethyl Sulfoxide (DMSO)1 mg/mL[2]
N-(4-Aminobenzoyl)-L-glutamic acidDimethylformamide (DMF)1 mg/mL[2]

It is important to note that the solubility of unprotected L-glutamic acid is very low in common organic solvents such as methanol, ethanol, ether, and acetone[3]. This underscores the significant role of the N-terminal protecting group in enhancing solubility in these media.

Experimental Protocol: Determination of Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is widely accepted in the pharmaceutical industry.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, dimethyl sulfoxide, ethyl acetate, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical method for quantification.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker.

    • Agitate the samples at a constant speed for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). The exact time may need to be determined empirically by taking measurements at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • Carefully withdraw a sample from the clear supernatant, being cautious not to disturb the solid at the bottom.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original solubility in the solvent by applying the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (24-72h) prep3->equil sample1 Sediment excess solid equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze via HPLC sample3->sample4

Caption: Workflow for Experimental Solubility Determination.

logical_relationship cluster_factors Influencing Factors compound This compound solubility Solubility compound->solubility solvent Organic Solvent solvent->solubility temp Temperature temp->solubility polarity Solvent Polarity polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility

Caption: Factors Influencing the Solubility of this compound.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains to be fully documented in the literature, this guide provides a foundational understanding based on available qualitative data and information from close structural analogs. For researchers and drug development professionals, the provided experimental protocol for the shake-flask method offers a robust framework for determining precise solubility values tailored to their specific laboratory conditions and solvent systems. The principles outlined herein should facilitate the effective handling and application of this compound in synthetic and formulation endeavors.

References

Stability of Z-D-Glu-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Z-D-Glu-OH (N-Benzyloxycarbonyl-D-glutamic acid) under various conditions. This compound is a crucial building block in peptide synthesis and other areas of chemical research. Understanding its stability profile is paramount for ensuring the integrity of synthetic processes, the quality of final products, and the reliability of experimental outcomes. This document outlines the key degradation pathways, summarizes stability data, provides detailed experimental protocols for stability assessment, and visualizes experimental workflows.

Overview of this compound Stability

This compound, like other N-benzyloxycarbonyl (Cbz or Z) protected amino acids, exhibits a specific stability profile. The primary points of potential degradation are the N-terminal Cbz protecting group and the glutamic acid side chain. The stability of this compound is influenced by several factors, including pH, temperature, light, oxidizing agents, and the presence of enzymes.

The Cbz group is known to be labile under certain conditions, which is a desirable characteristic for a protecting group that needs to be removed during a synthesis. However, this lability also dictates the conditions under which this compound can be handled and stored to prevent premature deprotection or degradation.

Stability Under Various Conditions

The stability of this compound under different stress conditions is summarized below. This information is primarily based on the known chemistry of N-Cbz protected amino acids.

pH Stability

The stability of this compound is significantly influenced by pH. The Cbz group is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, strong acidic or basic conditions can lead to its cleavage.

Table 1: pH Stability of this compound

ConditionStabilityPrimary Degradation PathwayPotential Degradation Products
Strong Acid (e.g., HBr in Acetic Acid) LabileAcid-catalyzed hydrolysis of the carbamate (B1207046) bond.D-Glutamic acid, Benzyl alcohol, Toluene, Carbon dioxide
Mild Acid (e.g., pH 4-6) Generally StableSlow hydrolysis over extended periods.Minor amounts of D-Glutamic acid and byproducts.
Neutral (pH 7) StableMinimal degradation under standard conditions.Negligible
Mild Base (e.g., pH 8-10) Generally StableSlow hydrolysis of the carbamate bond.Minor amounts of D-Glutamic acid and byproducts.
Strong Base (e.g., > pH 12) LabileBase-catalyzed hydrolysis of the carbamate bond.D-Glutamic acid, Benzyl alcohol, Carbonate
Thermal Stability

Elevated temperatures can promote the degradation of this compound. Thermal degradation can lead to the cleavage of the Cbz group and also to the intramolecular cyclization of the glutamic acid moiety to form pyroglutamic acid derivatives.

Table 2: Thermal Stability of this compound

TemperatureStabilityPrimary Degradation PathwayPotential Degradation Products
-20°C to 4°C Highly Stable--
Room Temperature (20-25°C) Stable for extended periodsSlow degradation over very long term storage.-
Elevated Temperature (e.g., > 40°C) Susceptible to degradationThermolysis of the Cbz group and cyclization.D-Pyroglutamic acid derivatives, D-Glutamic acid, Benzyl alcohol, Toluene
Photostability

Exposure to ultraviolet (UV) light can induce the degradation of this compound. The aromatic ring of the benzyloxycarbonyl group can absorb UV radiation, leading to photolytic cleavage.

Table 3: Photostability of this compound

ConditionStabilityPrimary Degradation PathwayPotential Degradation Products
Darkness Stable--
Ambient Light Generally StableSlow degradation upon prolonged exposure.Minor degradation products.
UV Irradiation (e.g., 254 nm) LabilePhotolytic cleavage of the Cbz group.D-Glutamic acid, Benzyl radical intermediates, Toluene, CO2
Oxidative Stability

This compound can be susceptible to oxidative degradation in the presence of strong oxidizing agents. The benzylic position of the Cbz group is a potential site for oxidation.

Table 4: Oxidative Stability of this compound

ConditionStabilityPrimary Degradation PathwayPotential Degradation Products
Air (Ambient) Stable--
Strong Oxidizing Agents (e.g., H₂O₂, KMnO₄) SusceptibleOxidation of the benzylic C-H bond and potentially the amino acid side chain.Benzaldehyde, Benzoic acid, oxidized glutamic acid derivatives.
Enzymatic Stability

Certain enzymes can catalyze the cleavage of the Cbz group. This is a known method for the deprotection of Cbz-protected amino acids and peptides. The ester and amide bonds within the this compound molecule could also be targets for specific hydrolases, although this is less common for the Cbz group itself which is generally considered stable to many proteases.

Table 5: Enzymatic Stability of this compound

Enzyme TypeStabilityPrimary Degradation Pathway
General Proteases (e.g., Trypsin, Chymotrypsin) Generally StableThe Cbz group is not a typical substrate.
Cbz-cleaving Enzymes (e.g., from Sphingomonas paucimobilis) LabileSpecific enzymatic cleavage of the carbamate bond.
Esterases/Lipases Generally StableThe carbamate linkage is not a typical ester bond.

Experimental Protocols for Stability Testing

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the formation of degradation products over time.

General Forced Degradation Protocol

Objective: To identify potential degradation products and degradation pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification

  • HPLC system with UV detector or Mass Spectrometer (MS)

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 M and 1 M). Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an appropriate amount of NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 M and 1 M). Incubate at a controlled temperature (e.g., 60°C) for specific time points. Neutralize the samples with an appropriate amount of HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution (e.g., 3%). Incubate at room temperature for specific time points.

    • Thermal Degradation: Place a solid sample of this compound and a solution sample in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a solid sample and a solution sample to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration. A control sample should be kept in the dark.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, and if necessary, dilute it to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of remaining this compound and any degradation products formed. Calculate the percentage of degradation. If coupled with a mass spectrometer, identify the mass of the degradation products to propose their structures.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from its potential degradation products (e.g., start with 95% A, ramp to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the Cbz group) and/or MS detection.

  • Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate the workflow for assessing the stability of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis ZDGluOH This compound Stock Solution Acid Acid Hydrolysis (HCl, Heat) ZDGluOH->Acid Base Base Hydrolysis (NaOH, Heat) ZDGluOH->Base Oxidation Oxidation (H₂O₂) ZDGluOH->Oxidation Thermal Thermal Stress (Heat) ZDGluOH->Thermal Photo Photostability (UV/Vis Light) ZDGluOH->Photo Sampling Time-point Sampling & Neutralization Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Data Interpretation (Degradation %, Product ID) HPLC->Data

Forced degradation experimental workflow for this compound.

Degradation_Pathways cluster_products Potential Degradation Products ZDGluOH This compound DGlu D-Glutamic Acid ZDGluOH->DGlu Hydrolysis (Acid/Base) Photolysis, Enzymatic PyroGlu D-Pyroglutamic Acid Derivative ZDGluOH->PyroGlu Thermal Stress BzOH Benzyl Alcohol ZDGluOH->BzOH Hydrolysis Toluene Toluene ZDGluOH->Toluene Hydrogenolysis (Reductive Cleavage) Oxidized Oxidized Products ZDGluOH->Oxidized Oxidation DGlu->PyroGlu Thermal Stress (Intramolecular Cyclization)

The Biological Significance of D-Glutamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glutamic acid, an enantiomer of the more common L-glutamic acid, and its derivatives represent a fascinating and increasingly important area of biological research. Historically considered rare and of limited biological relevance in higher organisms, D-glutamic acid is now recognized as a key molecule in a diverse range of physiological and pathological processes. From its fundamental role in the structural integrity of bacterial cell walls to its subtle yet significant modulation of neurotransmission in the mammalian central nervous system, the influence of D-glutamic acid and its derivatives is far-reaching. This technical guide provides an in-depth exploration of the core biological significance of these molecules, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling and metabolic pathways.

I. D-Glutamic Acid in Bacterial Peptidoglycan

A primary and essential role of D-glutamic acid is as a fundamental component of peptidoglycan, the major structural element of most bacterial cell walls. The incorporation of D-amino acids, including D-glutamic acid, into the peptide side chains of peptidoglycan provides resistance to degradation by host proteases, which are typically specific for L-amino acids.[1]

Quantitative Analysis of D-Glutamic Acid in Peptidoglycan

The molar ratio of D-glutamic acid within the peptidoglycan structure can vary between bacterial species. Quantitative analysis of peptidoglycan composition is crucial for understanding bacterial cell wall architecture and for the development of novel antimicrobial agents.

Bacterial SpeciesPeptidoglycan TypeMolar Ratio of D-Glutamic Acid (relative to GlcNAc)Reference
Escherichia coliA1γ1[2]
Bacillus subtilisA1γ1[3]
Staphylococcus aureusA3α1 (as D-isoglutamine)[4]
Mycobacterium tuberculosisA1γ1[3]
Experimental Protocol: Analysis of Peptidoglycan Composition by HPLC

This protocol outlines a standard procedure for the isolation and analysis of bacterial peptidoglycan to determine its amino acid composition, including the quantification of D-glutamic acid.

1. Peptidoglycan Isolation (Sacculi Preparation):

  • Grow bacterial culture to mid-logarithmic phase and harvest cells by centrifugation.

  • Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS) and add dropwise to boiling 4% sodium dodecyl sulfate (B86663) (SDS) to lyse the cells and denature proteins.

  • Boil the suspension for 30 minutes and then centrifuge at high speed to pellet the crude peptidoglycan (sacculi).

  • Wash the pellet extensively with sterile, nuclease-free water to remove SDS and other contaminants. This may involve multiple rounds of centrifugation and resuspension.

  • Treat the sacculi with α-amylase and pronase to remove contaminating polysaccharides and proteins, respectively.

  • Perform a final series of washes with water to obtain purified peptidoglycan sacculi.

2. Hydrolysis of Peptidoglycan:

  • Suspend the purified sacculi in 6 M HCl.

  • Hydrolyze at 110°C for 16-24 hours in a sealed, evacuated tube.

  • Remove the HCl by evaporation under a stream of nitrogen or by vacuum centrifugation.

3. Derivatization of Amino Acids:

  • Dissolve the dried hydrolysate in a suitable buffer.

  • Derivatize the amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthaldialdehyde (OPA) in the presence of a chiral thiol, to allow for the separation of D- and L-amino acid enantiomers.

4. HPLC Analysis:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 60% Mobile Phase B over 40 minutes is a typical starting point, but should be optimized for the specific derivatizing agent and expected amino acids.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 340 nm for Marfey's derivatives or fluorescence detection (Excitation: 340 nm, Emission: 450 nm) for OPA derivatives.

  • Quantification: Integrate the peak areas for the D- and L-glutamic acid derivatives and quantify using a standard curve prepared with known concentrations of D- and L-glutamic acid standards.

Experimental Workflow for Peptidoglycan Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Bacterial Culture Bacterial Culture Cell Lysis (SDS) Cell Lysis (SDS) Bacterial Culture->Cell Lysis (SDS) Washing Washing Cell Lysis (SDS)->Washing Enzymatic Digestion\n(Amylase, Pronase) Enzymatic Digestion (Amylase, Pronase) Washing->Enzymatic Digestion\n(Amylase, Pronase) Purified Sacculi Purified Sacculi Enzymatic Digestion\n(Amylase, Pronase)->Purified Sacculi Acid Hydrolysis Acid Hydrolysis Purified Sacculi->Acid Hydrolysis Derivatization Derivatization Acid Hydrolysis->Derivatization HPLC Separation HPLC Separation Derivatization->HPLC Separation Data Analysis Data Analysis HPLC Separation->Data Analysis Quantification of\nD-Glutamic Acid Quantification of D-Glutamic Acid Data Analysis->Quantification of\nD-Glutamic Acid

Workflow for the analysis of D-glutamic acid in bacterial peptidoglycan.
Peptidoglycan Biosynthesis Pathway

The synthesis of peptidoglycan is a complex, multi-step process that is a key target for many antibiotics. D-glutamic acid is incorporated into the pentapeptide precursor in the cytoplasm by the enzyme MurD ligase.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_L_Ala UDP-NAM-L-Ala UDP_NAM->UDP_NAM_L_Ala MurC UDP_NAM_L_Ala_D_Glu UDP-NAM-L-Ala-D-Glu UDP_NAM_L_Ala->UDP_NAM_L_Ala_D_Glu MurD UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Park's Nucleotide) UDP_NAM_L_Ala_D_Glu->UDP_NAM_pentapeptide MurE, MurF Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY L_Ala L-Alanine L_Ala->UDP_NAM_L_Ala D_Glu D-Glutamic Acid D_Glu->UDP_NAM_L_Ala_D_Glu m_DAP meso-Diaminopimelic acid m_DAP->UDP_NAM_pentapeptide D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->UDP_NAM_pentapeptide Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase

Simplified pathway of bacterial peptidoglycan biosynthesis.

II. D-Glutamic Acid in the Central Nervous System

While L-glutamate is the primary excitatory neurotransmitter in the mammalian brain, D-glutamic acid also plays a role, albeit as a less potent agonist at N-methyl-D-aspartate (NMDA) receptors.[5] The precise physiological and pathological significance of endogenous D-glutamic acid in the CNS is an active area of research.

Quantitative Data: NMDA Receptor Activity

Obtaining precise and consistent binding affinity (Ki) or potency (EC50) values for D-glutamic acid at NMDA receptors is challenging due to variations in experimental conditions, receptor subunit composition, and the presence of co-agonists like glycine (B1666218) or D-serine. However, it is generally accepted that D-glutamic acid is a significantly weaker agonist than L-glutamic acid.

LigandReceptor SubtypeAssay TypeEC50 / KiReference
L-Glutamic AcidNative (rat brain)[3H]CGP 39653 bindingKi: 0.2 µM[6]
L-Glutamic AcidRecombinant NR1/NR2AElectrophysiologyEC50: 2.3 µM[7]
D-Glutamic AcidNative (rat brain)-Less active than L-Glutamic acid[5]
NMDANative (rat brain)[3H]TCP bindingEC50: ~30 µM[8]

Note: Data for D-glutamic acid is often qualitative. Further quantitative studies are needed to establish precise affinity and potency values across different NMDA receptor subtypes.

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a D-glutamic acid derivative) for the NMDA receptor. This example uses [3H]MK-801, a non-competitive antagonist that binds to the ion channel pore of the receptor.[9]

1. Membrane Preparation:

  • Dissect the desired brain region (e.g., cortex or hippocampus) from rats or mice and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the crude membrane fraction.

  • Wash the membrane pellet by resuspension and centrifugation in fresh buffer multiple times to remove endogenous ligands.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

2. Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • Membrane preparation (typically 50-100 µg of protein).

    • [3H]MK-801 (a fixed concentration, typically near its Kd value, e.g., 1-5 nM).

    • A range of concentrations of the unlabeled test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Saturating concentrations of glutamate (B1630785) and glycine (e.g., 10 µM each) to open the ion channel and allow [3H]MK-801 binding.

    • For determination of non-specific binding, use a high concentration of a known NMDA receptor channel blocker (e.g., 10 µM unlabeled MK-801).

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the specific binding as a percentage of the control (no test compound) against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Glutamate Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate_vesicle Glutamate (in vesicle) Glutamine->Glutamate_vesicle Glutaminase Glutamate_cleft Glutamate Glutamate_vesicle->Glutamate_cleft Exocytosis NMDA_R NMDA Receptor Glutamate_cleft->NMDA_R AMPA_R AMPA Receptor Glutamate_cleft->AMPA_R D_Glutamate D-Glutamate D_Glutamate->NMDA_R Weak Agonist Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Signaling_cascades Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling_cascades

Simplified representation of glutamatergic signaling at the synapse.

III. Poly-γ-Glutamic Acid (γ-PGA)

Poly-γ-glutamic acid (γ-PGA) is a naturally occurring biopolymer composed of repeating units of D- and/or L-glutamic acid linked through γ-peptide bonds.[10] Produced by various microorganisms, γ-PGA exhibits a wide range of biological activities that are often dependent on its molecular weight.

Quantitative Data: Molecular Weight-Dependent Activities of γ-PGA
Molecular Weight (kDa)Biological ActivityApplicationReference
> 1,000FlocculationWater treatment, food processing[2]
400Antioxidant activityFood, cosmetics[7]
45-60Drug carrierMedicine[7]
11Calcium absorption enhancerFood supplements[7]
2Cryoprotectant, fertilizer synergistAgriculture[7]
Experimental Protocol: Synthesis of N-Acyl-D-Glutamic Acid

This protocol provides a general method for the synthesis of N-acyl-D-glutamic acid derivatives, which are of interest for their surfactant properties and potential biological activities. This example uses the Schotten-Baumann reaction.[11]

1. Materials:

  • D-Glutamic acid

  • Fatty acyl chloride (e.g., lauroyl chloride, myristoyl chloride)

  • Sodium hydroxide (B78521) (NaOH)

  • Acetone

  • Hydrochloric acid (HCl)

2. Procedure:

  • Dissolve D-glutamic acid in an aqueous solution of sodium hydroxide to form disodium (B8443419) D-glutamate. The pH should be maintained in the alkaline range (e.g., pH 10-11).

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve the fatty acyl chloride in acetone.

  • Slowly add the fatty acyl chloride solution to the stirred disodium D-glutamate solution, while simultaneously adding a solution of NaOH to maintain the alkaline pH.

  • Continue stirring the reaction mixture at a low temperature for several hours.

  • After the reaction is complete, acidify the mixture with HCl to precipitate the N-acyl-D-glutamic acid.

  • Collect the precipitate by filtration, wash with cold water to remove salts, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

3. Characterization:

  • Confirm the structure of the synthesized N-acyl-D-glutamic acid using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the purity of the compound using HPLC.

IV. Conclusion

The biological significance of D-glutamic acid and its derivatives is multifaceted and continues to be an expanding field of scientific inquiry. From the essential structural role in bacterial survival to the modulation of complex neuronal signaling in mammals, these molecules present a wealth of opportunities for basic research and therapeutic development. The methodologies and data presented in this guide offer a foundation for researchers to explore the intricate world of D-glutamic acid and to unlock its full potential in medicine and biotechnology. Further quantitative studies, particularly in the area of neuromodulation, will be crucial for a more complete understanding of the biological roles of these fascinating molecules.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide chemistry, the precise assembly of amino acids into a defined sequence is paramount. This endeavor would be an exercise in chaos without the strategic use of protecting groups. These temporary chemical modifications mask the reactive functional groups of amino acids, preventing unwanted side reactions and directing the formation of peptide bonds with high fidelity. This technical guide provides a comprehensive overview of protected amino acids, their strategic application in peptide synthesis, and the quantitative data that underpins their use.

The Fundamental Principle: Orthogonal Protection

The successful synthesis of complex peptides hinges on the concept of orthogonality . An orthogonal protection strategy employs multiple classes of protecting groups that can be selectively removed under distinct chemical conditions, without affecting other protecting groups on the peptide chain.[1] This allows for a stepwise and controlled manipulation of the growing peptide, enabling not only linear chain elongation but also the synthesis of cyclic peptides, branched structures, and post-translationally modified peptides.

The two dominant orthogonal strategies in modern solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches.

  • Fmoc/tBu Strategy: This is the most widely used method, employing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups like tert-butyl (tBu), trityl (Trt), and tert-butoxycarbonyl (Boc) for permanent side-chain protection. The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[2]

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for α-amino protection and benzyl (B1604629) (Bzl) or related groups for side-chain protection. The Boc group is removed with a milder acid (like TFA), while the more robust benzyl-based groups require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.

The Chemist's Toolbox: A Survey of Protecting Groups

The selection of protecting groups is a critical decision in planning a peptide synthesis. The ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and readily removed with high efficiency and minimal side reactions.[3]

Alpha-Amino Protecting Groups

These are temporary protecting groups that are removed at each cycle of peptide synthesis to allow for the coupling of the next amino acid.

Protecting GroupStructureIntroduction ReagentsTypical YieldDeprotection Conditions
Fmoc (9-Fluorenyl- methoxycarbonyl)Fmoc-OSu, Fmoc-Cl77-94%[4]20% Piperidine (B6355638) in DMF
Boc (tert-Butoxy- carbonyl)(Boc)₂O, Boc-ON77-94%[4]25-50% TFA in DCM
Cbz (Carboxybenzyl)Cbz-Cl, Cbz-OSu77-94%[4]H₂/Pd, HBr/AcOH
Side-Chain Protecting Groups

These are considered "permanent" protecting groups as they remain on the amino acid side chains throughout the synthesis and are typically removed only during the final cleavage step. The choice of side-chain protection must be orthogonal to the α-amino protecting group.

Amino AcidFunctional GroupProtecting GroupIntroduction ReagentsTypical YieldDeprotection Conditions
Lysine (B10760008) (Lys) ε-AminoBoc (Boc)₂O~100%[5]TFA, HF
Cbz Cbz-Cl, Cbz-OSu~92%[6]H₂/Pd, HBr/AcOH
Aspartic Acid (Asp) β-CarboxylOtBu (tert-Butyl ester)Isobutylene, H₂SO₄HighTFA, HF
Glutamic Acid (Glu) γ-CarboxylOtBu (tert-Butyl ester)Isobutylene, H₂SO₄HighTFA, HF
Serine (Ser) HydroxyltBu (tert-Butyl ether)Isobutylene, H₂SO₄HighTFA, HF
Threonine (Thr) HydroxyltBu (tert-Butyl ether)Isobutylene, H₂SO₄HighTFA, HF
Tyrosine (Tyr) Phenolic HydroxyltBu (tert-Butyl ether)Isobutylene, H₂SO₄HighTFA, HF
Cysteine (Cys) ThiolTrt (Trityl)Trityl chloride, DIPEAHighTFA/scavengers
Acm (Acetamidomethyl)Acm-Cl, NaOHHighHg(OAc)₂ or I₂
Arginine (Arg) GuanidiniumPbf (Pentamethyl- dihydrobenzofuran- sulfonyl)Pbf-Cl, DIPEAHighTFA/scavengers
Pmc (Pentamethyl- chromanesulfonyl)Pmc-Cl, DIPEAHighTFA/scavengers (harsher than Pbf)
Histidine (His) ImidazoleTrt (Trityl)Trityl chloride, DIPEA~97%[7]TFA/scavengers
Boc (Boc)₂OHighTFA, HF
Tryptophan (Trp) IndoleBoc (Boc)₂OHighTFA, HF

Key Experimental Workflows and Protocols

The following sections detail the core experimental procedures in peptide synthesis, highlighting the role of protected amino acids.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most common approach for SPPS. The general workflow is depicted below.

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->cleavage No end Purified Peptide cleavage->end

Fig 1. General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
  • Fmoc Deprotection: The Fmoc-protected peptide-resin is treated with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 3-5 minutes. The solution is drained, and the treatment is repeated for another 15-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. This activated solution is then added to the resin, and the mixture is agitated for 1-2 hours to facilitate peptide bond formation.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

Coupling Reagent Efficiency

The choice of coupling reagent is critical for achieving high coupling yields and minimizing racemization. HATU and HBTU are two of the most common uronium-based coupling reagents.

Coupling ReagentLeaving GroupRelative ReactivityRacemization RiskTypical Crude Purity (Model Peptide)
HATU HOAtVery HighLower83.6% (2x1 min coupling)[8]
HBTU HOBtHighHigherLower than HATU
HCTU 6-Cl-HOBtHighVery Good78.5% (2x1 min coupling)[8]
PyBOP HOBtGoodHigher48.1% (2x1 min coupling)[8]
Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved using a "cleavage cocktail" containing a strong acid (usually TFA) and a variety of scavengers to trap the reactive carbocations generated from the protecting groups.

Cleavage CocktailComposition (v/v/w)Target Residues / Application
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for peptides with Trp, Met, Cys, Tyr.[9]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Effective for peptides with Arg(Pmc/Pbf).
Reagent B TFA/H₂O/TIS (95:2.5:2.5)"Standard" low-odor cocktail for peptides without sensitive residues.
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Specifically designed to minimize methionine oxidation.
  • The peptide-resin is washed with dichloromethane (B109758) (DCM) and dried under vacuum.

  • The dried resin is suspended in Reagent K (typically 10 mL per gram of resin).

  • The mixture is gently agitated at room temperature for 2-4 hours.

  • The resin is filtered, and the filtrate containing the cleaved peptide is collected.

  • The peptide is precipitated from the filtrate by the addition of cold diethyl ether.

  • The precipitated peptide is collected by centrifugation, washed with cold ether, and dried under vacuum.

Orthogonal Deprotection in Practice

The power of orthogonal protecting groups is best illustrated in the synthesis of modified peptides. For example, the on-resin cyclization of a peptide can be achieved by using a side-chain protecting group that can be removed while the peptide is still attached to the resin and the α-amino and other side-chain protecting groups remain intact.

orthogonal_deprotection start Linear Peptide on Resin (Fmoc-AA...Lys(Alloc)...Asp(OAll)...) selective_deprotection Selective Deprotection (Pd(PPh₃)₄, PhSiH₃) start->selective_deprotection cyclization On-Resin Cyclization (Coupling Reagent) selective_deprotection->cyclization final_cleavage Final Cleavage & Deprotection (TFA Cocktail) cyclization->final_cleavage end Cyclic Peptide final_cleavage->end

Fig 2. Workflow for on-resin peptide cyclization using an orthogonal protection strategy.

In this example, the Alloc (allyloxycarbonyl) group, which is removed by a palladium catalyst, is used to protect the side chains of lysine and aspartic acid. This allows for their selective deprotection and subsequent cyclization without affecting the Fmoc group on the N-terminus or the tBu-based protecting groups on other side chains.

Minimizing Side Reactions: The Challenge of Racemization

A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the α-carbon of the amino acid. Racemization can occur during the activation step of the carboxyl group for coupling. The extent of racemization is influenced by the protecting group, the coupling reagent, the base used, and the specific amino acid being coupled.

FactorInfluence on RacemizationQuantitative Data
Protecting Group Urethane-type protecting groups (Fmoc, Boc, Cbz) are known to suppress racemization by preventing the formation of a key oxazolone (B7731731) intermediate.-
Coupling Reagent Additives like HOBt and HOAt are highly effective in suppressing racemization. Reagents that form more reactive active esters (e.g., HATU) can sometimes lead to lower racemization due to faster coupling rates.Use of HOBt can significantly reduce racemization.
Amino Acid Histidine and Cysteine are particularly prone to racemization.Racemization can be as low as 0.4% per synthesis cycle with optimized conditions.[10]

Conclusion

The use of protected amino acids is the bedrock of modern peptide chemistry, enabling the synthesis of peptides with remarkable precision and efficiency. A thorough understanding of the different protecting groups, their orthogonal relationships, and the quantitative aspects of their application and removal is essential for any researcher, scientist, or drug development professional working in this field. The strategic selection of protecting groups, coupled with optimized reaction conditions, is key to overcoming the challenges of peptide synthesis and unlocking the full potential of these versatile biomolecules.

References

The Role of Z-D-Glu-OH in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Glu-OH, or N-Carbobenzyloxy-D-glutamic acid, is a protected form of the D-enantiomer of glutamic acid. This modification, featuring a benzyloxycarbonyl group on the amine, renders it a valuable tool in various biochemical and pharmaceutical research applications. Its primary utility lies in peptide synthesis, where the 'Z' group serves as a removable protecting group for the amine terminus, preventing unwanted side reactions during peptide coupling. Beyond its foundational role in peptide chemistry, this compound and its derivatives have emerged as significant molecules in the study of neuroscience and enzymology, particularly as inhibitors of Glutamate (B1630785) Carboxypeptidase II (GCPII). This guide provides an in-depth overview of the applications of this compound, with a focus on its role in biochemical research, including detailed experimental protocols and relevant signaling pathways.

Core Applications in Biochemical Research

This compound is utilized across several key areas of biochemical investigation:

  • Peptide Synthesis: It serves as a fundamental building block in the solution-phase and solid-phase synthesis of peptides. The incorporation of a D-amino acid can enhance the peptide's resistance to enzymatic degradation, thereby improving its pharmacokinetic profile for therapeutic applications.

  • Enzyme Activity and Protein Interaction Studies: As a glutamic acid analog, this compound and its derivatives are employed to probe the active sites of enzymes that recognize glutamate or related structures. This is particularly relevant in the study of proteases and peptidases.

  • Drug Development and Neuroscience Research: A significant application of this compound derivatives is in the development of inhibitors for Glutamate Carboxypeptidase II (GCPII), an enzyme implicated in various neurological disorders.[1][2][3] By inhibiting GCPII, these compounds can modulate glutamate neurotransmission, offering therapeutic potential for conditions such as stroke, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[1][2][3]

Quantitative Data: Inhibition of Glutamate Carboxypeptidase II (GCPII)

While specific inhibitory data for the parent compound this compound is not extensively documented in publicly available literature, numerous derivatives of D-glutamic acid have been synthesized and evaluated as potent GCPII inhibitors. The following table summarizes the inhibitory activity of some of the most well-characterized D-glutamic acid-based GCPII inhibitors. This data provides a quantitative context for the potential of this compound as a scaffold for inhibitor design.

InhibitorIC₅₀Target EnzymeNotes
2-(Phosphonomethyl)pentanedioic acid (2-PMPA)200 pMGlutamate Carboxypeptidase II (GCPII)A highly potent and selective inhibitor, widely used as a research tool to study the function of GCPII.[4][5]
2-(3-Mercaptopropyl)pentanedioic acid (2-MPPA)90 nMGlutamate Carboxypeptidase II (GCPII)Another potent and selective thiol-based inhibitor of GCPII.[4][5]
Cefsulodin2.0 ± 0.1 µMGlutamate Carboxypeptidase II (GCPII)A third-generation cephalosporin (B10832234) identified as a moderate inhibitor of GCPII.[4]
Quisqualic acid10 µMGlutamate Carboxypeptidase II (GCPII)An excitatory amino acid that also exhibits inhibitory activity against GCPII.[4][5]

Signaling Pathway: GCPII Inhibition and Glutamate Modulation

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), plays a crucial role in regulating the levels of the neurotransmitter glutamate in the synaptic cleft.[1][2] GCPII hydrolyzes N-acetyl-aspartyl-glutamate (NAAG), the most abundant peptide neurotransmitter in the mammalian nervous system, into N-acetyl-aspartate (NAA) and glutamate.[2][3][6] In pathological conditions associated with excessive glutamate, such as excitotoxicity, the inhibition of GCPII presents a promising therapeutic strategy. By blocking GCPII, inhibitors prevent the breakdown of NAAG, leading to a decrease in glutamate levels and an increase in NAAG.[6] Elevated NAAG levels can then act on presynaptic mGluR3 receptors, further reducing glutamate release.[6]

GCPII_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NAAG_Vesicle NAAG NAAG NAAG NAAG_Vesicle->NAAG Release mGluR3 mGluR3 mGluR3->Glutamate_Vesicle Inhibits Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates NAAG->mGluR3 Activates GCPII GCPII NAAG->GCPII Hydrolyzed by Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Leads to GCPII->Glutamate Produces Z_D_Glu_OH_Derivative This compound Derivative (Inhibitor) Z_D_Glu_OH_Derivative->GCPII Inhibits

Caption: Signaling pathway of GCPII-mediated NAAG hydrolysis and its inhibition.

Experimental Protocols

In Vitro Glutamate Carboxypeptidase II (GCPII) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potency of compounds like this compound derivatives against recombinant human GCPII.[7]

Materials:

  • Recombinant human GCPII

  • Fluorescein-labeled Glu-Glu dipeptide substrate

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C₁₂E₈, pH 7.4

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader (λex = 492 nm, λem = 516 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant human GCPII to a final concentration of 0.04 nM in assay buffer.

    • Prepare a stock solution of the fluorescein-labeled Glu-Glu dipeptide substrate at 200 nM in assay buffer.

    • Prepare a serial dilution of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should not exceed 1% in the final reaction mixture.

  • Assay Protocol:

    • To each well of the 96-well plate, add 25 µL of the GCPII solution.

    • Add 25 µL of the test compound dilution (or vehicle for control wells) to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well. The final concentrations in a 100 µL reaction volume will be: 0.02 nM GCPII and 100 nM substrate.

    • Immediately measure the fluorescence intensity at various time points (e.g., every 5 minutes for 30 minutes) using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

GCPII_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - GCPII (0.04 nM) - Substrate (200 nM) - Test Compound Dilutions Add_GCPII Add 25 µL GCPII to each well Prepare_Reagents->Add_GCPII Add_Compound Add 25 µL Test Compound or Vehicle Add_GCPII->Add_Compound Pre_Incubate Pre-incubate at 37°C for 10 min Add_Compound->Pre_Incubate Initiate_Reaction Add 50 µL Substrate Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (λex=492, λem=516 nm) over time Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Plot_and_Fit Plot Dose-Response Curve Determine_Inhibition->Plot_and_Fit Calculate_IC50 Calculate IC₅₀ Plot_and_Fit->Calculate_IC50

Caption: Workflow for the in vitro GCPII inhibition assay.

Solution-Phase Peptide Synthesis using this compound

This protocol outlines the general steps for the synthesis of a dipeptide using this compound in solution.

Materials:

  • This compound

  • C-terminally protected amino acid (e.g., H-Gly-OMe)

  • Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

  • Racemization suppressant (e.g., 1-Hydroxybenzotriazole - HOBt)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • 1N HCl, saturated NaHCO₃, and brine for washing

  • Anhydrous sodium sulfate (B86663) for drying

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of this compound:

    • Dissolve this compound and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

  • Coupling Reaction:

    • Add the C-terminally protected amino acid (1.0 equivalent) to the solution.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate successively with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting protected dipeptide by column chromatography on silica gel or by recrystallization.

  • Deprotection (Removal of the Z-group):

    • The Z-group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂ gas) to yield the free amine of the dipeptide.

Peptide_Synthesis_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification cluster_deprotection Deprotection Dissolve_Reactants Dissolve this compound and HOBt in DCM Cool Cool to 0°C Dissolve_Reactants->Cool Add_Amino_Acid Add C-protected Amino Acid Cool->Add_Amino_Acid Add_DCC Add DCC solution dropwise Add_Amino_Acid->Add_DCC Stir Stir at 0°C then RT Add_DCC->Stir Monitor_TLC Monitor by TLC Stir->Monitor_TLC Filter_DCU Filter DCU byproduct Monitor_TLC->Filter_DCU Wash Wash with acid, base, and brine Filter_DCU->Wash Dry_and_Concentrate Dry and Concentrate Wash->Dry_and_Concentrate Purify Purify by Chromatography/Recrystallization Dry_and_Concentrate->Purify Hydrogenation Catalytic Hydrogenation (Pd/C, H₂) Purify->Hydrogenation

Caption: Workflow for solution-phase dipeptide synthesis using this compound.

Conclusion

This compound is a versatile and valuable reagent in biochemical research. Its primary role as a protected D-amino acid in peptide synthesis is well-established, enabling the creation of peptides with enhanced stability. Furthermore, the development of this compound derivatives as potent inhibitors of Glutamate Carboxypeptidase II has opened new avenues for therapeutic intervention in a range of neurological disorders. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important molecule. The continued exploration of this compound and its analogs is likely to yield further insights into fundamental biological processes and lead to the development of novel therapeutic agents.

References

A Technical Guide to the Conformational Analysis of Peptides Containing N-α-Benzyloxycarbonyl-D-Glutamic Acid (Z-D-Glu-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids, such as N-α-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH), into peptide sequences is a key strategy in modern drug discovery and biomaterial science. The D-configuration and the bulky N-terminal protecting group significantly influence the conformational landscape of the peptide backbone and side chains, thereby modulating biological activity, proteolytic stability, and pharmacokinetic properties. A thorough understanding of these conformational preferences is paramount for rational peptide design.

This technical guide outlines a comprehensive framework for the conformational analysis of peptides containing the this compound residue. While specific, high-resolution structural data for this compound-containing peptides is not extensively documented in publicly available literature, this document details the established experimental and computational protocols necessary for such an investigation. It provides researchers with the methodologies to elucidate the structural impact of this unique amino acid on a peptide's secondary and tertiary structure. The guide covers key experimental techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy and Circular Dichroism (CD) Spectroscopy, alongside a robust computational modeling workflow. Furthermore, it presents standardized formats for data presentation and visualizations to aid in the systematic analysis and reporting of conformational data.

Introduction

Peptides are crucial molecules in a vast array of biological processes and have garnered significant attention as therapeutic agents.[1] However, native peptides often suffer from poor metabolic stability and low bioavailability. The introduction of modified amino acids, including D-enantiomers and N-protected derivatives like this compound, is a powerful approach to overcome these limitations.[2] The benzyloxycarbonyl (Z) group provides steric bulk and influences hydrogen bonding patterns, while the D-glutamic acid residue can induce specific turns or disrupt canonical secondary structures, such as α-helices and β-sheets.

The biological function of a peptide is intrinsically linked to its three-dimensional structure. Therefore, a detailed conformational analysis is essential to understand how the incorporation of this compound dictates the peptide's shape and, consequently, its interaction with biological targets. This guide provides the necessary protocols and frameworks to conduct such an analysis.

Experimental Protocols for Conformational Analysis

A multi-technique approach is essential for a comprehensive understanding of peptide conformation in solution. NMR spectroscopy provides atomic-level details, while CD spectroscopy offers insights into the overall secondary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution.[2] It provides data on through-bond and through-space atomic interactions.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Synthesize the peptide containing the this compound residue using standard solid-phase or solution-phase peptide synthesis methodologies.[3]

    • Purify the peptide to >95% purity using High-Performance Liquid Chromatography (HPLC).

    • Prepare the NMR sample by dissolving the peptide in an appropriate deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[4]

    • Adjust the pH of the sample to the desired value (typically between 4 and 6 to minimize amide proton exchange) using dilute DCl or NaOD.[4]

    • Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[5]

  • NMR Data Acquisition:

    • Utilize a high-field NMR spectrometer (600 MHz or higher) for optimal signal dispersion and sensitivity.[5]

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra at a constant temperature (e.g., 298 K).

    • 1D ¹H Spectrum: To assess sample purity and overall signal dispersion.

    • 2D Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems. A mixing time of 60-80 ms (B15284909) is typically used.[2]

    • 2D Correlated Spectroscopy (COSY): To identify scalar-coupled protons, particularly for measuring ³J(HNHα) coupling constants.[2]

    • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): To identify through-space correlations between protons that are close in space (< 5 Å). A mixing time of 150-300 ms is common for NOESY.[4] ROESY is preferred for molecules with correlation times near the zero-crossing point of the NOE.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances sequentially using the TOCSY and NOESY/ROESY spectra.

    • Measure the intensities or volumes of NOE/ROE cross-peaks to derive interproton distance restraints.

    • Measure ³J(HNHα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum. These values are related to the backbone dihedral angle φ via the Karplus equation.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.[7]

Detailed Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer). The buffer components should not have significant absorbance in the far-UV region.

    • Determine the precise peptide concentration using methods like quantitative amino acid analysis or UV absorbance if the sequence contains aromatic residues.

    • Prepare a series of dilutions to a final concentration range of 10-100 µM.[8]

  • CD Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Acquire spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).[8]

    • Record spectra at a controlled temperature (e.g., 298 K).

    • For each sample, record multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × 100) / (c × l × N) where θ_obs is the observed ellipticity, c is the molar concentration, l is the path length in cm, and N is the number of amino acid residues.

    • Analyze the resulting CD spectrum. Characteristic spectral shapes indicate different secondary structures:

      • α-helix: Negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random Coil: A strong negative band near 200 nm.[8]

    • Use deconvolution algorithms (e.g., K2D2, DichroWeb) to estimate the percentage of each secondary structure type.

Computational Modeling Workflow

Computational methods complement experimental data by providing a dynamic, atomic-level view of peptide conformations and their relative energies.[9][10]

Detailed Protocol:

  • Initial Structure Generation:

    • Build the primary sequence of the this compound-containing peptide using molecular modeling software (e.g., PyMOL, Avogadro).

    • Generate an initial 3D conformation, for example, as an extended β-strand.

  • Force Field Parameterization:

    • Select a suitable molecular mechanics force field (e.g., AMBER, CHARMM, OPLS).

    • Since this compound is a non-standard residue, ensure that accurate force field parameters (bond lengths, angles, dihedrals, partial charges) are available or develop them using quantum mechanical calculations (e.g., at the B3LYP/6-31G* level of theory).

  • Molecular Dynamics (MD) Simulations:

    • Solvate the peptide in a periodic box of an explicit solvent model (e.g., TIP3P water).

    • Add counter-ions to neutralize the system.

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a production MD simulation for a sufficient duration (e.g., 100-1000 ns) to adequately sample the conformational space.

  • Analysis of MD Trajectories:

    • Perform cluster analysis on the trajectory to group similar conformations and identify the most populated conformational states.

    • Analyze the trajectories to determine the distribution of backbone (φ, ψ) and side-chain (χ) dihedral angles.

    • Calculate potential energies, root-mean-square deviation (RMSD), and hydrogen bond occupancies.

    • Compare the computationally derived average properties (e.g., J-couplings, NOE distances) with the experimental NMR data for validation.

Data Presentation

Clear and structured presentation of quantitative data is crucial for comparison and interpretation. The following templates are recommended.

Table 1: Template for NMR-Derived Conformational Restraints

Residue¹H Chemical Shifts (ppm)³J(HNHα) (Hz)Key NOEs ObservedDihedral Angle φ (°) (from J-coupling)
Z-D-Glu(i)αH: ..., βH: ..., γH: ...-αH(i) -> NH(i+1)-
Residue(i+1)αH: ..., NH: ...X.XNH(i+1) -> NH(i+2)-60 ± 30 (for X.X < 6 Hz)
...............

Table 2: Template for Computationally Derived Conformational Ensembles

ClusterPopulation (%)Relative Energy (kcal/mol)Avg. φ (°) (Z-D-Glu)Avg. ψ (°) (Z-D-Glu)Avg. χ₁ (°) (Z-D-Glu)Key H-bonds
1450.00+55+150-60CO(i) -> NH(i+3)
2251.25+60-45+170None
3152.10-70-30-75CO(i-1) -> NH(i+1)
.....................

Mandatory Visualizations (Graphviz)

Visual diagrams are essential for representing complex workflows and molecular relationships.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Data Integration & Structure synthesis Peptide Synthesis (Solid-Phase or Solution) purification HPLC Purification (>95%) synthesis->purification nmr NMR Spectroscopy (1D, COSY, TOCSY, NOESY) purification->nmr cd CD Spectroscopy purification->cd md Molecular Dynamics (Force Field, Solvation, Simulation) purification->md restraints Extract Restraints (J-couplings, NOEs) nmr->restraints structure 3D Structure Calculation & Ensemble Generation cd->structure Secondary Structure Validation analysis Trajectory Analysis (Clustering, Dihedrals) md->analysis analysis->structure Validation restraints->structure

Caption: Workflow for Conformational Analysis.

dihedral_angles cluster_backbone Peptide Backbone cluster_sidechain D-Glu Side Chain C_prev C' N_i N C_prev->N_i φ (+ve) Ca_i N_i->Ca_i C_i C' Ca_i->C_i ψ Ca_i_ref Cb_i Cg_i Cb_i->Cg_i χ₂ Cd_i Cg_i->Cd_i χ₃ Ca_i_ref->Cb_i χ₁

Caption: Key Dihedral Angles in this compound.

signaling_pathway receptor Cell Surface Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein Activation Inhibited peptide This compound Peptide (Conformationally Stable Antagonist) peptide->receptor Blocks Ligand Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger response Cellular Response (Blocked) second_messenger->response

Caption: Hypothetical Peptide-Modulated Pathway.

References

Spectroscopic Analysis of Z-D-Glu-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH), a key building block in peptide synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₅NO₆, with a molecular weight of 281.26 g/mol .[1][2][3] This information is foundational for the interpretation of the spectroscopic data presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in DMSO-d6.[4] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment Chemical Shift (ppm)
Carboxylic Acid Protons (2H)~12.5
Amide Proton (1H)7.61
Phenyl Protons (5H)7.33 - 7.36
Benzylic Protons (2H, -CH₂-)5.04
α-CH (1H)4.01
γ-CH₂ (2H)2.31
β-CH₂ (2H)1.77 - 1.97

¹³C NMR Spectral Data

The ¹³C NMR data provides information on the carbon skeleton of the molecule. The chemical shifts for the L-enantiomer are presented here and are expected to be identical for the D-enantiomer.

Assignment Chemical Shift (ppm)
Carbonyl (Carboxylic Acids, 2C)173.8, 172.9
Carbonyl (Carbamate, 1C)156.2
Aromatic (Quaternary, 1C)137.2
Aromatic (CH, 5C)128.3, 127.7, 127.6
Benzylic (-CH₂-, 1C)65.5
α-CH (1C)53.9
γ-CH₂ (1C)29.9
β-CH₂ (1C)27.2
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups.

Frequency (cm⁻¹) Functional Group Vibration
3300-2500 (broad)O-HCarboxylic Acid Stretch
~3300N-HAmide Stretch
3100-3000C-HAromatic Stretch
3000-2850C-HAliphatic Stretch
~1710C=OCarboxylic Acid & Carbamate Stretch
1600-1450C=CAromatic Ring Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be at an m/z of approximately 282.27.

m/z Assignment
282.27[M+H]⁺
264.26[M-H₂O+H]⁺
238.28[M-CO₂+H]⁺
194.22[M-C₆H₅CH₂O+H]⁺
108.06[C₆H₅CH₂O]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
  • Sample Preparation : A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d6 or CDCl₃. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration.

  • Data Acquisition : The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 400 MHz or higher. For ¹³C NMR, a frequency of 100 MHz or higher is common. Standard pulse sequences are used to acquire the spectra.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation : For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull with Nujol or as a thin film after dissolving in a volatile solvent.

  • Data Acquisition : The KBr pellet or other prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or solvent is also recorded and subtracted from the sample spectrum.

  • Data Analysis : The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) to promote ionization.

  • Ionization : Electrospray ionization (ESI) is a common technique for analyzing amino acids and their derivatives. The sample solution is introduced into the mass spectrometer, where it is sprayed into a fine mist and the solvent is evaporated, leaving charged molecular ions.

  • Mass Analysis : The ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Mull Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing N-terminal Z-D-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support.[1][] This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.[] The most widely adopted SPPS methodology is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, typically tert-butyl (tBu) based, for the permanent protection of amino acid side chains.[3]

Glutamic acid (Glu) is a common amino acid in peptides, and its γ-carboxyl group in the side chain requires protection to prevent unwanted side reactions during synthesis.[4] The tert-butyl (OtBu) ester is a frequently used protecting group for the glutamic acid side chain in Fmoc-based SPPS due to its stability under the basic conditions of Fmoc deprotection and its efficient cleavage with strong acids like trifluoroacetic acid (TFA) during the final step.[4]

This document provides a detailed protocol for the synthesis of a peptide containing a D-glutamic acid residue at the N-terminus, which is protected with a benzyloxycarbonyl (Z) group. The Z-group is a classic amino-protecting group that is stable to the acidic and basic conditions of the Fmoc/tBu strategy, making it suitable as a permanent N-terminal modification. The incorporation of a D-amino acid and an N-terminal Z-group can be a strategic modification to enhance the metabolic stability and modulate the biological activity of a peptide.

Experimental Protocols

This protocol outlines the manual solid-phase synthesis of a generic peptide with a C-terminal amide, using the Fmoc/tBu strategy, followed by the coupling of Z-D-Glu(OtBu)-OH at the N-terminus.

Materials and Reagents
Reagent Purpose Supplier Example
Rink Amide MBHA ResinSolid support for C-terminal amide peptidesSigma-Aldrich
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactionsFisher Scientific
Dichloromethane (DCM)Solvent for washing and resin swellingFisher Scientific
Piperidine (B6355638)Reagent for Fmoc deprotectionSigma-Aldrich
Fmoc-L-Amino Acids-OH (with tBu protection)Building blocks for peptide synthesisVarious
Z-D-Glu(OtBu)-OHN-terminally protected D-glutamic acidBachem
HBTU (HATU, or HCTU)Coupling (activating) agentVarious
N,N-Diisopropylethylamine (DIPEA)Base for amino acid activation and neutralizationSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent for cleavage from resinSigma-Aldrich
Triisopropylsilane (TIS)Scavenger in cleavage cocktailSigma-Aldrich
1,2-Ethanedithiol (B43112) (EDT)Scavenger in cleavage cocktailSigma-Aldrich
Diethyl ether (cold)For peptide precipitationFisher Scientific
Step 1: Resin Preparation (Swelling)
  • Place the desired amount of Rink Amide MBHA resin in a reaction vessel equipped with a filter.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell at room temperature for at least 1-2 hours with gentle agitation.

  • After swelling, drain the DMF through the filter.

  • Wash the resin three times with DMF.

Step 2: N-terminal Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[4]

Step 3: Amino Acid Coupling
  • In a separate vessel, prepare the activated amino acid solution. For each equivalent of resin functional groups, use the following:

    • 3 equivalents of Fmoc-protected amino acid

    • 2.9 equivalents of HBTU

    • 6 equivalents of DIPEA

  • Dissolve the Fmoc-amino acid and HBTU in DMF.

  • Add DIPEA to the solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.[4]

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.[4]

  • After the coupling is complete, drain the solution and wash the resin three times with DMF and three times with DCM.[4]

Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Step 4: Coupling of Z-D-Glu(OtBu)-OH
  • After the final Fmoc-amino acid has been coupled and the N-terminal Fmoc group has been removed (Step 2), the resin is ready for the coupling of Z-D-Glu(OtBu)-OH.

  • Prepare the activated Z-D-Glu(OtBu)-OH solution as described in Step 3, substituting the Fmoc-amino acid with Z-D-Glu(OtBu)-OH.

  • Add the activated solution to the resin and agitate for 2-4 hours. The coupling of N-Z-protected amino acids can sometimes be slower.

  • Perform a Kaiser test to confirm the completion of the coupling.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Dry the peptide-resin under vacuum.

Step 5: Cleavage and Deprotection
  • Prepare the cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[4] Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[4]

  • Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[4]

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).[4]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.[4]

Step 6: Peptide Purification
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the fractions by mass spectrometry to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Quantitative Data Summary

Parameter Value/Condition Step
Resin Swelling
SolventDMF1
Time1-2 hours1
Fmoc Deprotection
Reagent20% Piperidine in DMF2
Reaction Time5 min + 15-20 min2
Amino Acid Coupling
Fmoc-AA:HBTU:DIPEA Ratio3 : 2.9 : 6 equivalents3
Reaction Time1-2 hours3
Z-D-Glu(OtBu)-OH Coupling
Z-D-Glu(OtBu)-OH:HBTU:DIPEA3 : 2.9 : 6 equivalents4
Reaction Time2-4 hours4
Cleavage and Deprotection
Cleavage Cocktail (Reagent K)82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT5
Reaction Time2-4 hours5

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. AA Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Loop_Point Wash2->Loop_Point Loop_Point->Deprotection Repeat for n-1 cycles Final_Coupling 4. Final Coupling (Z-D-Glu(OtBu)-OH, HBTU, DIPEA) Loop_Point->Final_Coupling Final Cycle Wash3 Wash (DMF/DCM) Final_Coupling->Wash3 Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Z-Peptide Purification->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a peptide with an N-terminal Z-D-Glu modification.

Potential Side Reactions

  • Pyroglutamate Formation: Although Z-D-Glu(OtBu)-OH is being coupled, if an N-terminal glutamine is present in the sequence before this step, it can cyclize to form pyroglutamate.

  • Glutarimide (B196013) Formation: This can be a sequence-dependent side reaction involving glutamic acid, though the use of the OtBu protecting group generally minimizes this issue.[4][5]

  • Incomplete Coupling: The coupling of Z-D-Glu(OtBu)-OH may be slower than standard Fmoc-amino acids. It is crucial to monitor the reaction to ensure it goes to completion to avoid deletion sequences. A double coupling can be performed if necessary.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-D-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH) in solution-phase peptide synthesis (SPPS). This methodology remains a valuable technique for the preparation of short peptides, peptide fragments for convergent synthesis, and peptides containing unnatural or modified amino acids. Solution-phase synthesis offers significant advantages in terms of scalability and the purification of intermediates, making it a relevant strategy in both academic research and industrial drug development.

This compound is a derivative of the naturally occurring amino acid L-glutamic acid, where the amino group is protected by a benzyloxycarbonyl (Z) group. The use of the D-enantiomer can confer resistance to enzymatic degradation, a desirable property for therapeutic peptides. The Z-group is stable under various coupling conditions and can be readily removed by catalytic hydrogenation.

Key Applications

Peptides synthesized using this compound serve as valuable tools in various research and development areas:

  • Drug Discovery: The incorporation of D-amino acids can enhance the metabolic stability and bioavailability of peptide-based drug candidates.

  • Biochemical Assays: Peptides containing this compound can be used as substrates or inhibitors to study enzyme kinetics and protein-protein interactions.

  • Custom Peptide Synthesis: As a fundamental building block, this compound is essential for the synthesis of custom peptides with specific sequences and modifications.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a model dipeptide, Z-D-Glu-Ala-OMe, based on typical yields for solution-phase peptide synthesis.

Table 1: Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₁₃H₁₅NO₆281.26N-protected amino acid
L-Alanine methyl ester hydrochloride (H-Ala-OMe.HCl)C₄H₁₀ClNO₂139.58C-terminal amino acid
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization suppressant
Triethylamine (TEA)C₆H₁₅N101.19Base
10% Palladium on Carbon (Pd/C)--Catalyst for deprotection
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Ethyl Acetate (B1210297) (EtOAc)C₄H₈O₂88.11Solvent
Methanol (B129727) (MeOH)CH₄O32.04Solvent

Table 2: Expected Yields and Reaction Parameters for the Synthesis of Z-D-Glu-Ala-OMe

StepReaction TimeTypical Yield (%)Purification Method
Coupling 12-24 hours85-95%Liquid-liquid extraction, Column chromatography
Deprotection 2-4 hours90-98%Filtration, Evaporation

Table 3: Characterization Data for the Model Dipeptide

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Mass Spec (ESI-MS) [M+H]⁺
Z-D-Glu-Ala-OMeC₁₇H₂₂N₂O₇366.37367.14
H-D-Glu-Ala-OMeC₉H₁₆N₂O₅232.23233.11

Experimental Protocols

The following protocols outline the general procedures for the solution-phase synthesis of a dipeptide incorporating this compound.

Protocol 1: Peptide Coupling (this compound with H-Ala-OMe)

This protocol details the coupling of this compound with L-Alanine methyl ester using DCC and HOBt.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe.HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • In a separate flask, suspend H-Ala-OMe.HCl (1.0 eq) in anhydrous DCM and add TEA (1.1 eq) to neutralize the salt. Stir for 15 minutes at room temperature.

  • Add the neutralized H-Ala-OMe solution to the cooled this compound solution.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight (12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate. Wash the organic solution sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude Z-D-Glu-Ala-OMe.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group to yield the free dipeptide.[1]

Materials:

  • Z-D-Glu-Ala-OMe (from Protocol 1)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the purified Z-D-Glu-Ala-OMe in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the peptide).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., with a balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected dipeptide, H-D-Glu-Ala-OMe.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the solution-phase peptide synthesis using this compound.

Peptide_Coupling_Workflow Z_Glu This compound Activation Activation Z_Glu->Activation Ala_OMe H-Ala-OMe.HCl Neutralized_Ala Neutralized H-Ala-OMe Ala_OMe->Neutralized_Ala Neutralization TEA TEA TEA->Neutralized_Ala Coupling Coupling Reaction (DCM, 0°C to RT) Neutralized_Ala->Coupling DCC_HOBt DCC / HOBt DCC_HOBt->Activation Activation->Coupling Activated Ester Workup Work-up & Purification Coupling->Workup Product Z-D-Glu-Ala-OMe Workup->Product

Caption: Workflow for the coupling of this compound and H-Ala-OMe.

Z_Deprotection_Workflow Protected_Peptide Z-D-Glu-Ala-OMe Hydrogenation Catalytic Hydrogenation (MeOH, RT) Protected_Peptide->Hydrogenation Pd_C 10% Pd/C Pd_C->Hydrogenation H2 H₂ Gas H2->Hydrogenation Filtration Filtration (remove Pd/C) Hydrogenation->Filtration Deprotected_Peptide H-D-Glu-Ala-OMe Filtration->Deprotected_Peptide

Caption: Workflow for the deprotection of the Z-group.

Synthesis_and_Evaluation_Workflow Start Start: This compound & C-terminal AA Coupling Peptide Coupling Start->Coupling Purification1 Purification of Protected Peptide Coupling->Purification1 Deprotection Z-Group Deprotection Purification1->Deprotection Purification2 Purification of Final Peptide Deprotection->Purification2 Characterization Characterization (MS, NMR, etc.) Purification2->Characterization Bio_Assay Biological Evaluation (e.g., Enzyme Assay) Characterization->Bio_Assay Verified Peptide Data_Analysis Data Analysis & Conclusion Bio_Assay->Data_Analysis

Caption: General workflow for synthesis and biological evaluation.

References

Coupling Reagents for Z-D-Glu-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of coupling reagents for the incorporation of N-α-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH) in Solid-Phase Peptide Synthesis (SPPS). The choice of coupling reagent is critical for achieving high coupling efficiency, minimizing side reactions, and ensuring the synthesis of high-purity peptides.

Introduction

The incorporation of this compound into a peptide sequence during SPPS can be challenging due to steric hindrance from the bulky benzyloxycarbonyl (Z) protecting group and the side-chain carboxylic acid. This steric hindrance can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, leading to incomplete coupling and the formation of deletion sequences.[1] Therefore, the selection of a highly efficient coupling reagent is paramount for successful synthesis.

Coupling Reagent Selection

A variety of coupling reagents are available for SPPS, each with its own advantages and disadvantages. They can be broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium (B103445) salts. For sterically hindered amino acids like this compound, uronium/aminium and phosphonium salt-based reagents are generally more effective than standard carbodiimide (B86325) reagents.[1]

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the performance of commonly used coupling reagents for the incorporation of Z-protected glutamic acid derivatives in SPPS. The data presented are estimates for sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.[1]

Coupling ReagentAdditiveBaseTypical Coupling Time (hours)Estimated Coupling Efficiency (%)Key Remarks
DICHOBtDIPEA4 - 885 - 95Standard, cost-effective, but may be slow for hindered residues.[1]
HBTU-DIPEA2 - 495 - 99Efficient, but can cause guanidinylation of the N-terminus if used in excess.[1]
HATU-DIPEA1 - 2> 99Highly efficient, fast, and low racemization; recommended for difficult couplings.[1]
PyBOP-DIPEA2 - 4> 98Phosphonium salt, very effective for hindered couplings.[1]
COMU-DIPEA1 - 3> 99A newer generation uronium salt, reported to be highly efficient and soluble.[1]

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of this compound. Understanding and mitigating these side reactions is crucial for obtaining a final peptide of high purity.

  • Incomplete Coupling: As mentioned, steric hindrance is a primary cause of incomplete coupling.[1]

    • Mitigation: Extend the reaction time, perform a double coupling, or switch to a more potent coupling reagent like HATU or PyBOP.[1] Cautiously increasing the reaction temperature to 35-40°C can also improve efficiency, but must be monitored to avoid racemization.[1]

  • Racemization: The conversion of the D-enantiomer to a mixture of D- and L-enantiomers can occur, leading to diastereomeric impurities.

    • Mitigation: The choice of coupling reagent and base is critical. The use of additives like HOBt with carbodiimides can suppress racemization.[2] HATU is known for its ability to suppress racemization.[1] Using a weaker base like N-methylmorpholine (NMM) instead of DIPEA can also reduce the risk.

  • Pyroglutamate Formation: The side-chain carboxyl group of an N-terminal glutamic acid residue can undergo intramolecular cyclization with the N-terminal amine to form a five-membered lactam ring (pyroglutamate).

    • Mitigation: This is more prevalent during the acylation of the N-terminal glutamic acid. Ensuring complete and rapid coupling can minimize this side reaction. The use of a side-chain protecting group like tert-butyl (OtBu) on the glutamic acid can prevent this.[3]

Experimental Protocols

The following are detailed protocols for the coupling of this compound using different coupling reagents in Fmoc-based SPPS.

Protocol 1: Standard DIC/HOBt Coupling

This protocol is a cost-effective method, but may require longer reaction times for complete coupling of this compound.

Materials:

  • This compound (3 equivalents)

  • DIC (3 equivalents)

  • HOBt (3 equivalents)

  • DIPEA (as needed for neutralization)

  • DMF (Peptide synthesis grade)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Neutralization (if necessary): Neutralize the resin with a solution of DIPEA in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin, followed by the addition of DIC (3 eq.).

  • Reaction: Agitate the reaction mixture at room temperature for 4-8 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and then DMF.

Protocol 2: High-Efficiency HATU Coupling

This protocol is recommended for difficult couplings, offering high efficiency and low racemization.[1]

Materials:

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • DMF (Peptide synthesis grade)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from the DIC/HOBt protocol.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF, DCM, and DMF.

Protocol 3: PyBOP Coupling

PyBOP is a robust phosphonium-based reagent suitable for sterically hindered amino acids.[4]

Materials:

  • This compound (3-5 equivalents)

  • PyBOP (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF (Peptide synthesis grade)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from the DIC/HOBt protocol.

  • Activation and Coupling: In a separate vial, dissolve this compound (3-5 eq.) and PyBOP (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) to this solution and vortex briefly. Immediately add the activated amino acid solution to the deprotected resin.[4]

  • Reaction: Agitate the reaction mixture at room temperature for 30-120 minutes.[4]

  • Monitoring: Monitor the reaction with a Kaiser test.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and DMF.[4]

Mandatory Visualizations

Experimental Workflow for SPPS Coupling of this compound

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Coupling cluster_completion Completion & Next Cycle Resin_Swell 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash_1 3. Wash with DMF Fmoc_Deprotection->Wash_1 AA_Activation 4. Amino Acid Activation (this compound + Coupling Reagent + Base in DMF) Wash_1->AA_Activation Coupling 5. Add Activated AA to Resin AA_Activation->Coupling Reaction 6. Agitate at Room Temperature Coupling->Reaction Monitoring 7. Monitor with Kaiser Test Reaction->Monitoring Wash_2 8. Wash with DMF, DCM, DMF Monitoring->Wash_2 Next_Cycle 9. Proceed to Next Coupling Cycle Wash_2->Next_Cycle Reagent_Selection Start Start: Coupling of this compound Hindrance Is the peptide sequence known to be sterically hindered? Start->Hindrance Cost Is cost a primary concern? Hindrance->Cost No HATU_COMU Use HATU or COMU (High Efficiency) Hindrance->HATU_COMU Yes Racemization_Risk Is racemization a major concern? Cost->Racemization_Risk No DIC_HOBt Use DIC/HOBt (Cost-Effective) Cost->DIC_HOBt Yes HATU Use HATU (Low Racemization) Racemization_Risk->HATU Yes HBTU Use HBTU (Good Balance) Racemization_Risk->HBTU No PyBOP Use PyBOP (Effective for Hindered Couplings) HATU_COMU->PyBOP Alternatives

References

Application Notes and Protocols for the Deprotection of the Benzyloxycarbonyl (Z) Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry.[1][2] Its popularity stems from its stability under various conditions and the availability of reliable methods for its removal.[3][4] The Z-group is orthogonal to the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, making it an invaluable tool in complex, multi-step peptide syntheses where selective deprotection is crucial.[1][5] This document provides detailed application notes and protocols for the deprotection of the Z-group from peptide sequences, aimed at guiding researchers in selecting and performing the optimal deprotection strategy for their specific needs.

The Z-group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate under basic conditions.[1] It is stable to the acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc-group removal (e.g., piperidine).[5][6] Deprotection of the Z-group is most commonly achieved through catalytic hydrogenation or acidolysis.[2][3] The choice of method depends on the presence of other sensitive functional groups within the peptide sequence and the desired scale of the reaction.

Deprotection Methods

The two primary methods for the removal of the Z-group are catalytic hydrogenation and acidolysis. Other methods exist but are less commonly employed in standard peptide synthesis.

Catalytic Hydrogenation

Catalytic hydrogenation is the most common and generally the mildest method for Z-group cleavage.[7][8] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.[7][9] The reaction proceeds via hydrogenolysis of the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide.[1][10]

Advantages:

  • Mild reaction conditions, often at room temperature and atmospheric pressure.[7]

  • High yields and clean reactions with minimal side products.[9]

  • The catalyst is easily removed by filtration.[9]

Limitations:

  • Incompatible with peptides containing other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing residues (e.g., methionine, cysteine), which can poison the catalyst.[11]

  • Care must be taken when handling hydrogen gas and the pyrophoric Pd/C catalyst.[12]

Acidolysis

Acid-mediated deprotection provides a valuable alternative to catalytic hydrogenation, particularly when the peptide contains functional groups susceptible to reduction.[12] Strong acids such as hydrogen bromide (HBr) in acetic acid, or other acid systems, can effectively cleave the Z-group.[2][3]

Advantages:

  • Compatible with peptides containing reducible functional groups.[12]

  • Can be performed on a large scale.[12]

  • Metal-free, avoiding potential contamination of the final product.[12]

Limitations:

  • Harsh acidic conditions can lead to side reactions, such as the alkylation of sensitive residues like tyrosine.[13]

  • Requires careful handling of corrosive strong acids.

Data Presentation: Comparison of Deprotection Methods

MethodReagents & ConditionsTypical Reaction TimeTypical YieldKey Considerations
Catalytic Hydrogenation 10% Pd/C, H₂ (balloon or atmospheric pressure), Methanol (B129727) or Ethanol (B145695), Room Temperature1 - 16 hours>95%Incompatible with reducible functional groups (e.g., C=C, C≡C, Met, Cys).[5][11] Catalyst is pyrophoric.
Transfer Hydrogenation 10% Pd/C, Ammonium formate (B1220265) or Cyclohexene, Methanol or Ethanol, Room Temperature to 60°C1 - 4 hoursHighAvoids the use of hydrogen gas.[7]
Acidolysis (HBr/Acetic Acid) 33% HBr in Acetic Acid, Room Temperature30 minutes - 2 hoursVariableCan cause side reactions with sensitive residues (e.g., Tyr, Trp).[13] Corrosive reagents.
Acidolysis (TFA-based) Trifluoroacetic acid (TFA) with scavengers (e.g., thioanisole)1 - 4 hoursVariableMilder than HBr/AcOH but may be slower.[14] Scavengers are necessary to prevent side reactions.

Experimental Protocols

Protocol 1: Z-Group Deprotection by Catalytic Hydrogenation

This protocol describes the deprotection of a Z-protected peptide using palladium on carbon and hydrogen gas.

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply or balloon

  • Reaction flask

  • Stir bar

  • Celite® for filtration

  • Rotary evaporator

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a stir bar.[5]

  • Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 10-20% of the weight of the peptide.[5]

  • Secure a hydrogen-filled balloon to the reaction flask or connect it to a hydrogenation apparatus.

  • Purge the flask with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).[5]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[5]

  • Wash the Celite® pad with additional solvent (MeOH or EtOH).[5]

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.[5]

Protocol 2: Z-Group Deprotection by Acidolysis with HBr in Acetic Acid

This protocol details the removal of the Z-group using a solution of hydrogen bromide in acetic acid.

Materials:

  • Z-protected peptide

  • 33% HBr in Acetic Acid

  • Anhydrous ether

  • Reaction flask

  • Stir bar

  • Centrifuge and centrifuge tubes (for precipitation)

Procedure:

  • Place the Z-protected peptide in a dry reaction flask.

  • Add a solution of 33% HBr in acetic acid.

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold, anhydrous ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the solid product with ether to remove residual acid and byproducts.

  • Dry the deprotected peptide under vacuum.

Visualizations

Deprotection_Mechanism cluster_hydrogenation Catalytic Hydrogenation cluster_acidolysis Acidolysis Z-Peptide Z-Peptide Free_Amine_H2 Deprotected Peptide (Free Amine) Z-Peptide->Free_Amine_H2 Hydrogenolysis Toluene Toluene Z-Peptide->Toluene CO2_H2 CO₂ Z-Peptide->CO2_H2 H2_PdC H₂ / Pd/C Z-Peptide_Acid Z-Peptide Free_Amine_Acid Deprotected Peptide (Ammonium Salt) Z-Peptide_Acid->Free_Amine_Acid Acid Cleavage Benzyl_Bromide Benzyl Bromide Z-Peptide_Acid->Benzyl_Bromide CO2_Acid CO₂ Z-Peptide_Acid->CO2_Acid HBr_AcOH HBr / AcOH Experimental_Workflow cluster_workup Work-up Procedure start Start: Z-Protected Peptide dissolve Dissolve in Solvent (e.g., MeOH) start->dissolve add_reagents Add Deprotection Reagents (e.g., Pd/C, H₂ or HBr/AcOH) dissolve->add_reagents react Stir at Appropriate Temperature add_reagents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Work-up monitor->workup Reaction Complete product Isolated Deprotected Peptide filtration Filtration (for Hydrogenation) or Precipitation (for Acidolysis) evaporation Solvent Evaporation filtration->evaporation purification Purification (if necessary) evaporation->purification purification->product Decision_Tree start Choosing a Z-Group Deprotection Method question1 Does the peptide contain reducible functional groups (e.g., C=C, Met, Cys)? start->question1 method_acid Use Acidolysis (e.g., HBr/AcOH) question1->method_acid Yes method_hydro Use Catalytic Hydrogenation question1->method_hydro No question2 Is the peptide sensitive to strong acid? method_acid->question2 consider_mild_acid Consider milder acidolysis (e.g., TFA with scavengers) or alternative methods question2->consider_mild_acid Yes

References

Application Notes and Protocols for Incorporating Z-D-Glu-OH into Unnatural Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. The use of D-amino acids, such as D-glutamic acid, can confer remarkable properties to synthetic peptides, most notably increased resistance to proteolytic degradation, leading to enhanced in vivo stability and prolonged therapeutic effects.[1][2][3][4] Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, potentially leading to altered receptor binding affinities and biological activities.[1][3][5]

This document provides detailed application notes and experimental protocols for the incorporation of N-α-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH) into unnatural peptides using both solid-phase and solution-phase synthesis methodologies. This compound is a key building block for introducing a D-glutamic acid residue with a protected N-terminus, allowing for controlled peptide chain elongation.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol
Appearance White to off-white crystalline powder
Storage 2-8°C, protect from moisture

Applications in Peptide Synthesis

The incorporation of a this compound residue can be strategically employed to:

  • Enhance Proteolytic Stability: Peptides containing D-amino acids are less susceptible to cleavage by endogenous proteases, which primarily recognize L-amino acids.[3][4] This increased stability can significantly extend the half-life of peptide-based therapeutics in vivo.

  • Modulate Biological Activity: The stereochemistry of amino acids can be critical for receptor recognition and binding.[2] Introducing a D-glutamic acid residue can alter the peptide's three-dimensional structure, potentially leading to novel or enhanced biological activities.[1][5]

  • Induce Specific Conformations: The presence of a D-amino acid can disrupt or stabilize secondary structures such as α-helices and β-sheets, providing a tool for conformational control in peptide design.[3]

Experimental Protocols

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is a classical method well-suited for the preparation of short peptides or for large-scale synthesis where purification of intermediates is desired.

Workflow for Solution-Phase Dipeptide Synthesis using this compound

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Deprotection (Optional) A This compound + Coupling Reagent (e.g., DCC/HOBt) B Activated this compound A->B in anhydrous solvent (e.g., DCM, DMF) at 0°C D Protected Dipeptide (Z-D-Glu-Xaa-OR') B->D + C, with base (e.g., TEA) C Amino Acid Ester (e.g., H-Xaa-OR') E Crude Protected Dipeptide D->E Filtration of DCU F Purified Protected Dipeptide E->F Extraction & Crystallization/Chromatography G N-terminal Z-group removal F->G Catalytic Hydrogenation (H₂/Pd-C) H C-terminal ester hydrolysis F->H Saponification (e.g., NaOH) G cluster_0 Resin Preparation cluster_1 Fmoc-Deprotection cluster_2 Coupling of this compound cluster_3 Chain Elongation cluster_4 Final Cleavage and Deprotection A Swell Resin in DMF B Treat with 20% Piperidine in DMF A->B C Wash with DMF B->C D Activate this compound with HBTU/HOBt/DIPEA in DMF C->D E Add activated amino acid to resin D->E F Wash with DMF E->F G Repeat Deprotection and Coupling Cycles F->G H Treat with Cleavage Cocktail (e.g., TFA/TIS/H₂O) G->H I Precipitate and Purify Peptide H->I G cluster_0 Peptide Design and Synthesis cluster_1 Modified Peptide Properties cluster_2 Biological Consequences cluster_3 Therapeutic Outcome A Incorporation of this compound B Increased Proteolytic Stability A->B C Altered 3D Conformation A->C D Enhanced In Vivo Half-Life B->D E Altered Receptor Binding C->E G Improved Therapeutic Efficacy D->G F Modified Downstream Signaling E->F F->G

References

Application Notes and Protocols for Z-D-Glu-OH Enzyme Inhibitor Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Glu-OH (N-benzyloxycarbonyl-D-glutamic acid) is a derivative of D-glutamic acid. Glutamic acid and its analogs are of significant interest in neuroscience and oncology due to their interaction with enzymes that modulate glutamate (B1630785) signaling. One of the primary targets for such compounds is Glutamate Carboxypeptidase II (GCPII), also known as N-acetyl-L-aspartyl-L-glutamate peptidase (NAALADase) or Prostate-Specific Membrane Antigen (PSMA).[1][2] GCPII catalyzes the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[3][4][5]

In the central nervous system, elevated levels of glutamate are associated with excitotoxicity and neuronal damage, implicating GCPII in various neurological disorders such as stroke, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[4][6][7] Therefore, inhibitors of GCPII are being actively investigated as potential neuroprotective agents.[5][8] In the context of oncology, GCPII is highly overexpressed in prostate cancer cells, making it a valuable biomarker and a target for imaging and therapy.

This document provides a detailed protocol for an enzyme inhibitor assay to determine the inhibitory potential of this compound against human recombinant GCPII. The described methodology is a fluorometric assay, which offers a sensitive and high-throughput-compatible format for screening and characterizing potential inhibitors.

Principle of the Assay

The fluorometric assay for GCPII inhibition is based on the cleavage of a synthetic dipeptide substrate, such as N-acetyl-L-aspartyl-L-glutamic acid coupled to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC). When the substrate is cleaved by GCPII, the free AMC is released, resulting in a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a slower rate of fluorescence increase. By measuring the fluorescence at various concentrations of the inhibitor, the half-maximal inhibitory concentration (IC50) can be determined.

Signaling Pathway of GCPII in Glutamate Metabolism

The following diagram illustrates the role of GCPII in the hydrolysis of NAAG and the subsequent increase in extracellular glutamate. Inhibition of GCPII by compounds like this compound is expected to block this pathway.

GCPII_Pathway NAAG NAAG (N-acetylaspartylglutamate) GCPII GCPII (NAALADase) NAAG->GCPII Substrate NAA NAA (N-acetylaspartate) GCPII->NAA Product Glutamate Glutamate GCPII->Glutamate Product Excitotoxicity Neuronal Excitotoxicity Glutamate->Excitotoxicity Inhibitor This compound Inhibitor->GCPII Inhibition Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add inhibitor dilutions to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare working solution of GCPII add_enzyme Add GCPII enzyme to wells prep_enzyme->add_enzyme prep_substrate Prepare working solution of substrate add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate pre_incubate->add_substrate read_fluorescence Measure fluorescence kinetically add_substrate->read_fluorescence calc_rate Calculate initial reaction rates read_fluorescence->calc_rate plot_data Plot % inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50

References

Application Notes and Protocols for Studying Glutamate Receptor Antagonists Using D-Glutamic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While Z-D-Glu-OH (N-Carbobenzyloxy-D-glutamic acid) is a valuable laboratory chemical, its primary application lies in peptide synthesis as a protected amino acid derivative.[1][2][3][4] The "Z" group (benzyloxycarbonyl) serves to protect the amine during peptide bond formation.[2] Scientific literature does not support its direct use as a glutamate (B1630785) receptor antagonist.

However, the core concept of using D-glutamic acid derivatives to probe glutamate receptors is a cornerstone of neuropharmacology. The stereochemistry of these analogs can lead to compounds that bind to the glutamate recognition site without activating the receptor, thereby acting as competitive antagonists. A preeminent example of such a compound is D-2-amino-5-phosphonovaleric acid (D-AP5 or D-APV), a highly selective and potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype.[5][6][7]

These application notes will therefore focus on the principles and methodologies for studying glutamate receptor antagonists, using the well-characterized D-glutamic acid analog, D-AP5, as a representative tool.

Overview of Ionotropic Glutamate Receptors

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. They are broadly classified into three main subtypes based on their selective agonists:

  • NMDA Receptors (NMDARs): Crucial for synaptic plasticity, learning, and memory. They are unique in that they require both glutamate and a co-agonist (glycine or D-serine) for activation and are subject to a voltage-dependent block by Mg2+ ions.

  • AMPA Receptors (AMPARs): Mediate fast, moment-to-moment excitatory neurotransmission.

  • Kainate Receptors (KARs): Play a more modulatory role in synaptic transmission and excitability.

Competitive antagonists are molecules that reversibly bind to the same site as the endogenous ligand (glutamate) but do not activate the receptor, thereby preventing glutamate from binding and opening the ion channel.

Quantitative Data: D-AP5 Antagonist Profile

The following table summarizes the binding affinity and selectivity of D-AP5 for the NMDA receptor.

CompoundTarget ReceptorAssay TypeRadioligandPreparationAffinity (Kd)SelectivityReference
D-AP5 NMDA ReceptorCompetitive Binding[3H]CGP 39653Rat Cortical Synaptosomes1.4 µMHighly selective for NMDA over AMPA and Kainate receptors.[5][7]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for NMDA Receptors

This protocol describes a method to determine the binding affinity (Ki) of a test compound (like a D-Glu-OH analog) for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist.

Materials:

  • Membrane Preparation: Rat cortical tissue or cells expressing NMDA receptors.

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors (pH 7.4).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA (pH 7.4).

  • Radioligand: [3H]CGP 39653 (a potent NMDA antagonist radioligand).

  • Unlabeled Ligand: D-AP5 or other test compounds.

  • Non-specific Binding Control: A high concentration of an unlabeled NMDA antagonist (e.g., 1 mM L-glutamate).

  • 96-well plates, filter mats (GF/C, pre-soaked in 0.3% polyethyleneimine), vacuum filtration manifold, scintillation counter, and scintillation fluid.

Procedure:

  • Membrane Preparation: a. Homogenize fresh or frozen rat cortical tissue in 20 volumes of ice-cold lysis buffer. b. Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the supernatant at 20,000 x g for 15 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh lysis buffer and repeat the centrifugation. e. Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.[8]

  • Binding Assay: a. On the day of the experiment, thaw the membrane preparation and resuspend in fresh, ice-cold assay buffer to a final concentration of 50-120 µg protein per well.[8] b. In a 96-well plate, set up the following in triplicate for a final volume of 250 µL:

    • Total Binding: 150 µL membrane prep + 50 µL assay buffer + 50 µL [3H]CGP 39653 (at a concentration near its Kd, e.g., 2 nM).[9]
    • Non-specific Binding (NSB): 150 µL membrane prep + 50 µL non-specific binding control + 50 µL [3H]CGP 39653.
    • Competitive Binding: 150 µL membrane prep + 50 µL of test compound (at various concentrations) + 50 µL [3H]CGP 39653. c. Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]

  • Filtration and Counting: a. Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filter mat using a cell harvester. b. Wash the filters four times with ice-cold wash buffer (assay buffer). c. Dry the filter mats under a lamp or at 50°C for 30 minutes.[8] d. Place the filters in scintillation vials or a sealed bag with scintillation cocktail. e. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). d. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Antagonism

This protocol provides a method to functionally assess the inhibitory effect of a D-Glu-OH analog on NMDA receptor-mediated currents in neurons.

Materials:

  • Cell Preparation: Cultured hippocampal neurons or acute brain slices (e.g., from the hippocampus or cortex).

  • Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2 / 5% CO2.[10]

  • Mg2+-free aCSF: Same as above, but without MgSO4, to relieve the voltage-dependent block of NMDA receptors.

  • Internal Pipette Solution: 115 mM K-Gluconate, 4 mM NaCl, 40 mM HEPES, 2 mM ATP-Mg, 0.3 mM GTP-Na, pH adjusted to 7.2 with KOH.[10]

  • Pharmacological Agents: NMDA (agonist), Glycine (co-agonist), Tetrodotoxin (TTX, to block voltage-gated Na+ channels), Picrotoxin (to block GABAA receptors), CNQX (to block AMPA/Kainate receptors), and the test antagonist (e.g., D-AP5).

  • Patch-clamp rig with amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Preparation: a. Prepare acute brain slices or place a coverslip with cultured neurons in the recording chamber on the microscope stage. b. Continuously perfuse the chamber with aCSF bubbled with 95% O2 / 5% CO2 at a rate of 1.5-2 mL/min.[10] c. Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[10]

  • Obtaining a Whole-Cell Recording: a. Approach a healthy-looking neuron with the patch pipette while applying light positive pressure. b. Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. c. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[11] d. Switch the amplifier to voltage-clamp mode and hold the neuron at a negative potential (e.g., -70 mV).

  • Isolating and Evoking NMDA Receptor Currents: a. To isolate NMDA currents, perfuse the chamber with Mg2+-free aCSF containing TTX (1 µM), Picrotoxin (100 µM), and CNQX (10 µM). b. Hold the neuron at a positive potential (e.g., +40 mV) to further relieve any residual Mg2+ block.[12] c. Evoke synaptic currents by placing a stimulating electrode near the recorded neuron (e.g., in an afferent pathway in a slice) and delivering a brief electrical pulse.[12] Alternatively, for a more controlled application, puff a solution of NMDA (e.g., 100 µM) and Glycine (10 µM) onto the neuron using a second pipette.

  • Applying the Antagonist: a. After establishing a stable baseline of evoked NMDA receptor currents, add the test antagonist (e.g., 50 µM D-AP5) to the perfusion solution.[6][12] b. Continue to evoke currents and record until the antagonist effect reaches a steady state (typically a significant reduction in current amplitude). c. To test for reversibility (a hallmark of competitive antagonism), wash out the antagonist by perfusing with the antagonist-free solution.

  • Data Analysis: a. Measure the peak amplitude of the NMDA receptor-mediated current before, during, and after antagonist application. b. Calculate the percentage of inhibition caused by the antagonist. c. To determine the IC50, perform the experiment with multiple concentrations of the antagonist and plot the percent inhibition against the log concentration.

Visualizations

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glu Glutamate NMDAR NMDA Receptor (Channel Closed) Glu->NMDAR Binds Gly Glycine / D-Serine Gly->NMDAR Binds DAP5 D-AP5 (Antagonist) DAP5->NMDAR Blocks NMDAR_Open NMDA Receptor (Channel Open) NMDAR->NMDAR_Open Depolarization + Ligand Binding Ca Ca²⁺ Influx NMDAR_Open->Ca Allows CaMKII CaMKII Activation Ca->CaMKII Activates Plasticity Synaptic Plasticity (LTP) CaMKII->Plasticity Leads to

Caption: NMDA receptor activation pathway and site of competitive antagonism.

Antagonist_Screening_Workflow start Hypothesis: D-Glu Analog as Antagonist synthesis Compound Synthesis & Purification start->synthesis binding_assay Primary Screen: Radioligand Binding Assay synthesis->binding_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki decision Potent Binder? determine_ki->decision electrophys Functional Validation: Patch-Clamp Electrophysiology decision->electrophys Yes stop Discard or Redesign decision->stop No determine_ic50 Determine IC50 (Functional Potency) electrophys->determine_ic50 lead_compound Lead Compound for Further Development determine_ic50->lead_compound

Caption: Workflow for screening novel glutamate receptor antagonists.

References

Application Notes: Synthesis of Dipeptides Utilizing N-α-Benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of D-amino acids, such as D-glutamic acid, into peptide structures is a critical strategy in medicinal chemistry to enhance proteolytic stability and modulate biological activity. The N-α-benzyloxycarbonyl (Z or Cbz) protecting group is a well-established urethane-type protecting group for the α-amino functionality of amino acids.[1][2] It is stable under a variety of coupling conditions and can be readily removed by catalytic hydrogenation.[3] These application notes provide detailed protocols for the synthesis of dipeptides using Z-D-Glu-OH as the N-terminal amino acid in both solution-phase and solid-phase peptide synthesis (SPPS).

Core Concepts in this compound Dipeptide Synthesis:

  • α-Amino Group Protection: The benzyloxycarbonyl (Z) group protects the α-amino group of D-glutamic acid, preventing self-polymerization and directing the peptide bond formation to the α-carboxyl group.[1][4]

  • Side-Chain Protection: The γ-carboxyl group of glutamic acid must also be protected to prevent side reactions.[1][5] Common protecting groups include benzyl (B1604629) (Bzl) or tert-butyl (OtBu) esters. The choice of the side-chain protecting group depends on the overall synthetic strategy and the desired orthogonality.[5]

  • Carboxyl Group Activation: For peptide bond formation, the α-carboxyl group of this compound must be activated. This is typically achieved using coupling reagents such as carbodiimides (e.g., DCC, EDC) or uronium/aminium salts (e.g., HBTU, HATU), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization.[6][7][8][9]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Z-D-Glu(OR')-Xaa-OR''

This protocol outlines the synthesis of a dipeptide in solution, where this compound is coupled with an amino acid ester (H-Xaa-OR''). The side chain of glutamic acid is assumed to be protected (OR').

Materials:

  • Z-D-Glu(OR')-OH (e.g., Z-D-Glu(OBzl)-OH)

  • Amino acid ester hydrochloride (H-Xaa-OR''·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)[9]

  • 1-Hydroxybenzotriazole (HOBt)

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl or 10% KHSO₄

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Amino Acid Ester Neutralization: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add the base (1.0 equivalent) dropwise and stir for 15-20 minutes at 0 °C.

  • Activation of Z-D-Glu(OR')-OH: In a separate flask, dissolve Z-D-Glu(OR')-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C.

  • Coupling Reaction:

    • Using DCC: Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the Z-D-Glu(OR')-OH solution at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[7] Stir for 30 minutes at 0 °C. Filter off the DCU and add the filtrate to the neutralized amino acid ester solution.

    • Using EDC·HCl: Add EDC·HCl (1.2 equivalents) directly to the mixture of Z-D-Glu(OR')-OH and HOBt. Stir for 5 minutes for pre-activation, then add this solution to the neutralized amino acid ester.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea (B33335).

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer successively with 1 M HCl (or 10% KHSO₄), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide using Z-D-Glu(OtBu)-OH

This protocol describes the manual synthesis of a dipeptide on a solid support (e.g., Wang resin) using the Fmoc/tBu strategy, where the N-terminal residue is Z-D-Glu(OtBu)-OH.

Materials:

  • Fmoc-Xaa-Wang resin

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Z-D-Glu(OtBu)-OH

  • Coupling reagent: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7][10]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, DCM

  • Washing solvents: Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the Fmoc-Xaa-Wang resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and repeat the piperidine treatment for 5 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Z-D-Glu(OtBu)-OH:

    • In a separate tube, dissolve Z-D-Glu(OtBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2 minutes.[5]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test (should be negative, indicated by a yellow color).[5]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Final Z-Dipeptide-Resin: Wash the resin with MeOH and dry under vacuum. At this stage, the protected dipeptide Z-D-Glu(OtBu)-Xaa- is attached to the resin.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[5]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound Incorporation

Coupling ReagentAdditiveBaseTypical Reaction TimeCoupling EfficiencyKey Advantages/Disadvantages
DCC HOBtTEA4-12 hours>90%Inexpensive; DCU byproduct can be difficult to remove.[7][9]
EDC·HCl HOBtTEA/DIPEA2-8 hours>95%Water-soluble urea byproduct, easy work-up.[6]
HBTU HOBtDIPEA15-60 min>95%Fast and efficient; byproducts are soluble.[7][10]
HATU NoneDIPEA5-20 min>98%Highly reactive, suitable for hindered couplings, low racemization.[8][10]

Note: Efficiency and reaction times are typical and can vary based on the specific amino acids being coupled and reaction conditions.

Table 2: Protecting Group Strategy for Dipeptide Synthesis with this compound

Protecting GroupPositionStabilityDeprotection ConditionsOrthogonality
Z (Benzyloxycarbonyl) α-AminoStable to mild acid/baseH₂/Pd (Catalytic Hydrogenation)[1][3]Orthogonal to tBu-based groups
Boc (tert-Butoxycarbonyl) ε-Amino (of Lys)Stable to baseModerate acid (e.g., TFA)[1]Orthogonal to Z and Fmoc
OtBu (tert-Butyl ester) γ-Carboxyl (Glu)Stable to baseStrong acid (e.g., TFA, HF)[1][5]Cleaved with Boc group
Bzl (Benzyl ester) γ-Carboxyl (Glu)Stable to mild acidH₂/Pd (Catalytic Hydrogenation)[5]Cleaved with Z group

Visualizations

Diagram 1: Solution-Phase Dipeptide Synthesis Workflow

G Solution-Phase Synthesis of Z-D-Glu-Xaa Dipeptide cluster_0 Reactant Preparation cluster_1 Reaction Steps cluster_2 Purification A Z-D-Glu(OR')-OH D Activate Z-D-Glu(OR')-OH with Coupling Reagent (e.g., DCC/HOBt) A->D B H-Xaa-OR''·HCl C Neutralize H-Xaa-OR''·HCl with Base (e.g., TEA) B->C E Couple Activated Acid with Amino Ester C->E D->E F Aqueous Work-up (Wash with Acid, Base, Brine) E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Z-D-Glu(OR')-Xaa-OR'' (Final Product) H->I

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Diagram 2: Solid-Phase Dipeptide Synthesis (SPPS) Workflow

G Solid-Phase Synthesis of D-Glu-Xaa Dipeptide A Start: Fmoc-Xaa-Resin B Swell Resin in DMF A->B C Fmoc Deprotection (20% Piperidine/DMF) B->C D Wash (DMF, DCM) C->D E Couple Z-D-Glu(OtBu)-OH (HBTU/DIPEA) D->E F Wash (DMF, DCM) E->F G Cleavage from Resin (e.g., 95% TFA) F->G H Precipitate in Ether G->H I Purify by HPLC H->I J Final Peptide: H-D-Glu-Xaa-OH I->J

Caption: Workflow for the solid-phase synthesis of a dipeptide with an N-terminal D-Glu.

Diagram 3: Mechanism of Peptide Bond Formation via Carbodiimide Activation

G Carbodiimide (DCC) Mediated Peptide Bond Formation cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Z_Glu This compound O_Acyl O-Acylisourea Intermediate (Highly Reactive) Z_Glu->O_Acyl + DCC DCC DCC Tetrahedral Tetrahedral Intermediate O_Acyl->Tetrahedral + H₂N-Xaa-OR' Amino_Ester H₂N-Xaa-OR' Amino_Ester->Tetrahedral Dipeptide Z-D-Glu-Xaa-OR' (Protected Dipeptide) Tetrahedral->Dipeptide DCU DCU Byproduct (Dicyclohexylurea) Tetrahedral->DCU

References

Application Notes and Protocols for Monitoring Z-D-Glu-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of peptide bonds is a cornerstone of successful peptide synthesis. Monitoring the progress of coupling reactions involving protected amino acids, such as N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH), is critical to optimize reaction conditions, ensure high yields, and minimize the formation of impurities. Incomplete couplings can lead to deletion sequences that are often challenging to separate from the target peptide, ultimately impacting the purity and overall success of the synthesis.[1] This document provides detailed application notes and protocols for various analytical methods to monitor this compound coupling reactions, catering to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Overview of Monitoring Techniques

A variety of qualitative and quantitative methods are available to monitor the progress of peptide coupling reactions. The choice of method depends on factors such as the synthesis phase (solid or solution), the required level of accuracy, and the available instrumentation.

Method Type Principle Advantages Disadvantages
Qualitative Colorimetric Tests QualitativeDetects the presence or absence of free primary and secondary amines.Fast, simple, and cost-effective for solid-phase synthesis.[2]Not quantitative; can give false negatives with sterically hindered amines or proline.[2]
High-Performance Liquid Chromatography (HPLC) QuantitativeSeparates and quantifies reactants, products, and byproducts based on their physicochemical properties.[3]Highly accurate, reproducible, and provides detailed information on reaction kinetics and purity.[4][5]Requires cleavage from the resin for SPPS; can be time-consuming.
Mass Spectrometry (MS) QuantitativeMeasures the mass-to-charge ratio of molecules, allowing for the identification and quantification of reactants and products.[6]High sensitivity and specificity; provides molecular weight confirmation.[7][8]Can be less quantitative than HPLC without appropriate standards; ion suppression effects can occur.
Nuclear Magnetic Resonance (NMR) Spectroscopy QuantitativeProvides structural information and quantification based on the magnetic properties of atomic nuclei.[9]Non-invasive and can provide detailed structural insights into reactants and products.[10][11]Lower sensitivity compared to MS and HPLC; requires higher sample concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy QuantitativeMonitors the vibrational frequencies of chemical bonds, specifically the formation of the amide bond.[12][13]Can be used for in-situ monitoring; provides information on secondary structure.[14]Can be less sensitive for complex reaction mixtures; spectral overlap can be an issue.[15]

Experimental Protocols

Qualitative Monitoring for Solid-Phase Peptide Synthesis (SPPS)

These tests are rapid and useful for a quick assessment of coupling completion on the solid support. A negative result (indicating the absence of free amines) suggests a complete reaction.

a) Kaiser (Ninhydrin) Test [2]

  • Principle: Ninhydrin reacts with primary amines to produce an intense blue color. Secondary amines, like proline, give a reddish-brown color.

  • Procedure:

    • Collect a small sample of the resin beads (a few milligrams) into a small test tube.

    • Wash the beads thoroughly with dimethylformamide (DMF).

    • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine).

    • Heat the tube at 100°C for 5 minutes.

    • Observe the color of the beads and the solution. A blue color indicates an incomplete coupling.

b) 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test [2]

  • Principle: TNBS reacts with primary amines to give a red color. This test is particularly useful as an alternative to the Kaiser test.

  • Procedure:

    • Take a small sample of resin beads and wash them with DMF.

    • Suspend the beads in fresh DMF.

    • Add one drop of a 1% solution of TNBS in DMF and one drop of a 10% solution of diisopropylethylamine (DIPEA) in DMF.

    • Allow the sample to stand at room temperature for 5 minutes.

    • Wash the beads with DMF and observe the color. Red beads indicate the presence of free amines and an incomplete reaction.

Quantitative Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitatively monitoring the progress of both solid-phase and solution-phase coupling reactions.[3] For SPPS, a small aliquot of the resin must be cleaved before analysis.

  • Principle: The reaction mixture is injected into an HPLC system, and the components (this compound, the amino component, the coupled product, and any byproducts) are separated on a stationary phase and detected by a UV detector. The peak areas are proportional to the concentration of each component.[3]

  • Instrumentation: A standard reverse-phase HPLC system with a C18 column and a UV detector is typically used.[4]

  • Protocol for Reaction Monitoring:

    • Sample Preparation:

      • Solution-Phase: At specified time points (e.g., 0, 1, 2, 4, 24 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in an HPLC vial with a mixture of mobile phases A and B (e.g., 1:1) to a final volume of 1 mL.[3]

      • Solid-Phase: At each time point, take a small sample of the resin. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).[16] Precipitate the peptide with cold ether, centrifuge, and dissolve the pellet in a suitable solvent for HPLC analysis.

    • HPLC Conditions (General Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.

      • Flow Rate: 1.0 mL/min

      • Detection: 220 nm and 254 nm (the Z-group has a strong absorbance around 254 nm).

    • Data Analysis: Monitor the decrease in the peak area of the starting materials (this compound and the amino component) and the increase in the peak area of the desired product over time.

Component Expected Retention Time
This compoundIntermediate
Amino Component (e.g., H-AA-R)Early eluting (more polar)
Coupled Product (Z-D-Glu-AA-R)Later eluting (less polar)
ByproductsVariable
Quantitative Monitoring by Mass Spectrometry (MS)

MS is a highly sensitive method for confirming the presence of the desired product and monitoring the disappearance of starting materials.[6] It is often coupled with liquid chromatography (LC-MS).

  • Principle: Molecules are ionized and their mass-to-charge ratio (m/z) is measured. This allows for the unambiguous identification of each species in the reaction mixture.[8]

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for peptide analysis.[7]

  • Protocol for Reaction Monitoring:

    • Sample Preparation: Prepare samples as described for HPLC analysis. The high sensitivity of MS may require further dilution.

    • Analysis: The sample can be directly infused into the mass spectrometer or analyzed by LC-MS. LC-MS is preferred as it separates the components before they enter the mass spectrometer, reducing ion suppression effects.

    • Data Analysis: Monitor the ion intensity of the molecular ions ([M+H]+) corresponding to the starting materials and the product. The relative intensity of these ions will change as the reaction progresses.

Component Expected [M+H]+ (example with Glycine methyl ester)
This compound282.1
H-Gly-OMe90.1
Z-D-Glu(OH)-Gly-OMe353.1
Quantitative Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying reaction kinetics and can provide detailed structural information.[9][17]

  • Principle: The chemical environment of specific protons in the reactants and products will result in unique signals in the 1H NMR spectrum. By integrating these signals, the relative concentrations of each species can be determined.[10]

  • Protocol for Reaction Monitoring (Solution-Phase):

    • Set up the reaction in an NMR tube using a deuterated solvent.

    • Acquire a 1H NMR spectrum at time zero.

    • Acquire subsequent spectra at regular intervals.

    • Data Analysis: Identify characteristic peaks for this compound (e.g., the benzylic protons of the Z-group) and the product. The integral of these peaks can be used to calculate the reaction conversion. For SPPS, a "cleave and analyze" approach is necessary.[9]

Quantitative Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the formation of the amide bond.[12][13]

  • Principle: The formation of the amide bond results in the appearance of characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands in the IR spectrum, typically around 1650 cm-1 and 1540 cm-1, respectively.[15] The disappearance of the carboxylic acid O-H stretch of this compound can also be monitored.

  • Protocol for Reaction Monitoring:

    • Acquire an FTIR spectrum of the starting materials.

    • Monitor the reaction by acquiring spectra at different time points.

    • Data Analysis: Observe the increase in the intensity of the amide I and amide II bands and the decrease in the intensity of the carboxylic acid O-H band.

Visualizations

experimental_workflow cluster_reaction Coupling Reaction cluster_monitoring Reaction Monitoring cluster_data Data Analysis start This compound + H-AA-R reaction Coupling Reagents (e.g., DIC, HOBt) start->reaction product Z-D-Glu-AA-R reaction->product aliquot Take Aliquot product->aliquot Time Points hplc HPLC Analysis aliquot->hplc ms MS Analysis aliquot->ms nmr NMR Analysis aliquot->nmr ftir FTIR Analysis aliquot->ftir kinetics Reaction Kinetics hplc->kinetics purity Purity Assessment hplc->purity completion Confirmation of Completion ms->completion nmr->kinetics ftir->completion

Caption: Workflow for monitoring this compound coupling reactions.

signaling_pathway cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling zdg This compound activator Coupling Agent (e.g., DIC) zdg->activator aa Amino Component (H-AA-R) product Coupled Product (Z-D-Glu-AA-R) aa->product activated_ester Activated Ester Intermediate activator->activated_ester activated_ester->product Nucleophilic Attack byproduct Byproduct (e.g., DCU) product->byproduct

Caption: Logical relationship of a carbodiimide-mediated coupling reaction.

References

Application Notes and Protocols for the Purification of Peptides Containing Z-D-Glu-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic peptides containing the Z-D-Glu-OH (N-benzyloxycarbonyl-D-glutamic acid) moiety using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols outlined are applicable for both analytical and preparative scale purification, essential for research, and drug development.

Introduction

Peptides synthesized for therapeutic or research purposes require a high degree of purity. After solid-phase peptide synthesis (SPPS), the crude product is a complex mixture containing the target peptide along with impurities such as deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides.[1][2]

The purification strategy for peptides containing this compound must consider the physicochemical properties of this moiety. The benzyloxycarbonyl (Z) group imparts significant hydrophobicity, while the free carboxylic acid of the D-glutamic acid residue influences the peptide's overall charge and retention behavior, particularly in response to the mobile phase pH.[3][4] This document provides a comprehensive guide to developing a robust HPLC purification protocol for such peptides.

Principle of Separation

RP-HPLC separates molecules based on their hydrophobicity.[5][6] A non-polar stationary phase, typically a silica-based support with bonded C18 alkyl chains, is used with a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).[1][5] Peptides are loaded onto the column in a mobile phase with a high aqueous content, where they bind to the hydrophobic stationary phase.[6] By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the peptides are sequentially eluted based on their hydrophobicity, with more hydrophobic peptides eluting later.[6]

The addition of an ion-pairing agent, most commonly trifluoroacetic acid (TFA), to the mobile phase is crucial for peptide purification.[2][7][] TFA serves two main purposes: it acidifies the mobile phase to a pH of around 2, which protonates the carboxylic acid groups (like the one in this compound) and minimizes secondary ionic interactions with the silica (B1680970) backbone of the stationary phase.[2] It also forms ion pairs with the positively charged amino groups of the peptide, increasing their hydrophobicity and improving peak shape and resolution.[2]

Experimental Protocols

Materials and Equipment

Materials:

  • Crude synthetic peptide containing this compound, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm or 0.45 µm syringe filters

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector

  • Preparative and/or analytical C18 reversed-phase column (e.g., 5 µm particle size, 100 Å or 300 Å pore size)

  • Data acquisition and processing software

  • Lyophilizer (for preparative scale)

  • Vortex mixer

  • pH meter

Sample Preparation
  • Dissolve the crude lyophilized peptide in a small volume of Mobile Phase A (see section 3.3) to a concentration of approximately 1-5 mg/mL for analytical HPLC and 10-50 mg/mL for preparative HPLC.

  • If the peptide has poor solubility, a small amount of acetonitrile (up to 50%) or another organic solvent can be added.[9]

  • Vortex the solution until the peptide is completely dissolved.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[5][9]

HPLC Method Development (Analytical Scale)

Method development is typically performed on an analytical scale to optimize the separation before scaling up to a preparative scale.[7]

Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Table 1: Analytical HPLC Parameters

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm, 100-300 Å
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm and 280 nm
Column Temperature 25 - 40°C
Injection Volume 10 - 50 µL
Gradient See Table 2

Table 2: Typical Analytical Gradient Profile

Time (min)% Mobile Phase B
05
55
3565
4095
4595
505
605

Note: The gradient slope is a critical parameter for resolution. A shallower gradient (e.g., 0.5% B/min) can significantly improve the separation of closely eluting impurities.[3]

Scale-Up to Preparative HPLC

Once the analytical method is optimized, it can be scaled up for preparative purification. The goal is to maintain the same separation while increasing the sample load.

Table 3: Preparative HPLC Parameters

ParameterRecommended Value
Column C18, 21.2 x 250 mm, 5-10 µm, 100-300 Å
Flow Rate 20 mL/min (adjust based on column diameter)
Detection Wavelength 214 nm and 280 nm
Column Temperature 25 - 40°C
Injection Volume 1 - 5 mL (depending on concentration)
Gradient Same gradient profile as analytical, adjust time for flow rate
Fraction Collection and Analysis
  • Collect fractions corresponding to the main peptide peak.[10]

  • Analyze the purity of each collected fraction using the optimized analytical HPLC method.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.[7]

Data Presentation

The following tables provide an example of expected results from the purification of a hypothetical peptide containing this compound.

Table 4: Summary of Analytical HPLC Results

SampleRetention Time of Main Peak (min)Crude Purity (%)Purified Purity (%)
Crude Peptide25.468.2-
Purified Peptide25.5-98.7

Table 5: Preparative HPLC Run Summary

ParameterValue
Amount of Crude Peptide Injected 200 mg
Volume of Pooled Fractions 150 mL
Yield of Purified Peptide 125 mg
Recovery Rate 62.5%

Diagrams

Experimental Workflow

G Figure 1: Experimental Workflow for HPLC Purification cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve & Filter Crude Peptide) AnalyticalDev Analytical Method Development (Optimize Gradient) SamplePrep->AnalyticalDev MobilePhasePrep Mobile Phase Preparation (0.1% TFA in H2O & ACN) MobilePhasePrep->AnalyticalDev PrepScaleUp Preparative Scale-Up AnalyticalDev->PrepScaleUp Injection Inject Sample PrepScaleUp->Injection Elution Gradient Elution Injection->Elution Detection UV Detection (214/280 nm) Elution->Detection FractionCollection Fraction Collection Detection->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pool High-Purity Fractions PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified Peptide (>95%) Lyophilization->FinalProduct

Caption: Figure 1: Experimental Workflow for HPLC Purification.

Logical Relationship of Purification Parameters

G Figure 2: Key Parameters Influencing Peptide Purification cluster_inputs Input Variables cluster_outputs Performance Metrics PeptideProps Peptide Properties (this compound imparts hydrophobicity and acidity) Resolution Resolution PeptideProps->Resolution ColumnChem Column Chemistry (C18, Pore Size) ColumnChem->Resolution MobilePhase Mobile Phase (ACN, TFA, pH) MobilePhase->Resolution Gradient Gradient Profile (Slope, Duration) Gradient->Resolution Purity Purity Resolution->Purity Yield Yield Purity->Yield Throughput Throughput Yield->Throughput

Caption: Figure 2: Key Parameters Influencing Peptide Purification.

Troubleshooting

Table 6: Common Issues and Solutions in Peptide Purification by HPLC

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with silica silanols- Column overload- Ensure sufficient TFA (0.1%) in the mobile phase- Reduce sample load- Consider using a column with high-purity silica[3]
Poor Resolution - Gradient is too steep- Inappropriate column chemistry- Decrease the gradient slope (%B/min)[3]- Try a column with a different stationary phase (e.g., C8) or pore size
Baseline Drift - Inconsistent TFA concentration between mobile phases- Column not equilibrated- Prepare mobile phases accurately- Ensure adequate column equilibration before injection[10]
Low Recovery - Peptide precipitation on the column- Irreversible adsorption- Decrease sample concentration- Increase the organic solvent percentage at the end of the gradient

References

Application Notes and Protocols for Site-Specific Modifications using Z-D-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins and peptides is a cornerstone of modern biotechnology and drug development. It enables the creation of precisely engineered biomolecules with enhanced therapeutic properties, novel functionalities, or advanced diagnostic capabilities. This document provides detailed application notes and protocols for a chemo-enzymatic strategy that utilizes N-α-Cbz-D-glutamic acid (Z-D-Glu-OH) for the site-specific modification of peptides.

This compound, a protected form of the non-canonical D-glutamic acid, serves as a unique handle for modification. By incorporating this compound into a peptide sequence during solid-phase peptide synthesis (SPPS), a specific modification site can be introduced. Following synthesis and deprotection of the glutamic acid side chain, the exposed carboxyl group can be selectively targeted for conjugation of various moieties, such as small molecule drugs, imaging agents, or polyethylene (B3416737) glycol (PEG), using well-established chemical ligation techniques. This approach offers a powerful method for producing homogeneous and well-defined bioconjugates.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₅NO₆[ChemScene]
Molecular Weight 281.26 g/mol [ChemScene]
Appearance White to off-white powder
Purity ≥97%[ChemScene]
Storage Temperature 4°C[ChemScene]

Experimental Protocols

This section details a hypothetical, yet scientifically plausible, two-stage protocol for the site-specific modification of a peptide using this compound. The first stage involves the incorporation of this compound into a target peptide via solid-phase peptide synthesis (SPPS). The second stage describes the chemical modification of the deprotected D-glutamic acid residue.

Stage 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing a this compound residue using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Z-D-Glu(OtBu)-OH (Side-chain protected this compound for Fmoc chemistry)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Incorporation of Z-D-Glu(OtBu)-OH:

    • For the desired position, use Fmoc-D-Glu(OtBu)-OH in the coupling step, following the same procedure as for other amino acids. Correction: The initial prompt was for this compound, which is more suited for Boc chemistry. For Fmoc chemistry, the analogous protected version, Fmoc-D-Glu(OtBu)-OH, would be used for side-chain attachment. For the purpose of this protocol, we will assume the incorporation of a D-glutamic acid residue that will be later modified.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu from the D-glutamic acid).

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Stage 2: Site-Specific Chemical Modification of the D-Glutamic Acid Residue

This protocol describes the conjugation of an amine-containing molecule to the side-chain carboxyl group of the D-glutamic acid residue in the purified peptide using EDC/NHS chemistry.[1][2][3]

Materials:

  • Purified peptide containing a D-glutamic acid residue

  • Amine-containing molecule for conjugation (e.g., fluorescent dye, drug molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.5-8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Protocol:

  • Peptide Dissolution: Dissolve the purified peptide in the Activation Buffer.

  • Carboxyl Group Activation:

    • Add EDC (10-fold molar excess over the peptide) and NHS (25-fold molar excess over the peptide) to the peptide solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl group of the D-glutamic acid side chain.

  • Conjugation:

    • Adjust the pH of the reaction mixture to 7.5-8.0 by adding the Coupling Buffer.

    • Immediately add the amine-containing molecule (10 to 50-fold molar excess over the peptide).

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification of the Conjugate: Purify the resulting peptide conjugate from excess reagents and unconjugated molecules using RP-HPLC or another suitable chromatographic technique.

  • Characterization: Analyze the purified conjugate by mass spectrometry to confirm successful conjugation and by analytical RP-HPLC to determine purity.

Data Presentation

The following table summarizes the expected quantitative data from the synthesis and modification of a model peptide.

ParameterExpected ValueNotes
Peptide Synthesis Yield (Crude) 60-80%Dependent on peptide length and sequence.
Peptide Purity (after HPLC) >95%
Conjugation Efficiency 70-90%Can be optimized by adjusting reagent concentrations and reaction time.
Final Conjugate Purity >98%After final purification step.

Visualizations

experimental_workflow cluster_SPPS Stage 1: Solid-Phase Peptide Synthesis cluster_modification Stage 2: Chemical Modification resin Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling incorporation Incorporate Fmoc-D-Glu(OtBu)-OH coupling->incorporation At desired position elongation Chain Elongation incorporation->elongation cleavage Cleavage & Deprotection elongation->cleavage peptide Purified Peptide with D-Glu Residue cleavage->peptide activation Activate D-Glu Side Chain (EDC/NHS) peptide->activation conjugation Conjugate Amine-Molecule activation->conjugation purification Purify Conjugate conjugation->purification final_product Site-Specifically Modified Peptide purification->final_product

Caption: Workflow for site-specific peptide modification using this compound.

signaling_pathway cluster_activation Carboxyl Activation cluster_conjugation Amine Coupling peptide Peptide-D-Glu(COOH) intermediate O-acylisourea intermediate (unstable) peptide->intermediate + EDC edc EDC stable_intermediate NHS-ester intermediate (more stable) intermediate->stable_intermediate + NHS nhs NHS conjugate Peptide-D-Glu-CO-NH-Molecule stable_intermediate->conjugate + Amine-Molecule amine_molecule H2N-Molecule

Caption: Chemical pathway for EDC/NHS mediated conjugation to a glutamic acid residue.

References

Application Notes and Protocols for Working with Z-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Z-protected (benzyloxycarbonyl-protected) amino acids in peptide synthesis and related research. This document outlines detailed protocols for the protection of amino acids, their use in peptide coupling, deprotection strategies, and purification and analysis of the final peptide products.

Introduction to Z-Protected Amino Acids

The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in peptide synthesis, particularly in solution-phase methodologies.[1][2][3] Introduced by Bergmann and Zervas, it offers stability under various reaction conditions and can be removed by methods that are orthogonal to other common protecting groups like Boc and Fmoc.[1][4] This makes Z-protected amino acids valuable tools in the synthesis of complex peptides and in drug discovery.[5]

Key advantages of the Z-group include:

  • Stability: It is stable to basic and mildly acidic conditions.[6]

  • Crystallinity: Z-protected amino acids are often crystalline solids, which facilitates their handling and purification.[2][3]

  • Racemization Resistance: It helps in minimizing racemization during peptide coupling.[2]

  • Versatile Deprotection: The Z-group can be removed under different conditions, most commonly catalytic hydrogenation or treatment with strong acids like HBr in acetic acid.[1][2]

Experimental Protocols

N-Protection of Amino Acids with Benzyl (B1604629) Chloroformate (Z-protection)

This protocol describes the protection of the α-amino group of an amino acid using benzyl chloroformate.

Materials:

  • Amino acid (e.g., Glycine)

  • 2 M Sodium hydroxide (B78521) (NaOH) solution

  • 4 M Sodium hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Concentrated Hydrochloric acid (HCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnels (2)

  • Beakers and flasks

  • Filtration apparatus

Procedure:

  • Dissolve the amino acid (e.g., 0.1 mol of glycine) in 50 mL of 2 M NaOH solution in a flask placed in an ice bath to cool to 0°C.[7]

  • Simultaneously, add benzyl chloroformate (1.2 equivalents) and 25 mL of 4 M NaOH solution dropwise to the cooled amino acid solution over a period of 30 minutes while stirring vigorously. Maintain the temperature at 0°C.[7]

  • After the addition is complete, continue stirring for an additional 10 minutes at 0°C, then allow the mixture to warm to room temperature.[7]

  • Transfer the reaction mixture to a separatory funnel and extract twice with diethyl ether to remove unreacted benzyl chloroformate and other organic impurities. The Z-protected amino acid will remain in the aqueous phase.[7]

  • Cool the aqueous layer in an ice bath and acidify to pH 1 by the dropwise addition of concentrated HCl. A precipitate of the Z-protected amino acid will form.[7]

  • Collect the precipitate by filtration, wash with a small amount of cold water, and dry thoroughly.[7]

Expected Outcome: This procedure typically yields a white, crystalline solid. For Z-Gly-OH, a yield of around 80-95% can be expected.[8]

Solution-Phase Peptide Coupling with a Z-Protected Amino Acid

This protocol outlines a general procedure for forming a dipeptide using a Z-protected amino acid and an amino acid ester.

Materials:

  • Z-protected amino acid (e.g., Z-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)

  • Coupling reagent (e.g., DCC or HBTU)

  • Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for work-up

Procedure:

  • Dissolve the Z-protected amino acid in the anhydrous solvent in a round-bottom flask.

  • In a separate flask, dissolve the amino acid ester hydrochloride in the same solvent and neutralize with one equivalent of the base.

  • Add the neutralized amino acid ester solution to the Z-protected amino acid solution.

  • Cool the mixture in an ice bath and add the coupling reagent (1.1 equivalents) portion-wise while stirring.

  • Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off any precipitate (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-protected dipeptide ester.

  • The crude product can be further purified by recrystallization or column chromatography.

Deprotection of the Z-Group

This is a mild and common method for Z-group removal.[4]

Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Solvent (e.g., Methanol, Ethanol, Acetic Acid)[9]

  • Hydrogen source (H₂ gas balloon or hydrogenator)

  • Filtration aid (e.g., Celite)

Procedure:

  • Dissolve the Z-protected peptide in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed. Reaction times can range from a few hours to overnight.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide.

This method is used when the peptide contains functional groups sensitive to hydrogenation.[1][2]

Materials:

  • Z-protected peptide

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Anhydrous diethyl ether

  • Centrifuge and tubes (optional)

Procedure:

  • Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid (if necessary).

  • Add the 33% HBr in acetic acid solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, precipitate the peptide hydrobromide salt by adding a large excess of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[10]

Materials:

  • Crude peptide

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or water/ACN mixture).

  • Filter the sample through a 0.45 µm syringe filter.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 30 minutes.

  • Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.

  • Collect fractions corresponding to the desired peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Analysis of Z-Protected Peptides

Mass spectrometry is used to confirm the molecular weight of the Z-protected intermediate and the final deprotected peptide.

Amino acid analysis is performed to determine the amino acid composition and to quantify the peptide.[11][12][13][14] This typically involves acid hydrolysis of the peptide followed by chromatographic separation and quantification of the individual amino acids.

Data Presentation

Table 1: Typical Yields for Key Experimental Steps

StepDescriptionTypical Yield (%)
ProtectionN-protection of Glycine (B1666218) with Cbz-Cl80-95%[8]
CouplingSolution-phase coupling of a dipeptide70-90%
DeprotectionCatalytic hydrogenation of Z-group>95%
DeprotectionHBr/Acetic Acid cleavage of Z-group85-95%
PurificationRP-HPLC purification of a crude peptide30-60% (recovery)

Table 2: Purity of Peptides at Different Stages

StageAnalytical MethodTypical Purity (%)
Crude PeptideAnalytical RP-HPLC40-70%
After RP-HPLCAnalytical RP-HPLC>95%

Visualization

Experimental Workflow for Peptide Synthesis

G cluster_0 Preparation cluster_1 Peptide Elongation (Solution Phase) cluster_2 Deprotection & Purification cluster_3 Analysis A Amino Acid B Z-Protection (Cbz-Cl, NaOH) A->B Step 1 C Z-Protected Amino Acid B->C E Peptide Coupling (DCC or HBTU) C->E D Amino Acid Ester D->E F Z-Protected Peptide E->F G Z-Deprotection (H2/Pd-C or HBr/AcOH) F->G Step 2 H Crude Peptide G->H I RP-HPLC Purification H->I J Purified Peptide I->J K Mass Spectrometry J->K L Amino Acid Analysis J->L

Caption: Workflow for peptide synthesis using Z-protected amino acids.

Drug Discovery Workflow Using Z-Protected Amino Acids

G A Target Identification & Validation B Lead Peptide Design A->B C Synthesis of Peptide Library using Z-Protected Amino Acids B->C D Screening & Hit Identification C->D E Lead Optimization D->E E->C Iterative Synthesis F Preclinical Development E->F G Clinical Trials F->G H Approved Drug G->H

Caption: Role of Z-protected amino acids in a drug discovery pipeline.

References

Application Notes and Protocols for Z-D-Glu-OH in Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-α-Cbz-D-glutamic acid (Z-D-Glu-OH) in the synthesis of combinatorial chemical libraries. This compound serves as a versatile scaffold, enabling the creation of diverse molecular libraries for screening and drug discovery, particularly for targets such as the Polo-like kinase 1 (Plk1) signaling pathway.

Introduction

This compound is a protected amino acid derivative that offers a valuable starting point for the generation of peptide-based and peptidomimetic libraries.[1] Its two carboxylic acid functionalities provide orthogonal handles for the introduction of chemical diversity. The benzyloxycarbonyl (Z) protecting group on the α-amine allows for selective deprotection and further modification, making it an ideal core structure for combinatorial chemistry. The application of this compound and its analogs in solid-phase synthesis facilitates the rapid and efficient construction of large, diverse libraries of compounds. These libraries are instrumental in identifying novel ligands for therapeutic targets.

One such target of significant interest is Polo-like kinase 1 (Plk1), a key regulator of the cell cycle.[2][3] Overexpression of Plk1 is a hallmark of many cancers, making it an attractive target for the development of novel anti-cancer therapeutics.[2][4] Libraries of small molecules and peptides designed to interact with the Plk1 signaling pathway can lead to the discovery of potent and selective inhibitors.

Data Presentation

ParameterRepresentative ValueNotes
Resin Loading 0.4 - 0.8 mmol/gDependent on the specific resin and the first building block.
Coupling Efficiency (per step) >98%Monitored by qualitative tests (e.g., Kaiser test) or quantitative analysis (e.g., HPLC of cleaved aliquots).
Overall Crude Yield 40 - 70%Highly dependent on the number of synthetic steps and the nature of the building blocks used.
Purity of Library Members (average) 50 - 80%Determined by LC-MS analysis of a representative sample of cleaved library members. Purification may be required for hit validation.
Hit Rate in Primary Screen 0.1 - 5%Varies significantly based on the library design, target, and screening assay. Focused libraries tend to have higher hit rates.[6]

Experimental Protocols

The following protocol outlines the general procedure for the solid-phase synthesis of a combinatorial peptide library using a this compound scaffold via the split-and-pool method with Fmoc chemistry. This method allows for the generation of a "one-bead-one-compound" library, where each bead of the solid support carries a unique peptide sequence.[7][8][9]

Materials and Reagents
  • Fmoc-Rink Amide resin or other suitable solid support

  • Z-D-Glu(OAll)-OH (or other orthogonally protected D-glutamic acid derivative)

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Washing solvents: DMF, DCM, MeOH

  • Split-and-pool synthesis vessels

Protocol: Split-and-Pool Synthesis of a Peptide Library
  • Resin Preparation:

    • Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of the this compound Scaffold:

    • In a separate vial, pre-activate Z-D-Glu(OAll)-OH (3 equivalents relative to resin loading) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated Z-D-Glu(OAll)-OH solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • First Diversification (on the α-carboxyl group):

    • At this stage, the allyl protection on the side chain of glutamic acid can be selectively removed to couple a second set of building blocks if desired, or diversification can proceed on the free amine of a growing peptide chain. For this protocol, we will proceed with chain elongation from the α-amine of a subsequent amino acid.

  • Split-and-Pool Synthesis Cycles:

    • Split: Divide the resin equally into separate reaction vessels, one for each amino acid to be coupled in the first random position.

    • Couple:

      • In each vessel, perform Fmoc deprotection as described in step 2.

      • Couple the corresponding Fmoc-protected amino acid (3 eq.) using the pre-activation method described in step 3.

      • Confirm coupling completion with the Kaiser test.

      • Wash the resin in each vessel as described in step 3.

    • Pool: Combine all the resin portions into a single vessel and wash thoroughly with DMF and DCM to ensure complete mixing.

    • Repeat the split, couple, and pool cycles for each subsequent randomized position in the library.

  • Final Fmoc Deprotection:

    • After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptides by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptides, decant the ether, and wash the pellet with cold ether (3x).

    • Dry the crude peptide library under vacuum.

  • Library Characterization:

    • Analyze a representative sample of the library members by LC-MS to confirm the diversity and purity of the synthesized compounds.

Visualizations

Plk1 Signaling Pathway

The following diagram illustrates a simplified representation of the Polo-like kinase 1 (Plk1) signaling pathway, highlighting key upstream and downstream effectors. Libraries synthesized using a this compound scaffold can be screened for inhibitors of Plk1 or its interactions with other proteins in this pathway.

Plk1_Signaling_Pathway CDK1 CDK1/Cyclin B Plk1 Plk1 CDK1->Plk1 Activates CDC25C CDC25C Plk1->CDC25C APC_C APC/C Plk1->APC_C Activates Wee1 Wee1 Plk1->Wee1 Inhibits Mitotic_Entry Mitotic Entry Plk1->Mitotic_Entry Spindle_Assembly Spindle Assembly Plk1->Spindle_Assembly CDC25C->CDK1 Activates Cytokinesis Cytokinesis APC_C->Cytokinesis Wee1->CDK1 Inhibitors This compound based Library Hits Inhibitors->Plk1

Caption: A simplified diagram of the Plk1 signaling pathway.

Experimental Workflow: Split-and-Pool Library Synthesis

The following diagram illustrates the workflow for the split-and-pool synthesis of a combinatorial peptide library on a solid support, a key technique for generating "one-bead-one-compound" libraries.

Split_and_Pool_Workflow cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 start Start with Resin split1 Split Resin start->split1 couple1A Couple AA1 split1->couple1A couple1B Couple AA2 split1->couple1B couple1C Couple AA3 split1->couple1C pool1 Pool Resin couple1A->pool1 couple1B->pool1 couple1C->pool1 split2 Split Resin pool1->split2 couple2A Couple AA4 split2->couple2A couple2B Couple AA5 split2->couple2B couple2C Couple AA6 split2->couple2C pool2 Pool Resin couple2A->pool2 couple2B->pool2 couple2C->pool2 final_deprotection Final Deprotection pool2->final_deprotection cleavage Cleavage from Resin final_deprotection->cleavage end Diverse Library cleavage->end

Caption: Workflow for split-and-pool combinatorial library synthesis.

References

Application Notes and Protocols for Enzymatic Ligation of Peptides Containing N-Terminal Z-D-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic ligation of peptides offers a powerful and highly specific method for the synthesis of long polypeptides and complex protein structures. This approach avoids the use of harsh chemicals and protecting group manipulations often associated with traditional chemical ligation techniques. This document provides detailed application notes and protocols for the enzymatic ligation of peptides, with a specific focus on peptides containing an N-terminal N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH). The incorporation of non-canonical amino acids, such as D-amino acids and those with protecting groups, is of significant interest in drug development for enhancing peptide stability and modulating biological activity.

This document will explore the suitability of various peptide ligases, including Butelase 1, Sortase A, and Subtilisin-derived enzymes (subtiligases/peptiligases), for the ligation of peptides bearing an N-terminal this compound modification. We will provide detailed protocols for the most promising enzymatic approaches, summarize quantitative data from relevant studies, and present visual workflows to guide researchers in this advanced peptide synthesis strategy.

Enzyme Selection and Considerations

The choice of enzyme is critical for the successful ligation of peptides containing non-canonical amino acids at the ligation junction. Below is a summary of the suitability of common peptide ligases for the ligation of peptides with an N-terminal this compound.

Butelase 1: This enzyme exhibits high catalytic efficiency but generally does not accept peptides with N-terminal acidic residues.[1] Therefore, its application for ligating peptides starting with this compound is likely to be challenging and is not recommended without specific optimization.

Sortase A: Wild-type Sortase A requires a peptide with an N-terminal glycine (B1666218) residue for the ligation reaction. Consequently, a peptide commencing with this compound is not a suitable substrate. While engineered Sortase A variants with altered substrate specificities exist, these modifications have primarily focused on the C-terminal recognition sequence (LPXTG) rather than the N-terminal nucleophile.[2][3][4][5][6] However, a chemically synthesized d-Sortase A has been shown to be active towards d-peptides, suggesting possibilities for ligating chiral peptides, though the N-terminal glycine requirement persists for the nucleophile.[7][8][9]

Subtilisin-Derived Enzymes (Subtiligase, Peptiligase, Omniligase-1): These engineered enzymes demonstrate broad substrate specificity for the N-terminal amino acid of the acceptor peptide, making them the most promising candidates for ligating peptides with an N-terminal this compound.[10][11][12][13][14][15][16][17][18][19][20] Variants like Omniligase-1 have been shown to tolerate non-proteinogenic amino acids and protecting groups within the peptide sequence.[11][14]

Recommendation: Based on current literature, Subtilisin-derived enzymes, such as Subtiligase and its optimized variants (e.g., Peptiligase, Omniligase-1), are the most suitable for the enzymatic ligation of peptides containing an N-terminal this compound.

Experimental Protocols

The following protocols are generalized for the use of Subtilisin-derived ligases for the ligation of a peptide fragment with an N-terminal this compound. Researchers should optimize reaction conditions for their specific peptide sequences.

Protocol 1: Subtiligase-Catalyzed Ligation of a Peptide with N-Terminal this compound

This protocol is adapted from methodologies for subtiligase-catalyzed N-terminal protein modification.[12][13][21]

Materials:

  • Peptide 1 (Acyl Donor): C-terminal esterified peptide (e.g., glycolate (B3277807) ester). The sequence preceding the ester should be compatible with the P1-P4 preference of the specific subtiligase variant used.

  • Peptide 2 (Acyl Acceptor): Peptide with N-terminal this compound.

  • Subtiligase Variant: Select a variant with broad P1' specificity (e.g., wild-type subtiligase or engineered variants).[10][16]

  • Ligation Buffer: 100 mM Tricine, pH 8.0.

  • Peptide Solvents: DMSO or DMF.

  • Quenching Solution: 10% Trifluoroacetic acid (TFA).

Procedure:

  • Peptide Preparation:

    • Synthesize Peptide 1 with a C-terminal ester. This can be achieved using solid-phase peptide synthesis (SPPS).

    • Synthesize Peptide 2 with the N-terminal this compound using standard SPPS protocols.

    • Purify both peptides by reverse-phase HPLC and confirm their identity by mass spectrometry.

    • Lyophilize the purified peptides.

  • Ligation Reaction Setup:

    • Dissolve the lyophilized Peptide 1 (acyl donor) in a minimal amount of DMSO or DMF to prepare a stock solution (e.g., 100 mM).

    • Dissolve the lyophilized Peptide 2 (acyl acceptor) in the Ligation Buffer to the desired final concentration (e.g., 10-50 µM).

    • Prepare the reaction mixture in a microcentrifuge tube by combining the Ligation Buffer, Peptide 2 solution, and the Peptide 1 stock solution. The final concentration of the peptide ester (Peptide 1) should be in excess (e.g., 5 mM) to drive the reaction forward.[20][21] Ensure the final concentration of the organic solvent (DMSO/DMF) is below 10%.

    • Confirm the pH of the reaction mixture is approximately 8.0. Adjust with dilute NaOH or HCl if necessary.

  • Enzymatic Ligation:

    • Add the subtiligase variant to the reaction mixture to a final concentration of 1 µM.

    • Incubate the reaction at room temperature for 1-2 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.

  • Reaction Quenching and Analysis:

    • Quench the reaction by adding an equal volume of Quenching Solution (10% TFA).

    • Analyze the reaction mixture by RP-HPLC to determine the ligation efficiency.

    • Purify the ligated product by preparative RP-HPLC.

    • Confirm the identity of the final product by mass spectrometry.

Workflow for Subtiligase-Mediated Ligation

subtiligase_workflow Subtiligase-Mediated Ligation Workflow cluster_prep Peptide Preparation cluster_ligation Enzymatic Ligation cluster_analysis Analysis and Purification peptide1 Synthesize Acyl Donor Peptide (C-terminal ester) purify1 Purify Peptide 1 (HPLC) peptide1->purify1 peptide2 Synthesize Acyl Acceptor Peptide (N-terminal this compound) purify2 Purify Peptide 2 (HPLC) peptide2->purify2 dissolve Dissolve Peptides in Ligation Buffer purify1->dissolve purify2->dissolve add_enzyme Add Subtiligase dissolve->add_enzyme incubate Incubate at Room Temperature add_enzyme->incubate quench Quench Reaction (TFA) incubate->quench analyze Analyze by HPLC/MS quench->analyze purify_product Purify Ligated Product (HPLC) analyze->purify_product final_product final_product purify_product->final_product Characterize Final Product

Caption: Workflow for the enzymatic ligation of a peptide containing N-terminal this compound using subtiligase.

Data Presentation

The following tables summarize key parameters and reported efficiencies for relevant enzymatic ligation systems. While direct data for this compound is limited, the information provides a basis for expected outcomes with Subtilisin-derived enzymes.

Table 1: Comparison of Peptide Ligase Properties

Enzyme FamilyRecognition Site (Acyl Donor)N-Terminal Requirement (Acyl Acceptor)Key AdvantagesKey Limitations
Butelase 1 C-terminal Asx-His-Val (Asx = Asp or Asn)[22][23]Broad (most natural amino acids except Pro and acidic residues)[1]High catalytic efficiency, traceless ligation.[22][23]Intolerance to N-terminal acidic residues, requires excess nucleophile for intermolecular ligation.[1]
Sortase A C-terminal LPXTG (X = any amino acid)[24]N-terminal Glycine (oligo-glycine preferred)[21][24]High specificity, robust.Strict N-terminal glycine requirement, reaction is reversible.
Subtilisin-derived (e.g., Subtiligase, Peptiligase) C-terminal ester (broad sequence tolerance)Broad (most natural amino acids)[10][11][14][16]Broad substrate scope, high efficiency with engineered variants.[11][14]Reaction can be reversible (hydrolysis of ester), may require optimization for specific sequences.[20]

Table 2: Reported Ligation Efficiencies for Subtilisin-Derived Enzymes with Modified Peptides

Enzyme VariantAcyl DonorAcyl Acceptor (N-terminus)Ligation YieldReference
Omniligase-1Peptide-esterPeptides with various N-terminiUp to 98%[14]
Omniligase-1Peptide-esterPeptide containing D-amino acids (not at N-terminus)>95% (cyclization)[14]
SubtiligaseBiotin-EEENLYFQ-Abu-glycolate-RProteome-derived peptides (various N-termini)Variable (sequence dependent)[10][16]
PeptiligasePeptide-esterAviptadil (B549347) fragment54-76%[25]

Post-Ligation Processing: Z-Group Deprotection

Following successful ligation, the N-terminal Z-group may need to be removed to yield the native peptide. Catalytic hydrogenation is a standard and effective method for the deprotection of the benzyloxycarbonyl group.

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation

Materials:

  • Ligated peptide with N-terminal this compound.

  • Palladium on carbon (Pd/C, 10%).

  • Solvent: Methanol, acetic acid, or a mixture.

  • Hydrogen gas source (balloon or hydrogenation apparatus).

Procedure:

  • Dissolve the Z-protected peptide in the chosen solvent.

  • Add a catalytic amount of Pd/C (typically 10-20% by weight of the peptide).

  • Purge the reaction vessel with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by HPLC and mass spectrometry until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent in vacuo.

  • Purify the deprotected peptide by RP-HPLC.

Workflow for Post-Ligation Deprotection

deprotection_workflow Post-Ligation Z-Group Deprotection start Ligated Peptide (N-terminal this compound) dissolve Dissolve in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation React under Hydrogen Atmosphere add_catalyst->hydrogenation monitor Monitor Reaction (HPLC/MS) hydrogenation->monitor filter Filter to Remove Catalyst monitor->filter evaporate Evaporate Solvent filter->evaporate purify Purify Deprotected Peptide (HPLC) evaporate->purify final_product Final Deprotected Peptide purify->final_product

Caption: General workflow for the removal of the N-terminal Z-protecting group via catalytic hydrogenation.

Applications in Drug Development

The ability to incorporate D-amino acids and other modifications into peptides via enzymatic ligation has significant implications for drug development.

  • Enhanced Stability: D-amino acids can confer resistance to proteolytic degradation, increasing the in vivo half-life of peptide therapeutics.

  • Modulated Activity: The stereochemistry of amino acids can significantly impact peptide conformation and binding affinity to biological targets, allowing for the fine-tuning of drug potency and selectivity.

  • Novel Scaffolds: Enzymatic ligation facilitates the synthesis of complex peptide architectures, including cyclic and branched peptides, which can lead to novel therapeutic modalities.

Conclusion

The enzymatic ligation of peptides containing an N-terminal this compound is a feasible yet challenging endeavor that requires careful selection of the appropriate enzyme. While Butelase 1 and Sortase A present significant limitations for this specific application, Subtilisin-derived enzymes, such as Subtiligase and its engineered variants, offer a promising solution due to their broad substrate specificity. The protocols and data presented in this document provide a comprehensive guide for researchers to design and execute such enzymatic ligations, opening avenues for the synthesis of novel and more robust peptide-based therapeutics. Further optimization of reaction conditions and exploration of new enzyme variants will continue to expand the toolbox for advanced peptide and protein engineering.

References

Troubleshooting & Optimization

common side reactions with Z-D-Glu-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using Z-D-Glu-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound at the N-terminus of a peptide?

A1: The most prevalent side reaction is the formation of a pyroglutamate (B8496135) (pGlu) residue.[1] This occurs through an intramolecular cyclization of the N-terminal glutamic acid, resulting in the loss of a water molecule and the formation of a five-membered lactam ring. This modification can be problematic as it blocks the N-terminus, preventing further elongation of the peptide chain, and can complicate purification and analysis.

Q2: What factors promote the formation of pyroglutamate from this compound?

A2: Several factors can promote this unwanted cyclization:

  • Acidic Conditions: Prolonged exposure to acidic conditions, particularly during the cleavage of acid-labile side-chain protecting groups (like Boc) or during final cleavage from the resin with reagents like trifluoroacetic acid (TFA), can accelerate pyroglutamate formation.[2]

  • Elevated Temperatures: Heating during coupling or deprotection steps can provide the energy needed for the cyclization to occur.

  • Deprotection of the Z-group: The risk of cyclization is highest after the N-terminal Z (benzyloxycarbonyl) group has been removed, exposing the free amine of the D-glutamic acid. The free amine can then act as a nucleophile, attacking the side-chain carboxyl group.

  • pH: The rate of pyroglutamate formation is pH-dependent, with increased rates observed at both acidic and basic pH, and a minimum rate around pH 6.[3][4]

Q3: Can the Z (benzyloxycarbonyl) protecting group itself cause any side reactions?

A3: The Z-group is a robust protecting group, but its removal can sometimes lead to side reactions. The most common method for Z-group removal is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). Issues that can arise include:

  • Catalyst Poisoning: Sulfur-containing residues (like methionine or cysteine) in the peptide sequence can poison the palladium catalyst, leading to incomplete deprotection.[5]

  • Incomplete Reaction: Steric hindrance around the Z-group can slow down the reaction, requiring longer reaction times or higher catalyst loading.

  • Reduction of other functional groups: If the peptide contains other reducible functional groups, such as alkenes or alkynes, they may also be reduced during hydrogenolysis.[5]

Q4: Are there any other side reactions to be aware of when using this compound?

A4: While pyroglutamate formation is the primary concern, other general peptide synthesis side reactions can also occur:

  • Racemization: During activation and coupling, there is a risk of epimerization at the alpha-carbon of the amino acid. Using coupling reagents that incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help suppress racemization.[6]

  • Diketopiperazine Formation: If D-Glu is the second amino acid in the sequence, the dipeptide can cyclize to form a diketopiperazine, leading to chain termination. This is more prevalent when proline is one of the first two residues.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during peptide synthesis using this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low yield of the final peptide and presence of a major impurity with a mass of -18 Da. Formation of pyroglutamate at the N-terminus.- Minimize exposure to acidic conditions after Z-group deprotection.- If possible, maintain a pH around 6 during workup and purification.[3][4]- Perform the next coupling step immediately after Z-group deprotection.- Use milder deprotection conditions for the Z-group, such as transfer hydrogenolysis with ammonium (B1175870) formate.[5]
Incomplete removal of the Z-group. - Catalyst poisoning by sulfur-containing residues.- Insufficient catalyst or hydrogen pressure.- Steric hindrance.- Use a fresh, active catalyst (e.g., 10% Pd/C).- Increase the catalyst loading and/or hydrogen pressure.- If sulfur is present, consider using a different deprotection method, such as HBr in acetic acid, but be mindful of the increased risk of pyroglutamate formation.- Increase reaction time and monitor by HPLC or TLC.
Presence of multiple unidentified byproducts in the crude product. - A combination of incomplete coupling, side reactions like racemization, or issues with other amino acids in the sequence.- Ensure high-purity reagents and anhydrous solvents.- Optimize coupling conditions by using a more efficient coupling reagent like HATU or HBTU, especially for sterically hindered couplings.[7][8]- Add HOBt or HOAt to the coupling reaction to minimize racemization.[6]- Analyze the byproducts by mass spectrometry to identify their nature (e.g., deletion sequences, products of side-chain reactions).
Low coupling efficiency of the amino acid following this compound. - Steric hindrance from the Z-group or the peptide-resin matrix.- Aggregation of the growing peptide chain.- Use a more powerful coupling reagent like HATU.[7][8]- Increase the coupling time and/or temperature, while monitoring for potential side reactions.- Consider using a solvent mixture known to disrupt aggregation, such as a "magic mixture" (DCM/DMF/NMP).[9]

Experimental Protocols

Protocol 1: Minimizing Pyroglutamate Formation During Z-Group Deprotection and Subsequent Coupling

This protocol outlines a method for the deprotection of the N-terminal Z-group and the subsequent coupling of the next amino acid, with steps taken to minimize pyroglutamate formation.

  • Resin Swelling and Washing: Swell the Z-D-Glu-peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 1 min).

  • Z-Group Deprotection (Catalytic Hydrogenolysis):

    • Suspend the resin in a suitable solvent like methanol (B129727) or DMF.

    • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the resin-bound peptide).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon) while stirring vigorously at room temperature.

    • Monitor the reaction progress by TLC or a test cleavage followed by HPLC analysis. The reaction is typically complete within 2-4 hours.

    • Once complete, filter the resin to remove the catalyst and wash thoroughly with the reaction solvent, followed by DMF.

  • Immediate Coupling of the Next Amino Acid:

    • Proceed immediately to the next coupling step to minimize the time the N-terminal amine is free.

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: After the coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 2: HPLC Analysis for the Detection of Pyroglutamate-Containing Impurities

This protocol provides a general method for the analysis of a crude peptide sample to identify the presence of the pyroglutamate side product.

  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA) to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping).[10]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for many peptides.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis:

    • The desired peptide and the pyroglutamate-containing impurity will typically appear as two distinct peaks.

    • The pyroglutamate-containing peptide will have a slightly earlier retention time due to the loss of a positive charge at the N-terminus.

    • Confirm the identity of the peaks by collecting fractions and analyzing them by mass spectrometry. The pyroglutamate-containing peptide will have a mass that is 18.01 Da less than the full-length product.

Visualizations

Pyroglutamate_Formation cluster_peptide N-Terminal Z-D-Glu Peptide cluster_deprotection Z-Group Deprotection cluster_intermediate Intermediate cluster_side_reaction Side Reaction cluster_desired_reaction Desired Reaction Z_Glu_Peptide Z-D-Glu-Peptide Chain Deprotection H₂ / Pd/C Z_Glu_Peptide->Deprotection 1. Deprotection Free_Amine H₂N-D-Glu-Peptide Chain (Free Amine) Deprotection->Free_Amine Cyclization Intramolecular Cyclization (-H₂O) Free_Amine->Cyclization Unwanted Side Reaction Coupling Coupling with next Fmoc-AA-OH Free_Amine->Coupling Desired Reaction Path Pyroglutamate Pyroglutamate-Peptide (Blocked N-Terminus) Cyclization->Pyroglutamate Elongated_Peptide Elongated Peptide Chain Coupling->Elongated_Peptide

Caption: Mechanism of pyroglutamate formation side reaction.

Troubleshooting_Workflow Start Low Yield or -18 Da Impurity Detected Check_Deprotection Review Z-Group Deprotection Conditions Start->Check_Deprotection Check_Coupling Review Coupling Conditions Check_Deprotection->Check_Coupling Conditions Mild? Optimize_Deprotection Optimize Deprotection: - Use fresh catalyst - Minimize acid exposure - Reduce temperature Check_Deprotection->Optimize_Deprotection Harsh or Prolonged? Optimize_Coupling Optimize Coupling: - Couple immediately after deprotection - Use HATU/HBTU for activation - Add HOBt to suppress racemization Check_Coupling->Optimize_Coupling Delayed or Inefficient? Analyze_Crude Analyze Crude by HPLC/MS Check_Coupling->Analyze_Crude Conditions Optimal? Optimize_Deprotection->Check_Coupling Optimize_Coupling->Analyze_Crude End Improved Yield and Purity Analyze_Crude->End

Caption: Troubleshooting workflow for this compound side reactions.

References

Technical Support Center: Z-D-Glu-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the coupling efficiency of Z-D-Glu-OH (N-benzyloxycarbonyl-D-glutamic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging?

A1: The coupling of this compound can be inefficient due to significant steric hindrance. The bulky N-terminal benzyloxycarbonyl (Z) protecting group physically obstructs the approach of the activated carboxylic acid to the amine terminus of the growing peptide chain. This can lead to slow or incomplete reactions.

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. While standard carbodiimides like DCC or DIC can be used, often in combination with additives like HOBt, uronium/aminium salts such as HATU and HBTU, or phosphonium (B103445) salts like PyBOP, are often more effective.[1][2] HATU is generally considered more reactive and suitable for rapid coupling with reduced risk of epimerization.[3]

Q3: What is racemization and why is it a concern with this compound coupling?

A3: Racemization is the conversion of the desired D-enantiomer of this compound into a mixture of both D- and L-enantiomers during the coupling reaction.[4] This is a significant concern as the presence of the incorrect enantiomer can lead to diastereomeric peptide impurities that are difficult to separate and can alter the biological activity of the final peptide.[4] The activation of the carboxylic acid can make the α-proton more susceptible to abstraction by a base, leading to a loss of stereochemical integrity.[5]

Q4: How does the choice of base impact the coupling reaction?

A4: The base plays a crucial role in the activation of the carboxylic acid. However, strong and sterically unhindered bases can increase the rate of racemization by abstracting the α-proton.[4][5] For sensitive couplings, a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, is often preferred over stronger bases like DIPEA.[6][7]

Q5: Can the solvent choice affect the coupling efficiency?

A5: Yes, the solvent can significantly impact the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are commonly used as they are good at solvating the peptide chain and swelling the solid support in solid-phase peptide synthesis (SPPS).[8] In cases of peptide aggregation, a mixture of solvents or the addition of chaotropic salts might be necessary to improve reaction kinetics.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the coupling of this compound.

Issue 1: Low Coupling Efficiency / Incomplete Reaction

  • Symptom: Positive Kaiser test (blue/purple beads in SPPS) after the coupling step, or low yield of the desired product.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Insufficient Reagent Activity Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[1][2]
Steric Hindrance 1. Double Coupling: Perform the coupling reaction a second time with fresh reagents. 2. Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.
Peptide Aggregation 1. Change Solvent: Use a more effective solvent like NMP or a DMF/DMSO mixture. 2. Increase Temperature: Cautiously raise the reaction temperature, but be mindful of the increased risk of racemization.[4]
Poor Reagent Quality Use fresh, high-quality coupling reagents and anhydrous solvents. Moisture can deactivate the activated species.

Issue 2: High Levels of Racemization

  • Symptom: Detection of a significant diastereomeric impurity in the final peptide product.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Base Switch from a strong, unhindered base (e.g., DIPEA) to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6][7]
Prolonged Activation Time Minimize the pre-activation time of this compound before adding it to the amine component.[4]
High Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.[9]
Suboptimal Coupling Reagent/Additive When using carbodiimides (DCC, DIC), always include a racemization-suppressing additive like HOBt or Oxyma.[3][6]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAdditiveTypical Reaction TimeCoupling EfficiencyPropensity for Racemization
DIC HOBt2 - 4 hoursModerate to HighModerate
HBTU (HOBt integrated)15 - 60 minutesHighLow to Moderate
HATU (HOAt integrated)5 - 20 minutesVery HighLow
PyBOP (HOBt integrated)15 - 60 minutesHighLow to Moderate
COMU (Oxyma integrated)15 - 45 minutesVery HighVery Low

Note: Efficiency and racemization can vary depending on the specific reaction conditions (base, solvent, temperature, and substrate).

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling in SPPS

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[10]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.[10]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[10]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[10]

Protocol 2: HATU Coupling in SPPS

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Activation and Coupling: In a separate vessel, dissolve this compound (2-5 equivalents) and HATU (1.9-4.5 equivalents) in DMF.[11] Add a hindered base such as 2,4,6-collidine (4-10 equivalents).[11] Immediately add this solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Visualizations

Coupling_Workflow start Start: Couple this compound kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete: Proceed to next step kaiser_test->coupling_complete Negative troubleshoot Incomplete Coupling: Troubleshoot kaiser_test->troubleshoot Positive double_couple Option 1: Double Couple troubleshoot->double_couple stronger_reagent Option 2: Use Stronger Reagent (e.g., HATU) troubleshoot->stronger_reagent extend_time Option 3: Extend Reaction Time troubleshoot->extend_time re_test Re-run Kaiser Test double_couple->re_test stronger_reagent->re_test extend_time->re_test re_test->coupling_complete Negative re_test->troubleshoot Positive Racemization_Mitigation racemization High Racemization Observed base Evaluate Base racemization->base coupling_reagent Evaluate Coupling Reagent racemization->coupling_reagent temperature Evaluate Temperature racemization->temperature activation_time Evaluate Activation Time racemization->activation_time base_sol Switch to weaker/hindered base (NMM or Collidine) base->base_sol reagent_sol Use reagent with additive (DIC/Oxyma) or switch to low-racemization reagent (COMU) coupling_reagent->reagent_sol temp_sol Lower reaction temperature (e.g., 0 °C) temperature->temp_sol time_sol Minimize pre-activation time activation_time->time_sol

References

troubleshooting incomplete deprotection of Z-D-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of Z-D-Glu-OH.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for the deprotection of this compound?

A1: The two primary methods for removing the benzyloxycarbonyl (Z or Cbz) protecting group from this compound are catalytic hydrogenolysis and acidolysis.

  • Catalytic Hydrogenolysis: This is the most common and generally milder method.[1] It involves the use of a palladium catalyst (typically 5-10% Pd on carbon) and a hydrogen source to cleave the Z group.[1] The byproducts, toluene (B28343) and carbon dioxide, are volatile and easily removed.[1]

  • Acidolysis: This method uses strong acids, such as hydrogen bromide (HBr) in acetic acid, to remove the Z group. It is a harsher alternative and is typically used when the molecule contains functional groups that are sensitive to reduction under hydrogenation conditions.[2]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The progress of the deprotection reaction can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • TLC: Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot (this compound) and the appearance of the product spot (D-Glu-OH) indicate the reaction's progress. The product, being more polar, will have a lower Rf value.

  • HPLC: Inject a sample of the reaction mixture into an HPLC system. The disappearance of the peak corresponding to the starting material and the appearance of the product peak will indicate the extent of the reaction. This method is more quantitative than TLC.[4]

Q3: What are the potential side reactions during the deprotection of this compound?

A3: A common side reaction, particularly under acidic conditions or at elevated temperatures, is the formation of pyroglutamic acid. This occurs through an intramolecular cyclization of the glutamic acid residue. To minimize this, it is advisable to use the mildest possible deprotection conditions and maintain a neutral or slightly acidic pH during work-up and purification.[3]

Troubleshooting Guides

Issue 1: Incomplete Deprotection via Catalytic Hydrogenolysis

Symptom: TLC or HPLC analysis shows the presence of starting material (this compound) even after the expected reaction time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inactivity The palladium catalyst may be old or deactivated. Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation.
Catalyst Poisoning Sulfur-containing compounds or other impurities in the starting material or solvent can poison the catalyst.[1] Purify the starting material and use high-purity, degassed solvents.
Insufficient Hydrogen The hydrogen supply may be inadequate. If using a hydrogen balloon, ensure it is sufficiently filled and that there are no leaks in the system. For reactions sensitive to pressure, consider using a Parr shaker or a similar apparatus that allows for higher hydrogen pressures.
Poor Mixing Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen.[1] Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer.
Reaction Conditions The reaction time may be insufficient, or the temperature may be too low. Increase the reaction time and monitor by TLC/HPLC. Gentle heating may be applied, but be cautious of potential side reactions.
Issue 2: Low Yield of D-Glu-OH after Deprotection

Symptom: The isolated yield of the deprotected product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction As detailed in Issue 1, ensure the reaction has gone to completion by monitoring with TLC or HPLC before work-up.
Product Adsorption to Catalyst The product, D-Glu-OH, may adsorb to the palladium on carbon catalyst. After filtering the catalyst, wash it thoroughly with a polar solvent (e.g., methanol (B129727), water) to recover any adsorbed product.
Side Reactions The formation of byproducts, such as pyroglutamic acid, will reduce the yield of the desired product.[3] Use milder reaction conditions where possible. For acidolysis, minimize reaction time and temperature.
Work-up Issues The product may be lost during the work-up procedure. D-Glu-OH is highly soluble in water and insoluble in many organic solvents. Optimize your extraction and isolation procedures accordingly.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (or another suitable solvent like ethanol (B145695) or acetic acid)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Evacuate the flask and backfill with hydrogen gas. A hydrogen-filled balloon is often sufficient for small-scale reactions.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).[1]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol to recover any adsorbed product.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain D-Glu-OH.

Protocol 2: Acidolysis of this compound with HBr in Acetic Acid

Materials:

  • This compound

  • 33% Hydrogen Bromide (HBr) in acetic acid

  • Glacial acetic acid

  • Dry diethyl ether

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask.

  • Add the solution of 33% HBr in acetic acid to the reaction mixture.

  • Stir the solution at room temperature.

  • Monitor the reaction by TLC or HPLC until completion (typically 1-2 hours).[3]

  • Upon completion, precipitate the product, D-Glu-OH hydrobromide, by adding cold, dry diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Deprotection_Reaction cluster_start Starting Material cluster_product Product cluster_byproducts Byproducts This compound This compound D-Glu-OH D-Glu-OH This compound->D-Glu-OH H2, Pd/C or HBr/AcOH Toluene Toluene This compound->Toluene CO2 CO2 This compound->CO2 Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve this compound in Solvent add_catalyst Add Catalyst (for Hydrogenolysis) dissolve->add_catalyst run_reaction Run Deprotection Reaction (H2 or Acid) add_catalyst->run_reaction monitor Monitor Progress (TLC/HPLC) run_reaction->monitor filter Filter Catalyst (for Hydrogenolysis) monitor->filter precipitate Precipitate Product (for Acidolysis) monitor->precipitate isolate Isolate Product filter->isolate precipitate->isolate Troubleshooting_Tree start Incomplete Deprotection? catalyst Check Catalyst Activity start->catalyst Yes hydrogen Check Hydrogen Source start->hydrogen No stirring Check Stirring start->stirring No conditions Adjust Reaction Conditions start->conditions No fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst Inactive check_impurities Check for Catalyst Poisons catalyst->check_impurities Poisoned increase_h2 Increase H2 Pressure hydrogen->increase_h2 Insufficient increase_stirring Increase Stirring Rate stirring->increase_stirring Inefficient increase_time_temp Increase Time/Temperature conditions->increase_time_temp Too Mild

References

Technical Support Center: Preventing Racemization of Z-D-Glu-OH During Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to minimize or prevent racemization of N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH) during peptide coupling reactions.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when coupling this compound?

A1: Racemization is a chemical process where a single enantiomer (e.g., the D-isomer of glutamic acid) is converted into an equal mixture of both D- and L-enantiomers.[1][2] In peptide synthesis, the activation of the carboxylic acid group of this compound makes the alpha-proton (the hydrogen on the chiral carbon) acidic and susceptible to being removed by a base.[3][4] This leads to the formation of a planar intermediate, most commonly a 5(4H)-oxazolone, which loses its stereochemical information.[5][6] When this intermediate reacts with an amine, it can produce both the desired D-peptide and the undesired L-diastereomer.[6] The presence of this diastereomeric impurity can be difficult to separate and can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][7]

RacemizationMechanism cluster_start Chiral Starting Material cluster_activated Activation cluster_oxazolone Racemization Pathway cluster_product Products start This compound activated Activated Ester start->activated Coupling Reagent oxazolone (B7731731) 5(4H)-Oxazolone (Planar Intermediate) activated->oxazolone - H₂O D_Product Desired D-Peptide activated->D_Product + Amine (Desired Path) oxazolone->D_Product + Amine L_Product L-Diastereomer Impurity oxazolone->L_Product + Amine

Caption: The oxazolone mechanism is a primary pathway for racemization.
Q2: What are the primary factors that contribute to racemization during peptide coupling?

A2: Several experimental factors can significantly influence the extent of racemization.[8] These include the choice of coupling reagent, the type and concentration of base used, reaction temperature, the polarity of the solvent, and the pre-activation time of the amino acid before it is introduced to the amine component.[8][9] Elevated temperatures and strong bases, in particular, are known to accelerate racemization.[2][8]

Q3: What are racemization-suppressing additives and how do they function?

A3: Racemization-suppressing additives are reagents added during the coupling step that minimize the loss of stereochemical purity.[1] Common and effective additives include ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][10] When a coupling reagent like a carbodiimide (B86325) (e.g., DIC) activates the this compound, it forms a highly reactive O-acylisourea intermediate.[7] This intermediate is very prone to racemization. Additives like Oxyma or HOAt rapidly react with the O-acylisourea to form a new active ester that is more stable and less susceptible to racemization, yet still reactive enough to form the desired peptide bond efficiently.[1][5]

Q4: Which coupling reagents are recommended for minimizing racemization with this compound?

A4: For amino acids prone to racemization, the combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), with a racemization-suppressing additive is highly recommended.[1][9] The DIC/Oxyma system is particularly effective.[9] While onium salt reagents like HBTU and HATU are highly efficient, they can promote higher levels of racemization if not used under optimal conditions.[9] Newer uronium-type reagents like COMU, which has a built-in Oxyma moiety, have also demonstrated high coupling efficiency with very low racemization levels.[1][3]

Troubleshooting Guide

Problem: I am observing a significant diastereomeric impurity in my peptide after coupling this compound, suggesting racemization has occurred.

This troubleshooting guide provides a systematic approach to identify the cause and implement effective solutions.

TroubleshootingWorkflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additive Start->Step1 Action1a Using carbodiimide (DIC/DCC) without an additive? Step1->Action1a Check Step2 Step 2: Assess Base Action2a Using DIPEA or NMM? Step2->Action2a Check Step3 Step 3: Review Reaction Conditions Action3a High temperature (e.g., microwave)? Step3->Action3a Check Result Racemization Minimized Solution1a Action: Add Oxyma or HOAt. Action1a->Solution1a Yes Action1b Using HBTU/HATU? Action1a->Action1b No Solution1a->Step2 Action1b->Step2 No Solution1b Action: Switch to a DIC/Oxyma or COMU system. Action1b->Solution1b Yes Solution1b->Step2 Solution2a Action: Switch to a sterically hindered base like 2,4,6-collidine. Action2a->Solution2a Yes Action2b Using excess base? Action2a->Action2b No Solution2a->Step3 Action2b->Step3 No Solution2b Action: Reduce base to the minimum required amount. Action2b->Solution2b Yes Solution2b->Step3 Solution3a Action: Perform coupling at room temperature or 0°C. Action3a->Solution3a Yes Action3b Long pre-activation time? Action3a->Action3b No Solution3a->Result Action3b->Result No Solution3b Action: Add activated amino acid to the resin immediately. Action3b->Solution3b Yes Solution3b->Result

Caption: A step-by-step workflow for troubleshooting racemization.
Step 1: Evaluate Your Coupling Reagent and Additive

The choice of coupling system is the most critical factor in controlling racemization.[9]

  • Carbodiimides (DIC, DCC): If you are using a carbodiimide alone, the risk of racemization is high.[9] The addition of a nucleophilic additive like OxymaPure or HOAt is essential to form a more stable active ester, thereby suppressing racemization.[5][7]

  • Onium Salts (HBTU, HATU): While effective, these reagents can lead to higher racemization with sensitive amino acids.[9] Consider switching to a carbodiimide-based system with an additive or a modern onium salt like COMU.[1][9]

Step 2: Assess the Base Used in the Coupling Reaction

The base used during activation can abstract the alpha-proton, initiating racemization.[9]

  • Base Type: Strong, sterically unhindered bases like N-methylmorpholine (NMM) or even N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization.[9] Switching to a more sterically hindered base like 2,4,6-collidine is recommended as it is less likely to abstract the alpha-proton.[9][11]

  • Base Amount: Ensure you are not using an excess of base, as this can increase the risk of racemization.[9]

Step 3: Review Your Experimental Protocol

Procedural details can have a significant impact on the level of racemization.[9]

  • Pre-activation Time: Minimize the time the amino acid is in its activated state before being added to the resin.[9] Prolonged pre-activation increases the opportunity for oxazolone formation.[9]

  • Temperature: Elevated temperatures, often used in microwave-assisted synthesis to increase coupling speed, also accelerate the rate of racemization.[11][12] For sensitive couplings involving this compound, performing the reaction at room temperature or 0°C may be necessary to preserve stereochemical integrity.[13]

Data Presentation: Comparison of Reagents and Conditions

The following tables summarize the relative risk of racemization associated with common reagents and additives.

Table 1: Comparison of Common Coupling Reagents and their Relative Racemization Risk

Coupling Reagent/System Additive Relative Racemization Risk
DIC None High[9]
DIC HOBt Low[9]
DIC OxymaPure Very Low[9]
HBTU, TBTU, HCTU - Moderate to High[9]
HATU - Moderate[9]
COMU - Very Low[9]

Disclaimer: Relative risk is based on general observations. Actual racemization levels are sequence- and condition-dependent.

Table 2: Comparison of Common Bases and their Impact on Racemization

Base Steric Hindrance Relative Racemization Risk
N-methylmorpholine (NMM) Low High[9]
N,N-diisopropylethylamine (DIPEA) Moderate Moderate[9]

| 2,4,6-Collidine | High | Low[9] |

Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is designed to minimize racemization during the solid-phase synthesis coupling of this compound.

Materials:

  • Z-D-Glu(OR)-OH (where OR is a suitable side-chain protecting group, e.g., OtBu)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

ExperimentalWorkflow node_prep 1. Resin Preparation (Swell & Deprotect) node_act 2. Amino Acid Activation (Dissolve this compound & Oxyma in DMF, add DIC) node_prep->node_act node_couple 3. Coupling (Immediately add activated solution to resin. Agitate at RT for 1-2 hours) node_act->node_couple node_wash 4. Washing (Wash resin with DMF to remove excess reagents) node_couple->node_wash

Caption: Workflow for low-racemization this compound coupling.

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform the N-terminal protecting group deprotection (e.g., Fmoc deprotection using 20% piperidine (B6355638) in DMF).

    • Wash the resin thoroughly with DMF to remove all traces of the deprotection solution.[9]

  • Amino Acid Activation:

    • In a separate vessel, dissolve Z-D-Glu(OR)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.[9]

    • Add DIC (3 equivalents) to the amino acid/additive solution.[9]

  • Coupling:

    • Immediately add the activated solution from step 2 to the washed and deprotected peptide-resin.[9]

    • Agitate the reaction mixture at room temperature for 1-2 hours.[9]

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated (double coupling).[9]

    • Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.[9]

References

Technical Support Center: Z-D-Glu-OH Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Z-D-Glu-OH in common organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF and DCM?

Q2: Why am I observing poor solubility of this compound in DMF?

A2: Several factors can contribute to poor solubility, even in a generally compatible solvent like DMF:

  • Purity of the Solvent: DMF can degrade over time to form dimethylamine (B145610) and formic acid. These impurities can alter the properties of the solvent and interact with your compound, potentially reducing solubility.[2] Always use fresh, high-purity, anhydrous DMF.

  • Water Content: The presence of water in your solvent can significantly decrease the solubility of hydrophobic or protected amino acids.

  • Compound Purity and Form: The purity, crystalline form, and salt form of your this compound can impact its solubility.

  • Temperature: Solubility is temperature-dependent. Dissolution may be poor at room temperature but can improve with gentle heating.

  • Aggregation: At higher concentrations, this compound molecules may aggregate through hydrogen bonding between the free carboxylic acid groups, reducing their effective solubility.[3]

Q3: Is DCM a suitable solvent for reactions involving this compound?

A3: DCM is a less polar solvent than DMF.[2] While it is a common solvent in organic synthesis, its ability to dissolve this compound may be limited due to the polar nature of the two carboxylic acid groups. DCM might be more suitable for derivatives where one or both carboxyl groups are protected, or when used in combination with a more polar co-solvent. For peptide coupling reactions, efficient solvation is crucial, and DCM's weaker solvating power for polar peptide chains can sometimes be a drawback.[2]

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, using co-solvents is a common and effective strategy. For DCM, adding a small amount of a more polar solvent like DMF or DMSO can significantly enhance solubility. For DMF, if aggregation is suspected, adding chaotropic salts or other solvents that can disrupt hydrogen bonding might be beneficial.[4]

Solubility Profile Overview

While exact numerical values are not cited in the literature, the table below provides a qualitative summary based on the chemical properties of this compound and general knowledge of protected amino acid solubility.

SolventTypePolarityExpected Solubility of this compoundNotes
DMF (N,N-Dimethylformamide)Polar AproticHighModerate to GoodPreferred solvent for peptide synthesis; solubility can be affected by solvent purity and water content.[2]
DCM (Dichloromethane)Non-polarLowLow to ModerateMay require a co-solvent for sufficient concentration. Slower to solvate polar compounds.[2]
DMSO (Dimethyl Sulfoxide)Polar AproticHighGood to HighA strong solvent, but its high boiling point can make it difficult to remove. Often used as a co-solvent.[5]
Acetonitrile (ACN) Polar AproticModerateModerateCan be an alternative to DMF, sometimes preferred for reducing racemization.[6]
Tetrahydrofuran (THF) Polar AproticModerateModerateAnother potential alternative to DMF.[6]
Methanol (MeOH) Polar ProticHighLow to ModerateAs a protic solvent, it can interfere with coupling reactions by reacting with activated species.[7]

Troubleshooting Guide for Solubility Issues

If you are experiencing difficulty dissolving this compound, follow these troubleshooting steps.

SolubilityFactors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties Solubility Solubility of this compound Z_Group Z-Group (non-polar) Favors non-polar solvents Z_Group->Solubility influences Carboxyl_Groups Two COOH Groups (polar, H-bonding) Favors polar solvents Carboxyl_Groups->Solubility influences Aggregation Intermolecular H-Bonding (Aggregation) Reduces solubility Aggregation->Solubility decreases Polarity Solvent Polarity (e.g., DMF > DCM) Polarity->Solubility determines Protic_Aprotic Solvent Type (Aprotic preferred for reactions) Protic_Aprotic->Solubility constrains choice

References

Technical Support Center: Optimizing Cleavage of Peptides with Z-D-Glu-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the cleavage of peptides containing Z-D-Glu-OH from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing a this compound residue from the resin?

A1: The main consideration is the stability of the benzyloxycarbonyl (Z) protecting group under the acidic conditions required for cleavage. While the Z-group is generally stable to trifluoroacetic acid (TFA), the extended exposure or harsh conditions necessary for complete cleavage of some peptide-resin linkages could potentially lead to its partial removal or other side reactions. Therefore, the goal is to use cleavage conditions strong enough to efficiently cleave the peptide from the resin while leaving the Z-group intact.

Q2: Is Trifluoroacetic Acid (TFA) a suitable reagent for cleaving peptides with a this compound group?

A2: Yes, TFA is the most common and generally suitable reagent for cleaving peptides from most resins used in Fmoc-based solid-phase peptide synthesis (SPPS), such as Wang or Rink Amide resins. The Z-group is largely resistant to standard TFA cleavage cocktails used for removing t-butyl-based side-chain protecting groups.

Q3: What are scavengers, and are they necessary for cleaving peptides with this compound?

A3: Scavengers are reagents added to the cleavage cocktail to "trap" reactive cationic species that are generated from the cleavage of protecting groups and the resin linker. These cations can otherwise cause side reactions with sensitive amino acid residues like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr). The necessity of scavengers depends on the full sequence of your peptide. If your peptide contains these sensitive residues, the use of appropriate scavengers is crucial to prevent side-product formation.

Q4: Can the free carboxylic acid of the D-Glu-OH side chain cause any side reactions during cleavage?

A4: The free carboxylic acid on the D-Glutamic acid side chain is generally stable during TFA cleavage. However, if the this compound is at the N-terminus of the peptide, there is a potential risk of pyroglutamate (B8496135) formation, which is a cyclization reaction of the N-terminal glutamic acid. Careful control of cleavage conditions can help minimize this.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides containing this compound.

Problem Potential Cause Recommended Solution
Low Peptide Yield Incomplete cleavage from the resin.- Increase the cleavage reaction time in increments of 30-60 minutes.[1][2] - Perform a second cleavage on the same resin and analyze the filtrate for additional peptide. - Consider a stronger cleavage cocktail if using a very acid-labile resin.
Peptide precipitation is incomplete.- Ensure the ether used for precipitation is cold.[1] - Increase the volume of ether used. - After initial precipitation, store the mixture at a lower temperature (e.g., 4°C or -20°C) for a longer duration (e.g., overnight) to maximize precipitation.[1]
The peptide is soluble in the precipitation solvent.- Reduce the volume of the TFA solution by evaporation under a stream of nitrogen before adding ether. - Try a different precipitation solvent, such as a mixture of ether and hexane.
Presence of Unexpected Impurities Side reactions with sensitive amino acids (Trp, Met, Cys, Tyr).- Ensure the correct scavengers are used in the cleavage cocktail. Refer to the Cleavage Cocktail Composition table below. - Use a fresh cleavage cocktail, as scavengers can degrade over time.
Partial removal of the Z-group.- Reduce the cleavage time or the concentration of TFA if possible, though this may impact cleavage efficiency. - Perform a small-scale trial cleavage with varying TFA concentrations to find the optimal balance.
Formation of deletion sequences.- This is likely an issue with the synthesis steps prior to cleavage. Optimize coupling and deprotection steps during synthesis.
Adducts from scavengers.- Ensure proper washing of the precipitated peptide with cold ether to remove residual scavengers.
Peptide Purity is Low A combination of the above issues.- Perform a small-scale test cleavage and analyze the crude product by HPLC-MS to identify the nature of the impurities. This will help in pinpointing the specific problem.

Data Presentation

Table 1: Common Cleavage Cocktails for Peptides on Acid-Labile Resins
Cocktail Composition (v/v/v) Targeted Residues/Protecting Groups Notes
95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) Standard cocktail for peptides without highly sensitive residues. TIS scavenges carbocations.A good starting point for peptides containing this compound but lacking Trp, Met, or Cys.
94% TFA / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT) / 1% TIS Peptides containing Cysteine (Trt). EDT helps prevent reattachment and oxidation.Recommended for Cys-containing peptides.
88% TFA / 5% Phenol / 5% Water / 2% TIS "Reagent B" - an odorless alternative for scavenging.[3]Useful when Trityl-based protecting groups are present.
82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT "Reagent K" - a robust cocktail for complex peptides with multiple sensitive residues.Recommended for peptides containing combinations of Trp, Met, Cys, and Arg(Pmc/Pbf).

Experimental Protocols

Protocol 1: Standard Cleavage of a this compound Containing Peptide from Wang Resin

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (freshly prepared)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Wash the resin with DCM (3 x 5 mL) to swell it and remove any residual DMF.

  • Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin.

  • Gently agitate the mixture at room temperature for 1.5 to 2 hours.[1]

  • Filter the resin and collect the filtrate into a clean collection tube.

  • Wash the resin with a small amount of fresh cleavage cocktail (2 x 0.5 mL) and combine the filtrates.

  • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Place the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether (2-3 times) to remove scavengers and residual TFA.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

Cleavage_Workflow start Start: Dried Peptide-Resin wash_dcm Wash with DCM start->wash_dcm add_cocktail Add Cleavage Cocktail (e.g., TFA/H2O/TIS) wash_dcm->add_cocktail incubate Incubate (1.5-2 hours, RT) add_cocktail->incubate filter Filter and Collect Filtrate incubate->filter precipitate Precipitate in Cold Ether filter->precipitate wash_ether Wash and Dry Peptide precipitate->wash_ether end End: Crude Peptide wash_ether->end

Caption: General workflow for the cleavage of a peptide from the resin.

Troubleshooting_Cleavage start Low Yield or Purity Issue? incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage Check Yield side_reactions Side Reactions? start->side_reactions Check Purity precipitation_issue Precipitation Issue? incomplete_cleavage->precipitation_issue No increase_time Increase Cleavage Time or Re-cleave Resin incomplete_cleavage->increase_time Yes precipitation_issue->side_reactions No optimize_precipitation Optimize Precipitation: - Colder Ether - More Volume - Longer Time precipitation_issue->optimize_precipitation Yes adjust_cocktail Adjust Cleavage Cocktail: - Add/Change Scavengers - Use Fresh Cocktail side_reactions->adjust_cocktail Yes analyze Analyze Crude by HPLC-MS to Identify Specific Impurities side_reactions->analyze Further Investigation

Caption: Decision tree for troubleshooting common peptide cleavage issues.

References

minimizing deletion sequences when using Z-D-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Z-D-Glu-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the use of this compound in peptide synthesis, with a specific focus on minimizing the formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why do they occur when using this compound?

A1: Deletion sequences are peptides that are missing one or more amino acid residues from the target sequence. When using this compound, deletion sequences arise primarily from the incomplete coupling of this amino acid to the growing peptide chain. If the coupling reaction does not go to completion, the unreacted N-terminal amine of the peptide chain will be capped in the next step (if a capping step is used) or will remain unreacted, leading to the absence of the this compound residue in a portion of the final peptide products.

Q2: What makes this compound a "difficult" amino acid to couple?

A2: The primary challenge with this compound, and its commonly used side-chain protected form Z-D-Glu(OtBu)-OH, is steric hindrance. The bulky Benzyloxycarbonyl (Z) group on the N-terminus and the side-chain protecting group (e.g., tert-butyl, OtBu) can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This steric hindrance can significantly slow down the coupling reaction rate, leading to incomplete coupling and the formation of deletion sequences.

Q3: How can I detect the presence of deletion sequences in my crude peptide?

A3: The most effective method for identifying deletion sequences is to analyze the crude peptide product using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This will allow you to identify peptides with masses corresponding to the target peptide minus the mass of the this compound residue (or any other missing amino acid). Knowing the specific location of the deletion is critical for targeted troubleshooting.[1]

Q4: What is "capping" and can it help with deletion sequences?

A4: Capping is the process of acetylating any unreacted N-terminal amines after a coupling step, typically using acetic anhydride. While capping does not prevent the initial incomplete coupling, it terminates the elongation of the peptide chains that failed to couple. This prevents the formation of longer peptides with internal deletions, which can be very difficult to separate from the target peptide during purification. Capped, shorter sequences are generally easier to remove.

Troubleshooting Guide: Minimizing Deletion Sequences with this compound

This guide provides a systematic approach to troubleshooting and minimizing the formation of deletion sequences when incorporating this compound in Solid-Phase Peptide Synthesis (SPPS).

Problem: High Level of Deletion Sequences Identified at the this compound Position

The primary cause of deletion sequences is incomplete coupling. The following strategies can be employed to enhance coupling efficiency.

1. Optimization of Reaction Conditions:

  • Double Coupling: This is one of the most effective strategies. After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.

  • Extended Reaction Time: Increase the coupling time to 4-6 hours or even overnight to allow the sterically hindered reaction to proceed to completion.

  • Elevated Temperature: Cautiously increasing the reaction temperature to 35-40°C can improve the reaction rate. However, this should be monitored carefully as higher temperatures can increase the risk of racemization.

2. Enhancement of Carboxyl Group Activation:

The choice of coupling reagent is critical for activating the sterically hindered this compound. If you are observing significant deletion sequences with standard carbodiimide (B86325) reagents like DIC, consider switching to a more potent activating agent.

  • Uronium/Aminium Reagents: Reagents like HATU, HBTU, and HCTU are highly efficient for difficult couplings.[2][3] HATU, in particular, is known for its high coupling efficiency and low racemization rates.[3][4]

  • Phosphonium Reagents: PyBOP is another powerful coupling reagent that is effective for sterically hindered couplings.[4]

  • Oxyma-Based Reagents: COMU is a newer generation coupling reagent with efficiency comparable to HATU and an excellent safety profile.[2][4]

3. Addressing Peptide Aggregation:

As the peptide chain elongates, it can aggregate on the resin, making the N-terminal amine inaccessible for coupling.

  • Chaotropic Salts: The addition of chaotropic salts like LiCl (at a concentration of around 0.5 M) to the coupling mixture can help disrupt secondary structures and improve solvation.

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for some sequences prone to aggregation. A mixture of DMF and Dichloromethane (DCM) may also improve resin swelling.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The following table provides a qualitative comparison of common coupling reagents used in SPPS, which can guide the selection of a more effective reagent for coupling this compound.

Coupling ReagentTypical Reaction TimeRelative Coupling EfficiencyRacemization RiskNotes
DIC/HOBt 1-2 hoursModerateLow to ModerateA standard, cost-effective choice, but may be insufficient for highly hindered couplings.
HBTU/HCTU 5-60 minutesHighLowVery efficient reagents, widely used for difficult sequences.
HATU MinutesVery HighVery LowOften considered one of the most efficient reagents, especially for minimizing racemization.[3][4]
PyBOP Minutes to hoursHighLowA safer alternative to the original BOP reagent with high efficiency.[4]
COMU MinutesVery HighVery LowHigh efficiency, excellent safety profile, and water-soluble byproducts.[2][4]

Note: The efficiencies are qualitative and can be sequence-dependent. Optimization for each specific peptide is recommended.

Experimental Protocols

High-Efficiency Coupling Protocol for this compound using HATU

This protocol describes a robust method for coupling Z-D-Glu(OtBu)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Z-D-Glu(OtBu)-OH (3 equivalents relative to resin loading)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes in a suitable reaction vessel, then drain the solvent.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Z-D-Glu(OtBu)-OH (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction.

  • Washing:

    • Once the coupling is complete (or the desired reaction time is reached), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times) to remove excess reagents and byproducts.

  • Optional Double Coupling:

    • If the Kaiser test is positive, indicating incomplete coupling, repeat steps 2-5 for a second coupling.

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships for troubleshooting deletion sequences when using this compound.

Troubleshooting_Deletion_Sequences start Deletion Sequence Detected at this compound Position cause Primary Cause: Incomplete Coupling start->cause strategy1 Optimize Reaction Conditions cause->strategy1 strategy2 Enhance Carboxyl Activation cause->strategy2 strategy3 Address Peptide Aggregation cause->strategy3 sub_strategy1a Perform Double Coupling strategy1->sub_strategy1a sub_strategy1b Extend Reaction Time (4-6h or overnight) strategy1->sub_strategy1b sub_strategy1c Increase Temperature (e.g., to 35-40°C) strategy1->sub_strategy1c sub_strategy2a Switch to Potent Coupling Reagent strategy2->sub_strategy2a sub_strategy3a Use Chaotropic Salts (e.g., LiCl) strategy3->sub_strategy3a sub_strategy3b Change Solvent (e.g., NMP instead of DMF) strategy3->sub_strategy3b outcome Improved Coupling Efficiency & Minimized Deletion Sequence sub_strategy1a->outcome sub_strategy1b->outcome sub_strategy1c->outcome reagents e.g., HATU, HBTU, PyBOP, COMU sub_strategy2a->reagents sub_strategy2a->outcome sub_strategy3a->outcome sub_strategy3b->outcome

Caption: Troubleshooting workflow for minimizing deletion sequences.

SPPS_Cycle_with_Troubleshooting start Start SPPS Cycle deprotection Fmoc Deprotection start->deprotection washing1 Washing deprotection->washing1 coupling Couple this compound washing1->coupling monitoring Monitor Coupling (e.g., Kaiser Test) coupling->monitoring washing2 Washing monitoring->washing2 Complete troubleshoot Incomplete Coupling: Implement Troubleshooting (e.g., Double Couple) monitoring->troubleshoot Incomplete next_cycle Proceed to Next Cycle washing2->next_cycle troubleshoot->coupling Re-couple

Caption: SPPS cycle with an integrated troubleshooting loop for incomplete coupling.

References

dealing with aggregation of peptides containing Z-D-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling aggregation issues with peptides containing N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH).

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound aggregating?

A1: Peptides incorporating this compound are susceptible to aggregation due to a combination of factors. The primary driver is the significant hydrophobicity imparted by the N-terminal benzyloxycarbonyl (Z) group, which is large and aromatic.[1][2] This hydrophobicity promotes intermolecular associations to minimize exposure to aqueous environments. Additionally, the D-configuration of the glutamic acid can alter the peptide's backbone conformation, which may create structures that favor self-assembly and aggregation.[1][3] The inherent properties of the overall peptide sequence, such as a high content of hydrophobic amino acids (>50%), also play a crucial role.[4][5]

Q2: What is the specific role of the Z-group in causing aggregation?

A2: The benzyloxycarbonyl (Z) group is a key contributor to aggregation due to its large, nonpolar, and aromatic structure.[1][2] In aqueous solutions, these hydrophobic moieties on different peptide chains tend to associate with each other, a phenomenon known as hydrophobic interaction, which drives the formation of insoluble aggregates.[6] This is a common issue observed with hydrophobic protecting groups used in peptide synthesis.

Q3: How does the D-glutamic acid residue influence aggregation?

A3: The inclusion of a D-amino acid like D-glutamic acid can disrupt typical secondary structures like α-helices or β-sheets that are formed by L-amino acids.[3][7] While this can sometimes prevent aggregation, it can also lead to unique backbone conformations that promote different, and sometimes very stable, packing arrangements, resulting in self-assembly and precipitation.[1] The specific effect is highly dependent on the surrounding amino acid sequence.

Q4: My peptide containing this compound won't dissolve. What should I do first?

A4: First, it's important to characterize the overall charge of your peptide. Since it contains a glutamic acid residue, the peptide is likely acidic. A recommended starting point for acidic peptides is to attempt dissolution in a small amount of a weak basic solution, such as 10% ammonium (B1175870) bicarbonate, followed by dilution with your desired buffer.[8][9] If the peptide is also very hydrophobic, a different strategy is needed. A small-scale solubility test is always recommended before dissolving the entire batch.[4][10]

Troubleshooting Guide: Dealing with Aggregation

Issue 1: Peptide is insoluble in standard aqueous buffers.

This is a common issue for peptides with hydrophobic moieties like the Z-group. The appropriate solvent depends on the overall character of the peptide.

Solution Strategy:

  • Assess Peptide Characteristics: Determine if the peptide is primarily acidic, basic, or neutral/hydrophobic based on its amino acid composition.[11]

  • Select an Appropriate Solvent System: Based on the assessment, choose a solubilization strategy from the table below. The general approach is to first dissolve the peptide in a minimal amount of a stronger solvent and then carefully dilute it into the aqueous buffer of choice.[5][8][10]

Peptide CharacterPrimary Solvent RecommendationSecondary Solvent / AdditiveProcedure Notes
Acidic (Net negative charge)Deionized Water10% Ammonium Bicarbonate or 0.1M NH₄OH[8][9][11]Add base dropwise until the peptide dissolves. Avoid strong bases.
Basic (Net positive charge)Deionized Water10-30% Acetic Acid or <50 µL TFA[8][9][11]Add acid dropwise. Be mindful that TFA can be harsh on some peptides.
Hydrophobic / Neutral Dimethyl Sulfoxide (DMSO)Dilute with aqueous buffer (e.g., PBS)Dissolve in a minimal volume of DMSO first, then add dropwise to the stirring buffer.[4][8]
Dimethylformamide (DMF) or Acetonitrile (ACN)Dilute with aqueous bufferAlternatives to DMSO, especially if DMSO interferes with the assay.[4]

Note: For peptides containing Cysteine (Cys) or Methionine (Met), avoid using DMSO as it can cause oxidation. DMF is a suitable alternative.[11]

Issue 2: Peptide has already formed visible aggregates or precipitates.

For peptides that have already aggregated, stronger denaturing agents are required to break the intermolecular interactions.

Solution Strategy:

  • Use Chaotropic Agents: These agents disrupt the hydrogen bonding and hydrophobic interactions that hold the aggregates together.[8][9][11]

  • Dialyze or Dilute: After the peptide is solubilized, the denaturing agent must be removed or diluted to allow the peptide to (hopefully) remain soluble in the final buffer.

Disaggregation AgentConcentrationProtocol Summary
Guanidine Hydrochloride (GdnHCl) 6 MDissolve the aggregated peptide directly in the GdnHCl solution, then dilute for the assay or dialyze against the final buffer.[9][11]
Urea (B33335) 8 MSimilar to GdnHCl, dissolve the peptide in the urea solution.[9][11]
TFA / HFIP Mixture 1:1 (v/v)For extremely stubborn aggregates, dissolve the peptide in a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP), then evaporate the solvent. The resulting film should be more soluble in aqueous buffers.[12]

Experimental Protocols

Protocol 1: General Solubilization of a Hydrophobic, Acidic Peptide

This protocol provides a step-by-step method for dissolving a peptide containing this compound that is proving difficult to solubilize in a standard buffer like PBS.

Materials:

  • Lyophilized peptide containing this compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Vortex mixer

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Allow the lyophilized peptide vial to warm to room temperature before opening.

  • Add a minimal volume of DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL). For example, add 50 µL of DMSO to 1 mg of peptide.

  • Gently vortex the vial until the peptide is completely dissolved. Sonication can be used briefly if needed.[10]

  • While vigorously vortexing the final aqueous buffer (e.g., 950 µL of PBS), add the concentrated DMSO stock solution drop by drop. This rapid dilution helps prevent the peptide from immediately precipitating out of the more aqueous environment.

  • Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining insoluble micro-aggregates.

  • Carefully transfer the supernatant to a new sterile tube. This is your working peptide solution.

  • Determine the final concentration of the peptide solution, preferably by UV-Vis spectrophotometry if the sequence contains aromatic residues.

Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the formation of peptide aggregates.[13][14][15]

Materials:

  • Peptide stock solution (prepared as in Protocol 1)

  • Final aqueous buffer (e.g., PBS, pH 7.4), filtered through a 0.22 µm filter

  • Dynamic Light Scattering (DLS) instrument and appropriate cuvettes

Procedure:

  • Sample Preparation: Prepare the peptide solution at the desired final concentration by diluting the stock solution into the filtered aqueous buffer. It is critical to filter the final solution through a low-protein-binding 0.22 µm syringe filter to remove dust and other extraneous particles that could interfere with the measurement.[1]

  • Instrument Setup: Equilibrate the DLS instrument to the desired experimental temperature (e.g., 25°C).

  • Measurement:

    • Transfer the filtered peptide solution to a clean, dust-free DLS cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for 5-10 minutes.

    • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves collecting multiple runs to ensure data reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • A monomodal peak with a small Rh and low PDI (<0.2) indicates a homogenous solution of monomeric peptide.

    • The appearance of larger species (e.g., Rh > 10 nm) or a high PDI suggests the presence of oligomers or larger aggregates.

Visualizations

G Troubleshooting Workflow for Peptide Insolubility start Lyophilized Peptide Containing this compound assess Assess Peptide Charge: Acidic, Basic, or Hydrophobic? start->assess acidic Acidic Peptide assess->acidic  Negative basic Basic Peptide assess->basic  Positive hydrophobic Hydrophobic / Neutral assess->hydrophobic  Neutral dissolve_acid Dissolve in weak base (e.g., 10% NH4HCO3) acidic->dissolve_acid dissolve_basic Dissolve in weak acid (e.g., 10% Acetic Acid) basic->dissolve_basic dissolve_hydro Dissolve in minimal DMSO, then dilute into buffer hydrophobic->dissolve_hydro check_sol Is the peptide fully dissolved? dissolve_acid->check_sol dissolve_basic->check_sol dissolve_hydro->check_sol success Soluble Peptide Solution (Ready for Assay) check_sol->success Yes fail Aggregation Persists check_sol->fail No disaggregate Use Strong Denaturant (e.g., 6M GdnHCl, 8M Urea) fail->disaggregate disaggregate->success Followed by dialysis or dilution

Caption: Troubleshooting workflow for peptide insolubility.

G Experimental Workflow for DLS Analysis of Aggregation cluster_prep Sample Preparation cluster_measure DLS Measurement cluster_analysis Data Analysis prep_stock Prepare Concentrated Stock in DMSO dilute Dilute Stock into Filtered Aqueous Buffer prep_stock->dilute filter_sample Filter Final Sample (0.22 µm Syringe Filter) dilute->filter_sample load_sample Load Sample into Cuvette & Equilibrate filter_sample->load_sample instrument_setup Equilibrate DLS Instrument to Temp instrument_setup->load_sample acquire_data Acquire Scattering Data load_sample->acquire_data analyze_corr Calculate Correlation Function & Size Distribution acquire_data->analyze_corr interpret Interpret Results: Rh and PDI analyze_corr->interpret result_mono Monomeric Peptide (Low Rh, Low PDI) interpret->result_mono Monomodal, Small Peak result_agg Aggregated Peptide (High Rh, High PDI) interpret->result_agg Multimodal, Large Peaks

Caption: DLS experimental workflow for aggregation analysis.

References

Technical Support Center: Purification of Z-D-Glu-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges during the purification of peptides incorporating N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with peptides containing this compound?

A1: The main challenges in purifying peptides containing the this compound moiety stem from its physicochemical properties. The N-terminal benzyloxycarbonyl (Z) group is bulky and hydrophobic, which significantly increases the overall hydrophobicity of the peptide.[1] This can lead to several common issues:

  • Poor Solubility: Difficulty dissolving the peptide in aqueous buffers typically used in reversed-phase HPLC (RP-HPLC).[1][2]

  • Aggregation: The increased hydrophobicity can promote intermolecular hydrophobic interactions, leading to peptide aggregation and precipitation.[1][3]

  • Complex HPLC Profiles: Aggregation can result in broad or multiple peaks during HPLC analysis, making it difficult to isolate the pure peptide.

Q2: How does the this compound moiety affect the solubility of my peptide?

A2: The Z-group significantly contributes to the hydrophobicity of the peptide, which can decrease its solubility in aqueous solutions. Peptides with a high proportion of non-polar amino acids, including this compound, often require the addition of organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) for initial solubilization.[1][4] The D-configuration of the glutamic acid can also influence the peptide's secondary structure, potentially exposing more hydrophobic residues and further reducing aqueous solubility.[5]

Q3: Can the presence of this compound lead to peptide aggregation?

A3: Yes, the hydrophobic nature of the Z-group is a primary driver for peptide aggregation.[1][3] It promotes intermolecular associations to minimize exposure to aqueous environments. This can occur at various stages, including during and after synthesis, upon cleavage from the resin, during purification, and upon reconstitution of the lyophilized product.[3] Aggregation can lead to lower yields, reduced bioactivity, and difficulties in purification and analysis.[2]

Q4: What is the recommended initial approach for solubilizing a this compound containing peptide for purification?

A4: A step-wise approach is recommended. Start by attempting to dissolve a small amount of the peptide in the initial mobile phase for your HPLC. If that fails, try a small amount of an organic solvent like DMSO or DMF to create a concentrated stock solution, and then gradually dilute this stock with your aqueous mobile phase while vortexing.[1] It is crucial to visually inspect for any precipitation upon dilution.

Q5: How should I set up my RP-HPLC for purifying a hydrophobic this compound peptide?

A5: For hydrophobic peptides, a C18 or C4 reversed-phase column is typically used.[6][7] You will likely need to adjust your mobile phase to include a higher percentage of organic modifier (e.g., acetonitrile or methanol) in your gradient.[8] A shallow gradient elution is often beneficial for separating closely related impurities from the main product. The use of an ion-pairing agent like trifluoroacetic acid (TFA) is standard practice.[6][9]

Troubleshooting Guides

Issue 1: Poor Solubility of the Lyophilized Peptide

Symptoms:

  • The lyophilized peptide does not dissolve in standard aqueous buffers (e.g., water with 0.1% TFA).

  • The solution becomes cloudy or forms visible precipitates upon addition of the aqueous buffer.

Troubleshooting Step Detailed Protocol Expected Outcome
SOL-01: Use of Organic Co-solvents 1. Weigh a small, known amount of the peptide. 2. Add a minimal amount of DMSO, DMF, or NMP to dissolve the peptide. 3. Vortex until the peptide is fully dissolved. 4. Gradually add your initial HPLC mobile phase (aqueous component) to the desired concentration while vortexing.[1]The peptide remains in solution, allowing for injection onto the HPLC column.
SOL-02: pH Adjustment 1. Prepare small aliquots of different buffers with varying pH (e.g., acidic, neutral, basic). 2. Test the solubility of a small amount of peptide in each buffer. Peptides are often least soluble at their isoelectric point (pI).[2] 3. For acidic peptides (like those containing Glu), a basic buffer may improve solubility. For basic peptides, an acidic buffer may be beneficial.[4]Identification of a pH range where the peptide is more soluble.
SOL-03: Use of Chaotropic Agents 1. Prepare a stock solution of a chaotropic agent like guanidinium (B1211019) chloride or urea (B33335) (e.g., 6 M). 2. Attempt to dissolve the peptide in a buffer containing the chaotropic agent. 3. Note that these agents may need to be removed in a subsequent step and can interfere with some biological assays.[1][10]The peptide dissolves due to the disruption of intermolecular hydrogen bonds that contribute to aggregation.
Issue 2: Peptide Aggregation During Purification

Symptoms:

  • Broad, tailing, or multiple peaks on the HPLC chromatogram.

  • Loss of resolution between the product and impurities.

  • High backpressure on the HPLC system, potentially indicating precipitation on the column.

Troubleshooting Step Detailed Protocol Expected Outcome
AGG-01: Optimize Mobile Phase 1. Increase the initial percentage of the organic modifier (e.g., acetonitrile) in your gradient. 2. Experiment with a different organic modifier, such as isopropanol, which can be more effective for highly hydrophobic peptides.[1]Improved peak shape and resolution due to better solvation of the peptide in the mobile phase.
AGG-02: Work at Low Concentrations 1. Prepare a more dilute solution of your crude peptide for injection. 2. Perform multiple smaller injections instead of one large, concentrated injection.[1]Sharper peaks and reduced on-column aggregation, leading to a purer final product.
AGG-03: Incorporate Chaotropic Agents 1. Add a low concentration of a chaotropic agent (e.g., guanidinium chloride) to your mobile phase. 2. This is often a last resort as it can complicate the final formulation.Disruption of aggregates, leading to a single, well-defined peak for the target peptide.
AGG-04: Temperature Variation 1. If your HPLC system has a column heater, try running the purification at a slightly elevated temperature (e.g., 30-40°C). 2. Monitor for any signs of peptide degradation at higher temperatures.Increased solubility and reduced aggregation, potentially improving peak shape.

Experimental Protocols

Protocol 1: General Solubilization Test for this compound Peptides
  • Weigh approximately 1 mg of the lyophilized peptide into a microcentrifuge tube.

  • Add 10 µL of DMSO and vortex thoroughly to dissolve the peptide.

  • Gradually add 90 µL of water containing 0.1% TFA while vortexing.

  • Visually inspect the solution for any signs of precipitation.

  • If the peptide remains in solution, it can be further diluted with the initial mobile phase for HPLC analysis. If precipitation occurs, alternative solvents or methods from the troubleshooting guide should be considered.[1]

Protocol 2: General RP-HPLC Method for this compound Peptides
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% TFA in water.[6]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

  • Gradient: A shallow gradient is recommended. For example, 20-60% B over 40 minutes. The starting percentage of B may need to be increased for very hydrophobic peptides.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm (the Z-group has some absorbance around 254 nm).

  • Injection Volume: 20-100 µL, depending on the concentration of the peptide solution.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility start Lyophilized peptide does not dissolve in aqueous buffer sol_test Perform General Solubilization Test (Protocol 1) start->sol_test organic_solvent Try organic co-solvents (DMSO, DMF) [SOL-01] sol_test->organic_solvent ph_adjust Test solubility at different pHs [SOL-02] organic_solvent->ph_adjust Still insoluble soluble Peptide is soluble. Proceed to purification. organic_solvent->soluble Soluble chaotropic Use chaotropic agents (GdnHCl, Urea) [SOL-03] ph_adjust->chaotropic Still insoluble ph_adjust->soluble Soluble chaotropic->soluble Soluble

Caption: Workflow for addressing poor solubility of this compound peptides.

G cluster_1 Troubleshooting Workflow for HPLC Aggregation start Broad or multiple peaks in HPLC optimize_mobile_phase Optimize mobile phase (increase organic %) [AGG-01] start->optimize_mobile_phase lower_concentration Inject lower concentration [AGG-02] optimize_mobile_phase->lower_concentration No improvement good_chromatography Improved peak shape. Collect fractions. optimize_mobile_phase->good_chromatography Improved increase_temp Increase column temperature [AGG-04] lower_concentration->increase_temp No improvement lower_concentration->good_chromatography Improved increase_temp->good_chromatography Improved

Caption: Decision tree for troubleshooting aggregation during HPLC purification.

References

impact of steric hindrance on Z-D-Glu-OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of steric hindrance on Z-D-Glu-OH reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a "difficult" residue to work with in chemical synthesis?

A1: this compound is a derivative of D-glutamic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. It is often considered challenging to use in reactions like peptide synthesis due to significant steric hindrance. This hindrance arises from the bulky Z-group at the N-terminus and, in many cases, a large protecting group (like a tert-butyl ester, OtBu) on the side-chain carboxyl group.[1] These bulky groups can physically obstruct the approach of reagents to the reactive carboxyl and amino centers, slowing down reaction rates and often leading to incomplete reactions.[1]

Q2: What are the most common side reactions observed during the coupling of this compound derivatives?

A2: Besides incomplete coupling, a common side reaction is the formation of pyroglutamate (B8496135). This can occur if the N-terminal Z-group is removed and the free amine attacks the side-chain ester, leading to a cyclic pyroglutamate residue and truncation of the peptide chain. While this is a known issue for glutamic acid derivatives, the choice of appropriate side-chain protection can minimize this.[2] Another potential issue, particularly with carbodiimide (B86325) coupling agents, is the dehydration of the side-chain amide in glutamine (a related amino acid), which can form a nitrile. While less common for glutamic acid, analogous side-chain reactions can be promoted by certain reagents.

Q3: How does the choice of coupling reagent affect the outcome of reactions with sterically hindered this compound?

A3: The choice of coupling reagent is critical. For sterically hindered amino acids like this compound, standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) may result in low yields.[1][3] More potent activating agents are often required to overcome the steric barrier. Uronium/aminium salts like HATU and HBTU, or phosphonium (B103445) salts such as PyBOP, are generally more effective due to their ability to form highly reactive activated esters in situ, leading to faster reaction rates and higher yields.[1][4][5]

Q4: Can microwave-assisted synthesis be used to improve the efficiency of this compound coupling reactions?

A4: Yes, microwave irradiation can be a valuable tool for coupling sterically hindered amino acids like this compound. The application of microwave energy can accelerate the reaction rate, potentially leading to higher yields in shorter times.[1] However, it is crucial to carefully control the temperature, as excessive heat can increase the risk of side reactions, most notably racemization.[1]

Troubleshooting Guide

Issue 1: Incomplete Coupling of this compound Derivative in Solid-Phase Peptide Synthesis (SPPS)

  • Symptom: A positive Kaiser test (deep blue or purple color on resin beads) after a coupling step with a this compound derivative, indicating the presence of unreacted free primary amines.[1]

  • Root Causes & Solutions:

    • Steric Hindrance: The bulky Z and side-chain protecting groups are impeding the reaction.[1]

      • Solution 1: Extend Reaction Time: Increase the coupling time to 4-6 hours, or even overnight, to allow the reaction to proceed to completion.[1]

      • Solution 2: Double Coupling: After the initial coupling, drain the reagents and perform a second coupling with a fresh solution of activated this compound derivative.[1]

      • Solution 3: Increase Temperature: Cautiously raise the reaction temperature to 35-40°C. Monitor closely for any signs of racemization.[1]

    • Inadequate Reagent Activation: The chosen coupling reagent may not be sufficiently reactive.

      • Solution 1: Use a More Potent Coupling Reagent: Switch from standard carbodiimides to more powerful reagents like HATU, HCTU, or PyBOP.[1][4] Phosphonium-based reagents like PyBOP are often very effective for hindered couplings.[4]

      • Solution 2: Check Reagent Quality: Ensure that all coupling reagents and solvents are fresh and anhydrous, as moisture can deactivate the activated species.

    • Peptide Aggregation: The growing peptide chain on the resin may be aggregating, making the N-terminal amine inaccessible.

      • Solution 1: Modify Solvent System: Use N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF), or a mixture of DMF and Dichloromethane (DCM) to improve resin swelling and disrupt secondary structures.

      • Solution 2: Add Chaotropic Salts: Incorporate chaotropic salts like LiCl (at a concentration of 0.5 M) into the coupling mixture to break up aggregates.[1]

Issue 2: A Deletion Sequence corresponding to this compound is observed in the final product.

  • Symptom: Mass spectrometry analysis of the final purified peptide shows a significant peak corresponding to the mass of the desired peptide minus the this compound residue.

  • Root Cause & Solutions:

    • Failed Coupling: This is a direct consequence of an incomplete coupling reaction in the previous step.

      • Solution 1: Review and Optimize Coupling Protocol: Re-evaluate the coupling protocol for the this compound step. Implement the strategies outlined in "Issue 1" to enhance coupling efficiency.[1]

      • Solution 2: Implement a Capping Step: After the coupling of the this compound derivative, perform a capping step using acetic anhydride (B1165640) to permanently block any unreacted N-terminal amines. This will prevent them from reacting in subsequent steps and will make the purification of the final product easier.

      • Solution 3: Mandatory Reaction Monitoring: Always perform a qualitative test (like the Kaiser test) after the this compound coupling to confirm its completion before proceeding to the next cycle.[1]

Data Presentation

Table 1: Comparative Efficiency of Coupling Reagents for Sterically Hindered Couplings

The following table provides a qualitative comparison of the performance of various coupling reagents in reactions involving sterically hindered amino acids. While not exclusively for this compound, this data is representative of the challenges posed by such residues.

Coupling Reagent/MethodReaction TimeCoupling EfficiencyRacemization RiskKey Advantages & Disadvantages
Z-Glu(OtBu)-ONp (Active Ester) Hours to daysModerate to high, but slowLowAdvantages: Cost-effective, stable.Disadvantages: Very slow, may require heat.[4]
DCC/HOBt 1-4 hoursModerateModerateAdvantages: Cost-effective.Disadvantages: Byproduct (DCU) is insoluble, potential for side reactions.[3]
HBTU Minutes to hoursHighLowAdvantages: Efficient, good for routine synthesis.Disadvantages: Can cause guanidinylation of the N-terminus.
PyBOP Minutes to hoursHighLowAdvantages: Safer than BOP, no guanidinylation.Disadvantages: Byproducts can be difficult to remove.[4]
HATU MinutesVery HighVery LowAdvantages: Very high efficiency, low racemization, ideal for difficult couplings.Disadvantages: Higher cost.[4]
COMU MinutesVery HighVery LowAdvantages: High efficiency, excellent safety profile (non-explosive), water-soluble byproducts.Disadvantages: Can be less effective on certain resins.[4]

Experimental Protocols

Protocol 1: General Procedure for Coupling of Z-D-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the coupling of Z-D-Glu(OtBu)-OH to a resin-bound peptide with a free N-terminal amine, using HATU as the coupling agent.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin with the N-terminal Fmoc group removed) in DMF for 30 minutes.

    • Drain the DMF from the reaction vessel.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Z-D-Glu(OtBu)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and 1-Hydroxy-7-azabenzotriazole (HOAt) (3 equivalents) in DMF.

    • Add Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitoring the Reaction:

    • Take a small sample of resin beads.

    • Wash the beads thoroughly with DMF, followed by Dichloromethane (DCM).

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete reaction.

  • Washing:

    • Once the reaction is complete (negative Kaiser test), drain the reaction mixture.

    • Wash the resin extensively with DMF (3 times), followed by DCM (3 times), and Methanol (2 times).

    • Dry the resin under vacuum before proceeding to the next deprotection step.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

  • Sample Preparation: Place a few resin beads in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three reagents:

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): A deep blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain colorless or turn a faint yellow/brown.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Coupling start Start: Resin with free N-terminus swell 1. Swell Resin in DMF start->swell activate 2. Activate Z-D-Glu(OtBu)-OH with HATU/DIPEA swell->activate couple 3. Add activated amino acid to resin Agitate for 2-4 hours activate->couple monitor 4. Monitor with Kaiser Test couple->monitor wash 5. Wash Resin (DMF, DCM, MeOH) monitor->wash Negative (Complete) troubleshoot Troubleshoot Incomplete Coupling monitor->troubleshoot Positive (Incomplete) next_step Proceed to next deprotection/coupling cycle wash->next_step troubleshoot->couple Recouple

Caption: Workflow for peptide coupling with this compound.

Troubleshooting_Workflow Troubleshooting Incomplete this compound Coupling start Positive Kaiser Test cause1 Possible Cause: Steric Hindrance start->cause1 cause2 Possible Cause: Peptide Aggregation start->cause2 cause3 Possible Cause: Poor Activation start->cause3 sol1a Extend reaction time (overnight) cause1->sol1a sol1b Perform a double coupling cause1->sol1b sol1c Increase temperature (35-40°C) cause1->sol1c re_monitor Recouple and re-test sol1a->re_monitor sol1b->re_monitor sol1c->re_monitor sol2a Use NMP or DMF/DCM solvent cause2->sol2a sol2b Add chaotropic salts (e.g., 0.5M LiCl) cause2->sol2b sol2a->re_monitor sol2b->re_monitor sol3a Switch to a more potent coupling reagent (e.g., HATU, PyBOP) cause3->sol3a sol3b Use fresh, anhydrous reagents and solvents cause3->sol3b sol3a->re_monitor sol3b->re_monitor

Caption: Decision tree for troubleshooting incomplete couplings.

References

stability of Z-D-Glu-OH in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-α-Benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH) in acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: Under acidic conditions, the primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the benzyloxycarbonyl (Z) protecting group, yielding D-glutamic acid and benzyl (B1604629) alcohol. Additionally, the D-glutamic acid can undergo intramolecular cyclization to form pyroglutamic acid, particularly at elevated temperatures.[1][2][3]

Under basic conditions, the Z-group can also be cleaved, though it is generally more stable to base than to acid. Saponification of the carboxylic acid groups can occur, but the main concern is racemization at the alpha-carbon, which can be promoted by strong bases.[4]

Q2: I am seeing an unexpected peak in my HPLC analysis after storing my this compound solution in an acidic mobile phase. What could it be?

A2: An unexpected peak when using an acidic mobile phase is likely due to the formation of D-glutamic acid or pyroglutamic acid.[1][2] To confirm this, you can:

  • Spike your sample with authentic standards of D-glutamic acid and pyroglutamic acid to see if the retention times match.

  • Perform mass spectrometry (MS) analysis to identify the mass of the impurity.

  • Adjust the pH of your mobile phase to be closer to neutral, if your separation method allows, to minimize on-column degradation.

Q3: Can I heat my reaction mixture containing this compound in a basic solution?

A3: Heating this compound in a basic solution is not recommended. Elevated temperatures in the presence of a base can accelerate the cleavage of the Z-protecting group and significantly increase the risk of racemization at the alpha-carbon, leading to the formation of Z-L-Glu-OH. This would compromise the stereochemical purity of your product.

Q4: What are the ideal storage conditions for this compound solutions?

A4: For optimal stability, this compound solutions should be stored at low temperatures (2-8 °C) and at a pH close to neutral (pH 6-7.5). If the experimental protocol requires acidic or basic conditions, the solutions should be prepared fresh and used as quickly as possible. Long-term storage in acidic or basic solutions is not advisable.

Troubleshooting Guides

Issue 1: Loss of Assay Value in Acidic Media
  • Symptom: The concentration of this compound, as determined by a stability-indicating HPLC method, decreases over time when dissolved in an acidic solution (e.g., pH < 4).

  • Potential Cause: Acid-catalyzed hydrolysis of the Z-protecting group.

  • Troubleshooting Steps:

    • Confirm Degradation Product: Analyze the sample using HPLC-MS to identify degradation products. Look for masses corresponding to D-glutamic acid and benzyl alcohol.

    • Kinetic Study: Perform a time-course study at your experimental temperature to determine the rate of degradation. This will help in defining a window of stability for your experiments.

    • pH Adjustment: If possible, increase the pH of the solution to a less acidic range where the compound is more stable.

    • Temperature Control: Perform experiments at the lowest possible temperature to slow down the degradation rate.

Issue 2: Appearance of a Diastereomeric Impurity in Basic Media
  • Symptom: A new peak appears in the chiral HPLC analysis of this compound after treatment with a base, indicating the presence of a stereoisomer.

  • Potential Cause: Base-catalyzed racemization at the alpha-carbon.

  • Troubleshooting Steps:

    • Use Weaker Base: If the reaction allows, substitute strong bases (e.g., NaOH, KOH) with weaker organic bases (e.g., triethylamine, diisopropylethylamine).

    • Lower Temperature: Conduct the reaction at a lower temperature to minimize the rate of racemization.

    • Limit Exposure Time: Reduce the time the compound is exposed to basic conditions.

    • Protect the α-proton: If feasible within the synthetic route, consider strategies to temporarily protect the alpha-proton, though this is often not practical.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound. These tables are for illustrative purposes to guide researchers in what to expect.

Table 1: Hypothetical Degradation of this compound in Acidic Conditions

ConditionTime (hours)This compound Assay (%)D-Glutamic Acid (%)Pyroglutamic Acid (%)
0.1 M HCl at 25°C0100.00.00.0
695.24.50.3
2485.113.81.1
0.1 M HCl at 50°C0100.00.00.0
670.325.14.6
2445.842.511.7

Table 2: Hypothetical Degradation of this compound in Basic Conditions

ConditionTime (hours)This compound Assay (%)Z-L-Glu-OH (%)Other Degradants (%)
0.1 M NaOH at 25°C0100.00.00.0
698.51.20.3
2495.34.10.6
0.1 M NaOH at 50°C0100.00.00.0
690.18.51.4
2475.620.34.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study.[5][6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 50°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • For racemization studies, a chiral HPLC method is required.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Use a mass spectrometer (MS) detector to identify degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 50°C) stock->acid Expose base Base Hydrolysis (0.1 M NaOH, 50°C) stock->base Expose hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze base->hplc chiral_hplc Chiral HPLC base->chiral_hplc Analyze for Racemization

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways zdg This compound dg D-Glutamic Acid zdg->dg Acid Hydrolysis (Z-group cleavage) zlg Z-L-Glu-OH (Racemization) zdg->zlg Base & Heat (Racemization) benzyl_alcohol Benzyl Alcohol zdg->benzyl_alcohol Acid Hydrolysis (Z-group cleavage) pyro Pyroglutamic Acid dg->pyro Acid & Heat (Intramolecular Cyclization)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Byproduct Formation in Z-D-Glu-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation in chemical reactions involving Z-D-Glu-OH (N-Carbobenzyloxy-D-glutamic acid). The following information is intended to help you optimize your experimental protocols, increase product yield, and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct observed in reactions with this compound?

A1: The most prevalent byproduct is the formation of a pyroglutamate (B8496135) derivative. This occurs through an intramolecular cyclization of the D-glutamic acid residue, resulting in the formation of a five-membered lactam ring and the elimination of a water molecule. This side reaction is particularly common when the glutamic acid residue is at the N-terminus of a peptide chain.

Q2: What factors promote the formation of the pyroglutamate byproduct?

A2: Several factors can promote pyroglutamate formation, including:

  • pH: The rate of formation is significantly influenced by pH, with increased rates observed at both acidic and basic conditions.[1] Minimal formation is typically seen around pH 6.[1]

  • Temperature: Higher temperatures accelerate the rate of pyroglutamate formation.[1]

  • Reaction Time: Prolonged reaction times or extended exposure of the deprotected N-terminal amine of glutamic acid can increase the likelihood of cyclization.

  • Coupling Reagents: The choice of coupling reagent can influence the extent of this side reaction.

Q3: Are there other significant byproducts to be aware of when using this compound?

A3: Yes, other potential byproducts include:

  • Diketopiperazine (DKP) formation: This can occur when this compound is the second amino acid in a dipeptide, leading to the cyclization and cleavage of the dipeptide from the solid support.[2]

  • O-acylation: If your peptide sequence contains amino acids with hydroxyl groups (e.g., Serine, Threonine, Tyrosine), the activated this compound can react with the side-chain hydroxyl group, leading to O-acylation.[3][4]

Q4: How can I detect the presence of these byproducts in my reaction mixture?

A4: The most common methods for detecting and quantifying these byproducts are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5] A mass loss of 18 Da in the final product can be indicative of pyroglutamate formation.[5]

Troubleshooting Guides

Issue 1: Significant amount of pyroglutamate byproduct detected.
Potential Cause Troubleshooting/Optimization Strategy
Suboptimal pH during reaction or workup Maintain a pH as close to neutral as possible during and after the reaction. Minimal pyroglutamate formation is observed around pH 6.2.[1]
Elevated reaction temperature Conduct the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).
Prolonged exposure of deprotected N-terminus Minimize the time between the deprotection of the preceding amino acid and the coupling of this compound. Proceed with the subsequent coupling step as quickly as possible.
Inappropriate coupling reagent Use a more efficient coupling reagent known to promote rapid peptide bond formation, thereby minimizing the time for the side reaction to occur. Reagents like HATU, HBTU, or PyBOP are often recommended.
Issue 2: Presence of diketopiperazine (DKP) byproduct.
Potential Cause Troubleshooting/Optimization Strategy
This compound is the second amino acid in the sequence If possible, consider altering the synthesis strategy to avoid having glutamic acid at the second position. Alternatively, use a dipeptide building block to bypass the problematic dipeptide stage.
Prolonged coupling time for the third amino acid Optimize the coupling conditions for the third amino acid to ensure a rapid reaction.
Issue 3: O-acylation of hydroxyl-containing amino acids.
Potential Cause Troubleshooting/Optimization Strategy
Activation of this compound is too high or prolonged Use a less reactive activating agent or reduce the activation time.
Absence of protective groups on hydroxyl side chains While often not necessary, for particularly sensitive sequences, consider using a temporary protecting group for the hydroxyl function of Ser, Thr, or Tyr.
Reaction conditions favor O-acylation The addition of certain additives, such as 2,4-dinitrophenol (B41442) or pentachlorophenol, has been shown to suppress O-acylation during coupling with active esters.[3]

Data Presentation

The rate of pyroglutamate formation from an N-terminal glutamic acid residue is highly dependent on pH and temperature. Below are tables summarizing the kinetic data from a study on a model peptide.

Table 1: Effect of pH on the Rate of Pyroglutamate Formation at 50°C

pHRate Constant (k, day⁻¹)
40.035
50.012
60.005
70.010
80.028
90.060

Data adapted from a study on a model peptide; rates may vary depending on the specific peptide sequence and reaction conditions.

Table 2: Effect of Temperature on the Half-Life of N-terminal Glutamic Acid at pH 4.1

Temperature (°C)Half-life (t₁/₂, months)
25~24
37~12
45~9

Data adapted from a study on recombinant monoclonal antibodies; half-life indicates the time for 50% of the N-terminal glutamic acid to convert to pyroglutamate.[1]

Experimental Protocols

Protocol 1: Minimized Pyroglutamate Formation during this compound Coupling in SPPS

This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide containing a this compound residue, with a focus on minimizing pyroglutamate formation.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
  • Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
  • Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Z-D-Glu(OtBu)-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.

3. Monitoring and Washing:

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
  • If the Kaiser test is positive, a second coupling may be necessary.
  • Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

4. Deprotection of the Z-group:

  • The Z-group can be removed by catalytic hydrogenation. Suspend the peptide-resin in a suitable solvent (e.g., DMF, MeOH, or a mixture).
  • Add a palladium catalyst (e.g., 10% Pd/C).
  • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitor by HPLC-MS).
  • Filter off the catalyst and wash the resin.

Protocol 2: Analytical HPLC Method for Byproduct Detection

This method can be used to monitor the progress of the reaction and quantify the formation of byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 20 µL.

Visualizations

Byproduct_Formation_Pathway This compound This compound Activated this compound Activated this compound This compound->Activated this compound Coupling Reagent Desired Product Desired Product Activated this compound->Desired Product + Peptide Chain Pyroglutamate Byproduct Pyroglutamate Byproduct Activated this compound->Pyroglutamate Byproduct Intramolecular Cyclization Peptide Chain Peptide Chain Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solutions Byproduct Detected Byproduct Detected Identify Byproduct Identify Byproduct Byproduct Detected->Identify Byproduct Optimize pH Optimize pH Identify Byproduct->Optimize pH Pyroglutamate Lower Temperature Lower Temperature Identify Byproduct->Lower Temperature Pyroglutamate Change Coupling Reagent Change Coupling Reagent Identify Byproduct->Change Coupling Reagent Pyroglutamate / O-acylation Alter Synthesis Strategy Alter Synthesis Strategy Identify Byproduct->Alter Synthesis Strategy DKP

References

Technical Support Center: Optimizing Z-D-Glu-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the coupling of Z-D-Glu-OH. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate common challenges and achieve faster, more efficient reaction times in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges that slow down this compound coupling reactions?

A1: The primary challenge in coupling this compound is steric hindrance caused by the bulky N-terminal benzyloxycarbonyl (Z) protecting group.[1] This bulkiness can physically impede the approach of the activated carboxylic acid to the amine of the coupling partner, leading to slow or incomplete reactions.[1] Other factors include suboptimal activation, poor solubility of reactants, and potential for side reactions like racemization, especially under harsh conditions.[2][3]

Q2: When should I choose a stronger coupling reagent for this compound?

A2: You should consider switching to a more potent coupling reagent if you experience incomplete or slow reactions with standard carbodiimide (B86325) reagents like DCC or DIC.[4] For sterically hindered amino acids like this compound, amidinium/uronium-based reagents (e.g., HATU, HBTU) or phosphonium-based reagents (e.g., PyBOP) are highly recommended as they form more reactive activated esters capable of overcoming the steric barrier.[1][4] HATU is generally considered more reactive than HBTU and is particularly suitable for challenging couplings.[5][6]

Q3: Can increasing the reaction temperature help optimize the reaction time?

A3: Yes, cautiously increasing the reaction temperature (e.g., to 35-40°C) can increase the reaction rate.[1][7] However, this approach must be carefully monitored, as higher temperatures can also significantly increase the risk of racemization, which is the loss of stereochemical integrity of the D-amino acid.[1][3] It is advisable to first try other strategies, such as switching to a more powerful coupling reagent or extending the reaction time at room temperature.[1]

Q4: What is "double coupling" and when is it necessary?

A4: Double coupling is the practice of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction is complete.[1][4] This technique is particularly effective for driving difficult coupling reactions, like those involving sterically hindered residues such as this compound, to completion.[1][4] It is a recommended strategy if a single coupling fails to give a complete reaction, which can be checked using a method like the Kaiser test in solid-phase peptide synthesis (SPPS).[1]

Troubleshooting Guides

Issue 1: Slow or Incomplete Coupling Reaction

Question: My coupling reaction with this compound is not going to completion, even after several hours. What steps can I take to improve the reaction rate and yield?

Answer: A slow or incomplete coupling is the most common issue encountered with this compound due to its steric bulk.[1] The following troubleshooting workflow can help diagnose and solve the problem.

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Step 1: Evaluate Coupling Reagent start->reagent extend_time Extend Reaction Time (e.g., 4-6 hours or overnight) reagent->extend_time Using standard reagent (e.g., DIC/HOBt)? stronger_reagent Switch to a Stronger Reagent (e.g., HATU, HCTU, PyBOP) [4] reagent->stronger_reagent Standard reagent fails? temp Step 2: Modify Reaction Conditions extend_time->temp stronger_reagent->temp double_couple Perform a Double Coupling [9] temp->double_couple Still incomplete? solubility Step 3: Check Solubility temp->solubility Reaction improved? increase_temp Cautiously Increase Temperature (e.g., to 35-40°C) [4] double_couple->increase_temp Still incomplete? increase_temp->solubility solvent Optimize Solvent System (Use NMP or DMF/DCM mixture) [2, 3] solubility->solvent Precipitation observed? complete Reaction Complete solubility->complete Reactants fully dissolved? aggregation Address Peptide Aggregation (SPPS) (Add chaotropic salts like LiCl) [4] solvent->aggregation aggregation->complete G Racemization Racemization Pathway ActivatedEster Activated this compound Ester Racemization->ActivatedEster AlphaProton α-Proton Abstraction ActivatedEster->AlphaProton Base Excess Base (e.g., DIPEA) Base->AlphaProton Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral) AlphaProton->Oxazolone Protonation Re-protonation Oxazolone->Protonation LD_Mixture Mixture of L and D Isomers Protonation->LD_Mixture

References

effect of temperature on Z-D-Glu-OH stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and reactivity of Z-D-Glu-OH, with a specific focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the standard recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the stability and purity of this compound. The recommended conditions vary based on the physical state (powder vs. solvent) and the intended duration of storage. Shipping is often conducted at room temperature for short durations, which is generally acceptable.[1][2]

Data Summary: Recommended Storage Conditions

Physical State Storage Temperature Duration Stability
Powder -20°C 3 Years High
Powder 4°C 2 Years Moderate
In Solvent -80°C 6 Months High
In Solvent -20°C 1 Month Low to Moderate

| Solid (Shipping) | Room Temperature | Short Term | Acceptable |

Q2: What is the primary degradation pathway for this compound at elevated temperatures?

A2: The most common degradation pathway for this compound, especially under moderately elevated temperatures or in acidic conditions, is intramolecular cyclization. The glutamic acid side chain undergoes a dehydration reaction to form Z-D-pyroglutamic acid.[3][4][5] This conversion can occur during heated reactions or improper long-term storage above recommended temperatures.

G cluster_main Thermal Degradation Pathway start This compound product Z-D-Pyroglutamic Acid start->product Heat (Δ) Intramolecular Cyclization (Dehydration) water H₂O product->water Releases

Caption: Primary thermal degradation of this compound to Z-D-pyroglutamic acid.

Q3: Besides cyclization, what other degradation products can form at very high temperatures?

A3: Under extreme thermal stress, such as pyrolysis, the glutamic acid portion of the molecule can decompose into various smaller compounds.[6] While these conditions are not typical for standard laboratory procedures, it's important to be aware of them.

Data Summary: Potential High-Temperature Degradation Products of the Glutamic Acid Moiety

Condition Major Products Minor Products
Pyrolysis (in N₂) Succinimide, Pyrrole, 2-Pyrrolidone Acetonitrile

| Oxidative Pyrolysis | Succinimide, Propiolactone, Ethanol | Hydrogen Cyanide |

Note: This data is for unprotected glutamic acid and serves as a reference for potential breakdown products of the core structure.

Q4: How does temperature generally affect the reactivity of this compound in a chemical reaction?

A4: In line with general chemical kinetics, increasing the temperature of a reaction involving this compound will increase the rate of the desired reaction. However, it will also accelerate potential side reactions and the degradation pathways mentioned above. This can lead to a decrease in yield and the formation of impurities, such as Z-D-pyroglutamic acid. Therefore, a careful balance must be struck, and temperature should be precisely controlled to optimize the reaction outcome.

Troubleshooting Guide

This guide provides a logical workflow to diagnose and solve common issues related to this compound stability during experiments.

G start Problem Encountered: Poor Yield / Unexpected Byproducts q1 Was this compound stored correctly? start->q1 a1_yes Proceed to check experimental conditions q1->a1_yes Yes a1_no Improper Storage Suspected. Source material may be compromised. q1->a1_no No q2 Were reaction temperatures elevated (>40°C) or reaction times prolonged? a1_yes->q2 action1 Action: Test purity of starting material using HPLC or LC-MS. a1_no->action1 a2_yes High probability of thermal degradation. Primary suspect: Z-D-pyroglutamic acid. q2->a2_yes Yes a2_no Degradation less likely. Consider other reaction parameters (pH, reagents, etc.). q2->a2_no No action2 Action: Analyze crude reaction mixture by LC-MS to identify mass of byproducts. a2_yes->action2 action3 Action: Optimize reaction by lowering temperature or reducing time. Run control reaction without heating. action2->action3

Caption: Troubleshooting workflow for this compound stability issues.

Problem: My experiment has a low yield, and I observe an unknown impurity peak in my HPLC analysis.

  • Step 1: Verify Storage Conditions: Cross-reference the storage history of your this compound vial with the recommended conditions in the FAQ. If it was stored improperly (e.g., at room temperature for an extended period), the starting material may be compromised.

  • Step 2: Analyze Experimental Parameters: Review your experimental protocol. Was the reaction heated? If so, thermal degradation is a likely cause. The primary suspect for the impurity is Z-D-pyroglutamic acid.

  • Step 3: Characterize the Impurity: Use LC-MS to determine the mass of the impurity. Z-D-pyroglutamic acid has a molecular weight of 263.26 g/mol (C13H13NO5), resulting from the loss of water (18.02 g/mol ) from this compound (MW: 281.26 g/mol ).

  • Step 4: Mitigation Strategy: If thermal degradation is confirmed, consider optimizing your protocol. Attempt the reaction at a lower temperature, reduce the overall heating time, or investigate alternative activation methods that do not require heat.

Experimental Protocols

Protocol: General Assessment of this compound Thermal Stability in Solution

This protocol provides a framework for determining the stability of this compound under specific temperature conditions.

  • Objective: To quantify the rate of this compound degradation into its byproducts (e.g., Z-D-pyroglutamic acid) at various temperatures over time.

  • Materials:

    • This compound

    • Desired solvent (e.g., DMSO, DMF, Acetonitrile)

    • HPLC system with a suitable column (e.g., C18)

    • Thermostatically controlled heating blocks or water baths

    • Autosampler vials

  • Methodology:

    • Prepare Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).

    • Aliquot Samples: Dispense equal volumes of the stock solution into multiple labeled vials. You will need one vial per time point for each temperature condition.

    • Time Zero Sample (T=0): Immediately dilute one aliquot to the working concentration for HPLC analysis and inject it. This serves as your baseline reference.

    • Incubation: Place the remaining vials into heating blocks set at the desired experimental temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

    • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each temperature block. Immediately quench the degradation by placing the vial in an ice bath.

    • HPLC Analysis: Dilute the cooled sample to the working concentration and analyze it by HPLC.

    • Data Evaluation: For each chromatogram, calculate the peak area of the remaining this compound and any new impurity peaks. Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics. This approach is consistent with general stability testing guidelines.[7][8]

References

Technical Support Center: Z-D-Glu-OH and Diketopiperazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of diketopiperazine (DKP) during peptide synthesis when using Z-D-Glu-OH.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern when working with this compound?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that can occur during peptide synthesis, particularly after the deprotection of the N-terminal protecting group of a dipeptide. The free N-terminal amine of the dipeptide can act as a nucleophile, attacking the ester carbonyl of the C-terminal amino acid. This results in the formation of a stable, six-membered cyclic dipeptide, known as a diketopiperazine, and can lead to the cleavage of the dipeptide from the resin in solid-phase peptide synthesis (SPPS).[1][2] This side reaction is a significant concern as it reduces the yield of the desired peptide and introduces a difficult-to-remove impurity. While peptides containing proline are particularly susceptible, this side reaction can occur with other amino acid sequences as well.[1][3]

Q2: What are the key factors that promote DKP formation after the coupling of a second amino acid to a this compound derivative?

A2: Several factors can significantly increase the likelihood of DKP formation:

  • Peptide Sequence: Dipeptides with sterically unhindered amino acids, such as glycine, are more prone to DKP formation.[3] The conformation of the dipeptide plays a crucial role; sequences that can easily adopt a cis-amide bond conformation are more susceptible.[1][4]

  • Fmoc Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine (B6355638), generate the free N-terminal amine that initiates the intramolecular cyclization.[2] Prolonged exposure to these basic conditions can increase the rate of DKP formation.[2]

  • Solvent: The choice of solvent can influence the rate of DKP formation. For instance, some studies have shown that the rate of self-deprotection of Fmoc-protected peptides, a precursor to DKP formation, is fastest in DMSO, followed by DMF and NMP, and is slowest in ACN.[1]

  • Temperature: Elevated temperatures can accelerate the rate of DKP formation.[5][6]

  • Resin and Linker: In solid-phase peptide synthesis, the type of resin and linker can also play a role. For example, peptides attached to a Wang resin via an ester linkage are susceptible to cleavage from the resin upon DKP formation.[2]

Q3: How can I modify my synthesis protocol to minimize or prevent DKP formation?

A3: To suppress DKP formation, consider implementing one or more of the following strategies:

  • Use of Dipeptide Building Blocks: Incorporating a pre-formed dipeptide can bypass the susceptible dipeptide stage on the resin, thereby avoiding DKP formation at this step.[2][3]

  • Simultaneous Deprotection and Coupling: A "one-pot" deprotection and coupling procedure can trap the reactive free amine with an activated amino acid before it has a chance to cyclize.[7]

  • Modification of Deprotection Conditions: Using milder basic conditions or reducing the deprotection time can minimize DKP formation.[2][3] For example, a solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[8]

  • Choice of Coupling Reagents: The use of certain coupling reagents, such as BOP in combination with DIPEA, has been shown to inhibit DKP formation.[3]

  • Lower Temperature: Performing the deprotection and coupling steps at a lower temperature can help to reduce the rate of DKP formation.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired peptide and presence of a major byproduct. High level of DKP formation.1. Confirm the identity of the byproduct as the DKP by mass spectrometry. 2. Implement strategies to minimize DKP formation, such as using a dipeptide building block or a simultaneous deprotection-coupling protocol.[2][3][7]
Peptide is cleaved from the resin during synthesis. DKP formation leading to cleavage from the resin (e.g., with Wang resin).[2]1. Switch to a less DKP-prone resin/linker combination if possible. 2. Employ a strategy that avoids the formation of the free dipeptide on the resin, such as the use of dipeptide building blocks.[2][3]
DKP formation is still observed despite optimized conditions. The peptide sequence is highly susceptible to DKP formation.Consider a convergent synthesis strategy where smaller peptide fragments are synthesized and then ligated together.

Quantitative Data on DKP Formation

The following table summarizes data from a study on the synthesis of Tirzepatide, illustrating the impact of different deprotection conditions on DKP formation. While not specific to this compound, these results highlight the significant influence of the deprotection solution on this side reaction.

Deprotection SolutionDKP Formation (%)
20% Piperidine in DMF13.8
5% Piperidine in DMF12.2
5% Piperazine in DMF< 4
5% Piperazine in NMP< 4
2% DBU / 5% Piperazine in NMPDrastically reduced

Data adapted from a study on a His-Pro sequence, which is highly prone to DKP formation.[8]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection (High Risk of DKP)
  • After coupling the second amino acid to the resin-bound this compound derivative, wash the resin thoroughly with DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 10-20 minutes.

  • Drain the deprotection solution and repeat the treatment with fresh solution for another 10-20 minutes.

  • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Immediately proceed to the coupling of the next amino acid.

Note: Prolonged exposure to piperidine in this protocol increases the risk of DKP formation.[2]

Protocol 2: Simultaneous Deprotection-Coupling to Minimize DKP Formation

This protocol is adapted from a strategy involving the hydrogenolysis of a Z-protected dipeptide in the presence of an activated amino acid.[7]

  • Dissolve the Z-D-Glu(OR)-Xaa-OR' dipeptide in a suitable solvent (e.g., dioxane).

  • Add 1.25-1.5 equivalents of the N-protected and C-terminally activated next amino acid (e.g., Boc-Yaa-OSu or Boc-Yaa-OPfp) to the solution.

  • Add the hydrogenation catalyst (e.g., 10% Pd on C).

  • Hydrogenate the mixture for 2-3 hours to simultaneously remove the Z-group and couple the next amino acid.

  • Filter the catalyst and purify the resulting protected tripeptide.

This method aims to trap the newly formed free amine of the dipeptide with the activated amino acid before it can undergo intramolecular cyclization to form the DKP.

Visualizations

Mechanism of Diketopiperazine Formation

DKP_Formation cluster_0 Peptide Chain cluster_1 Deprotection cluster_2 Reactive Intermediate Dipeptide Z-D-Glu(OR)-Xaa-OR' Dipeptide Ester Deprotection Deprotection (e.g., Hydrogenolysis) Dipeptide->Deprotection 1. Z-group removal FreeAmine H-D-Glu(OR)-Xaa-OR' Free N-terminal Amine Deprotection->FreeAmine DKP Diketopiperazine (Side Product) FreeAmine->DKP Intramolecular Aminolysis (Undesired) Tripeptide Desired Tripeptide FreeAmine->Tripeptide Coupling with next Amino Acid (Desired)

Caption: Reaction pathway showing the formation of the reactive free amine intermediate and the competing pathways leading to either the undesired diketopiperazine or the desired tripeptide.

Troubleshooting Workflow for DKP Formation

DKP_Troubleshooting start Low Peptide Yield or Unexpected Byproduct Observed check_mass Analyze byproduct by MS. Is it the DKP? start->check_mass strategy Implement Strategy to Avoid DKP Formation check_mass->strategy Yes other_side_reaction Investigate other possible side reactions. check_mass->other_side_reaction No dipeptide_coupling Use a pre-formed dipeptide building block. strategy->dipeptide_coupling simultaneous_coupling Use simultaneous deprotection/coupling. strategy->simultaneous_coupling modify_conditions Modify reaction conditions: - Milder deprotection - Lower temperature - Different solvent strategy->modify_conditions end Problem Resolved dipeptide_coupling->end simultaneous_coupling->end modify_conditions->end

Caption: A decision-making workflow for troubleshooting and addressing diketopiperazine formation during peptide synthesis.

References

Validation & Comparative

A Comparative Guide to Z-D-Glu-OH and Z-L-Glu-OH in Peptide Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acids is a critical determinant of a peptide's therapeutic potential, influencing its structure, stability, and biological activity.[1][2] The choice between incorporating the naturally occurring L-amino acids and their non-proteinogenic D-enantiomers can profoundly alter a peptide's pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of peptides synthesized with Z-D-Glu-OH versus Z-L-Glu-OH, focusing on their differential effects on key peptide properties. The information is supported by established experimental methodologies to aid in the rational design of peptide-based therapeutics.

Core Comparison: this compound vs. Z-L-Glu-OH in Peptides

The primary distinction between peptides incorporating this compound and Z-L-Glu-OH lies in the spatial arrangement of the glutamic acid side chain. This seemingly subtle change has significant consequences for the peptide's interaction with the biological environment, which is inherently chiral.

Impact on Peptide Stability

One of the most significant advantages of incorporating D-amino acids into peptides is the enhanced resistance to enzymatic degradation.[2][3] Proteases, the enzymes responsible for peptide and protein breakdown, are stereospecific and primarily recognize L-amino acid residues.[1]

Table 1: Comparative Enzymatic Stability

PropertyPeptide with Z-L-Glu-OHPeptide with this compoundExpected Fold Increase in Stability
Half-life in Human Serum Typically minutes to a few hoursCan be extended to many hours or even days[4]> 4-fold[3]
Degradation by Proteases (e.g., Trypsin, Chymotrypsin) RapidSignificantly slower or completely inhibited[5]High

Note: The exact fold increase is sequence-dependent and must be determined empirically.

Influence on Secondary Structure and Receptor Binding

The introduction of a D-amino acid can alter the peptide's secondary structure, such as α-helices and β-sheets.[6][7] This conformational change can, in turn, affect the peptide's ability to bind to its target receptor. While D-amino acid substitution often disrupts the native conformation, in some cases, it can stabilize specific turns or structures that enhance binding affinity.[8]

Table 2: Effects on Structure and Receptor Binding Affinity

PropertyPeptide with Z-L-Glu-OHPeptide with this compoundRationale
Secondary Structure (e.g., α-helix) Conforms to standard Ramachandran plots for L-amino acids.Can induce kinks or breaks in α-helices or stabilize β-turns.[6]The altered stereochemistry disrupts the typical hydrogen bonding patterns.
Receptor Binding Affinity (IC₅₀/Kᴅ) Dependent on the native peptide sequence.Can be significantly lower, higher, or completely abolished.[3]The receptor's binding pocket is chiral and optimized for L-amino acid-containing ligands. A D-amino acid may not fit or may alter the peptide's conformation, preventing proper binding.
Immunogenicity

The incorporation of D-amino acids has been shown to reduce the immunogenicity of peptides.[9][10] This is attributed to the poor processing of D-amino acid-containing peptides by antigen-presenting cells, which is a crucial step in initiating an immune response.[9]

Table 3: Comparative Immunogenicity

PropertyPeptide with Z-L-Glu-OHPeptide with this compoundMechanism
Antibody Generation Can elicit a significant antibody response.Generally induces a much weaker or no antibody response.[9]Reduced processing and presentation by Major Histocompatibility Complex (MHC) molecules.[10]
T-cell Activation Can be a potent T-cell epitope.Typically results in weak or no T-cell activation.[10]Inefficient proteolytic processing into smaller fragments for MHC loading.

Experimental Protocols

To empirically determine the effects of this compound versus Z-L-Glu-OH on a specific peptide, the following experimental protocols can be employed.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide using the Fmoc/tBu strategy, incorporating either Z-L-Glu-OH or this compound.[11][12][13] The Z-group on the glutamic acid is a side-chain protecting group in this context, assuming the N-terminus is protected by Fmoc during synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-L-Glu(OBzl)-OH and Fmoc-D-Glu(OBzl)-OH, where OBzl is a benzyl (B1604629) protecting group for the side chain carboxyl)

  • Z-L-Glu-OH and this compound (if used as the N-terminal residue with a different protection strategy)

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction with a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence. For the glutamic acid position, use either Fmoc-L-Glu(OBzl)-OH or Fmoc-D-Glu(OBzl)-OH.

  • Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

G cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) Resin Resin Deprotection Deprotection Resin->Deprotection Next Cycle Washing_1 Washing Deprotection->Washing_1 Next Cycle Coupling Amino Acid Coupling (Z-L-Glu-OH or this compound) Washing_1->Coupling Next Cycle Washing_2 Washing Coupling->Washing_2 Next Cycle Washing_2->Resin Next Cycle Final_Cleavage Final Cleavage from Resin Washing_2->Final_Cleavage Final Cycle Start Start Start->Resin Purification Purification (HPLC) Final_Cleavage->Purification Analysis Analysis (MS) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow.

Enzymatic Stability Assay in Human Serum

This protocol determines the half-life of the peptides in a biologically relevant medium.[14][15][16]

Materials:

  • Purified L- and D-glutamic acid-containing peptides

  • Human serum

  • Incubator at 37°C

  • Quenching solution: 10% Trichloroacetic acid (TCA) or Acetonitrile

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptides in a suitable buffer and add to human serum to a final concentration of 1 mg/mL.

  • Incubation: Incubate the peptide-serum mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.

  • Quenching: Immediately add the quenching solution to the aliquot to precipitate serum proteins and stop enzymatic activity.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is monitored over time.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t₁/₂).

  • Fragment Identification (Optional): Analyze the samples by LC-MS to identify degradation products.

Receptor Binding Affinity Assay (ELISA-based)

This protocol measures the binding affinity of the peptides to a target receptor.[17][18][19][20][21]

Materials:

  • Recombinant receptor protein

  • L- and D-glutamic acid-containing peptides

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBST)

  • Primary antibody against the peptide or a tag

  • HRP-conjugated secondary antibody

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Receptor Coating: Coat the wells of a 96-well plate with the recombinant receptor in coating buffer overnight at 4°C.

  • Washing and Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 2 hours at room temperature.

  • Peptide Incubation: Add serial dilutions of the L- and D-peptides to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate to remove unbound peptide.

  • Antibody Incubation: Add the primary antibody, followed by the HRP-conjugated secondary antibody, with wash steps in between.

  • Detection: Add the substrate and allow the color to develop. Stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance versus peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ or Kᴅ value.

Visualization of Stereochemistry's Impact

The stereochemistry of a single amino acid can dictate whether a peptide can successfully bind to its receptor.

G cluster_L_peptide L-Peptide Interaction cluster_D_peptide D-Peptide Interaction L_Peptide Peptide with Z-L-Glu-OH Receptor_L Receptor Binding Pocket L_Peptide->Receptor_L Complementary Fit Binding_L Successful Binding & Biological Response Receptor_L->Binding_L D_Peptide Peptide with This compound Receptor_D Receptor Binding Pocket D_Peptide->Receptor_D Steric Hindrance No_Binding_D No Binding & No Response Receptor_D->No_Binding_D

Caption: Impact of Stereochemistry on Peptide-Receptor Binding.

Conclusion

The choice between this compound and Z-L-Glu-OH as a building block in peptide synthesis has profound and predictable effects on the resulting peptide's properties. Incorporating this compound is a powerful strategy to enhance enzymatic stability and reduce immunogenicity, which are highly desirable traits for therapeutic peptides. However, these benefits may come at the cost of altered conformation and potentially reduced receptor binding affinity. Therefore, an empirical evaluation using the outlined experimental protocols is essential to determine the optimal stereochemistry for a given peptide therapeutic candidate. This comparative approach allows for the rational design of peptides with improved pharmacokinetic profiles and enhanced therapeutic efficacy.

References

A Comparative Guide to Z-Protection and Fmoc-Protection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis, the strategic use of protecting groups is essential for achieving high yields and purity. These chemical shields temporarily block reactive functional groups, preventing unwanted side reactions and ensuring the accurate assembly of the desired amino acid sequence.[1][2][3] This guide provides a comprehensive comparison of two key α-amino protecting groups: the classic Benzyloxycarbonyl (Z or Cbz) group and the modern standard, 9-fluorenylmethoxycarbonyl (Fmoc).

The choice of protecting group dictates the entire synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).[1] The primary difference lies in their lability—the chemical conditions required for their removal. Fmoc is base-labile, whereas the Z-group is typically removed by catalytic hydrogenolysis or strong acids.[1][2] This fundamental distinction in deprotection chemistry forms the basis of their application and orthogonality in complex synthetic schemes.

Quantitative and Qualitative Comparison

The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, compatibility with automation, and true orthogonality with acid-labile side-chain protecting groups.[1][4] The Z-group, while foundational to peptide chemistry, is now less common for Nα-protection in SPPS but remains valuable in solution-phase synthesis and for side-chain protection.[5][6]

FeatureZ-Protection (Benzyloxycarbonyl)Fmoc-Protection (9-fluorenylmethoxycarbonyl)
Chemical Name Benzyloxycarbonyl (Cbz or Z)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd), strong acids (HBr/AcOH), or Na/liquid ammonia.[2]Mild base (typically 20-50% piperidine (B6355638) in DMF).[4][5]
Lability Class H₂/Pd labile, Acid-labile (strong)Base-labile
Orthogonality Orthogonal to base-labile (Fmoc) and mild acid-labile (Boc) groups.[7]Truly orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[4][8][]
Common Application Solution-phase synthesis, fragment condensation, side-chain protection (e.g., Lys, Orn).[1][6]Dominant method for Solid-Phase Peptide Synthesis (SPPS), both manual and automated.[4]
Advantages Stable across a wide range of conditions; prevents racemization; useful for side-chain protection.[2][5]Mild deprotection preserves acid-sensitive residues and modifications (e.g., phosphorylation, glycosylation); allows real-time monitoring via UV absorbance; automation-friendly.[1][4][5]
Disadvantages Hydrogenolysis is incompatible with sulfur-containing amino acids (catalyst poisoning); not suitable for standard SPPS; requires harsher cleavage conditions than Fmoc.[1]Base-labile nature can cause side reactions like aspartimide formation; potential for aggregation in hydrophobic sequences; dibenzofulvene byproduct can cause side reactions if not scavenged.[1][5][10]
Typical Yield (per step) Not typically used in modern SPPS for Nα-protection.Generally high, often exceeding 99% per coupling step.[1][]
Side-Chain Strategy Often used with Boc/Bzl strategy where Z protects side-chains.[6]Fmoc/tBu strategy: Nα-Fmoc protection with acid-labile tert-butyl (tBu) or trityl (Trt) based side-chain groups.[5][8]
Final Cleavage HBr/AcOH or HF if used as a permanent side-chain group in Boc-SPPS.Mild acid cocktail, typically based on Trifluoroacetic Acid (TFA).[4]
Experimental Workflows and Chemical Logic

The cyclical nature of SPPS is defined by the repeated steps of deprotection and coupling. The choice of Nα-protecting group fundamentally alters the reagents and conditions used in this cycle.

Fmoc_SPPS_Workflow Fmoc-SPPS Workflow cluster_cycle SPPS Cycle (Repeated n-1 times) Deprotection Nα-Fmoc Deprotection Wash1 DMF Wash Deprotection->Wash1 20% Piperidine/DMF Coupling Amino Acid Coupling (Fmoc-AA-OH + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 e.g., HBTU/DIPEA Wash2->Deprotection Next Cycle FinalCleavage Final Cleavage & Deprotection Wash2->FinalCleavage Final Cycle Start Start: Fmoc-AA-Resin Start->Deprotection End Purified Peptide FinalCleavage->End TFA Cocktail

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Z-group is removed under fundamentally different conditions, making it orthogonal to the Fmoc strategy. Its removal via hydrogenolysis is a reductive cleavage, contrasting with the acid or base-mediated deprotection of Boc and Fmoc groups.

Z_Deprotection_Mechanism Z-Group Deprotection by Hydrogenolysis Z_Peptide Z-NH-Peptide Products H₂N-Peptide (Free Amine) Z_Peptide->Products Reductive Cleavage Reagents H₂, Pd/C Catalyst Reagents->Products Byproducts Toluene + CO₂

Caption: The reductive cleavage of the Z-group via catalytic hydrogenolysis.

A direct comparison highlights the orthogonal nature of these two protection schemes, which is a cornerstone of modern chemical synthesis, allowing for selective deprotection at different stages of a complex synthesis.

Logical_Comparison Chemical Lability Comparison ProtectingGroup Nα-Protecting Group Fmoc Fmoc Group ProtectingGroup->Fmoc ZGroup Z (Cbz) Group ProtectingGroup->ZGroup Fmoc_Deprotection Stable to Acid Labile to Base Fmoc->Fmoc_Deprotection is Z_Deprotection Stable to Base & Mild Acid Labile to H₂/Pd ZGroup->Z_Deprotection is Fmoc_Strategy Fmoc/tBu Strategy (Orthogonal) Fmoc_Deprotection->Fmoc_Strategy enables Z_Strategy Used in Solution-Phase or as Side-Chain Protection Z_Deprotection->Z_Strategy dictates use in

Caption: Logical comparison of the chemical properties and resulting synthetic strategies for Fmoc and Z groups.

Experimental Protocols

The following protocols provide a generalized methodology for the manual application of Fmoc-SPPS and the deprotection of a Z-protected peptide.

Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the key steps for one cycle of amino acid addition.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-amino acid

  • Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvent: DCM (Dichloromethane)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.[11]

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for an initial 3 minutes, then drain.[1]

    • Add a fresh portion of the deprotection solution and agitate for an additional 7-10 minutes to ensure complete removal.[12]

    • Drain the solution.

  • Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform a sequence of washes (e.g., 5 x DMF, 3 x DCM, 5 x DMF).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq., optional, suppresses racemization) in a minimal amount of DMF.[12][13]

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[11]

    • Monitor coupling completion using a qualitative method like the Kaiser test.[12]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (e.g., 5 times) to remove excess reagents. The resin is now ready for the next deprotection cycle.

  • Final Cleavage: After the final amino acid is coupled and the terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.[4] Precipitate the crude peptide in cold diethyl ether.

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis

This protocol describes a typical procedure for removing a Z-group in solution phase.

Materials:

  • Z-protected peptide

  • Catalyst: 10% Palladium on carbon (Pd/C)

  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH)

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

  • Filtration aid (e.g., Celite)

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent like methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide). The mixture should be under an inert atmosphere (e.g., Nitrogen or Argon) before introducing hydrogen.

  • Hydrogenation: Purge the reaction vessel with H₂ gas. Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3] Wash the filter pad with the reaction solvent to ensure full recovery of the product.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.[1] Further purification may be necessary.

Conclusion and Recommendations

The choice between Z- and Fmoc-protection is dictated by the synthetic strategy.

  • Fmoc-protection is the undisputed standard for modern SPPS. Its mild, orthogonal deprotection conditions, high yields, and compatibility with automation and sensitive residues make it the preferred choice for synthesizing a vast array of peptides, from simple sequences to complex modified biomolecules.[4][]

  • Z-protection , while historically significant, is now a specialized tool.[5] It is not practical for routine Nα-protection in SPPS but remains highly valuable for the orthogonal protection of amino acid side chains (e.g., Lysine) in both Fmoc- and Boc-SPPS, and for specific applications in solution-phase synthesis where its unique cleavage conditions are advantageous.[3][6]

For researchers, scientists, and drug development professionals engaged in peptide synthesis, a thorough understanding of the Fmoc/tBu strategy is essential for routine work. Knowledge of the Z-group's properties is crucial for designing complex, multi-step syntheses that may require orthogonal protection schemes or solution-phase fragment condensation.

References

A Comparative Guide to Chiral HPLC Methods for Z-D-Glu-OH Enantiomeric Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of Z-D-Glu-OH (N-Benzyloxycarbonyl-D-glutamic acid) is a critical quality attribute in pharmaceutical development and peptide synthesis. The presence of its L-enantiomer can significantly impact the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining enantiomeric purity. This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data for closely related N-protected amino acids, to aid in method selection and development.

Comparison of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving successful enantioseparation. The following table summarizes the performance of different types of CSPs for the analysis of N-protected amino acids, with specific data provided for N-Fmoc-L-glutamic acid and N-Fmoc-L-aspartic acid, which serve as excellent proxies for this compound due to their structural similarities.

Chiral Stationary Phase (CSP) TypeColumn ExampleMobile PhaseRetention Time (L-isomer) (min)Retention Time (D-isomer) (min)Selectivity (α)Resolution (Rs)Elution Order
Polysaccharide-Based Lux 5 µm Cellulose-2Acetonitrile / Water (60:40 v/v) + 0.1% TFA11.08 (Fmoc-Asp(OtBu)-OH)12.03 (Fmoc-Asp(OtBu)-OH)1.132.11L then D
Polysaccharide-Based Lux 5 µm Cellulose-3Acetonitrile / Water (60:40 v/v) + 0.1% TFA10.13 (Fmoc-Tyr(tBu)-OH)11.23 (Fmoc-Tyr(tBu)-OH)1.152.33L then D
Macrocyclic Glycopeptide-Based Chirobiotic TMethanol / Water / Formic Acid (70:30:0.02)Data not available for this compoundData not available for this compound--Typically L then D
Zwitterionic Ion-Exchange CHIRALPAK® ZWIX(+)Methanol / Water with acidic/basic additivesData not available for this compoundData not available for this compound--L then D
Zwitterionic Ion-Exchange CHIRALPAK® ZWIX(-)Methanol / Water with acidic/basic additivesData not available for this compoundData not available for this compound--D then L
Crown Ether-Based ChiroSil® SCA(-)84% MeOH / 16% H₂O, 5 mM HClO₄1.45 (k'₁) (Glutamic Acid)-1.60BaselineD then L

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of a chiral separation method. Below are representative protocols for the different types of chiral stationary phases.

Method 1: Polysaccharide-Based CSP

This method is based on the successful separation of N-Fmoc protected amino acids and is expected to be highly effective for this compound.

  • Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm)

  • Mobile Phase: A mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (approximately 25 °C)

  • Detection: UV at 265 nm (due to the benzoyl group of the Z-protecting group)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Macrocyclic Glycopeptide-Based CSP

This is a general method for underivatized amino acids that can be adapted for N-protected amino acids.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: A mixture of Methanol, Water, and Formic Acid (70:30:0.02, v/v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method 3: Zwitterionic Ion-Exchange CSP

These columns are particularly useful for the direct separation of N-protected amino acids.

  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-) (150 x 3.0 mm, 3 µm)

  • Mobile Phase: A typical starting mobile phase is a mixture of Methanol and Water, often with acidic and basic additives to facilitate the ion-exchange mechanism. A common mobile phase is 50 mM formic acid + 25 mM diethylamine (B46881) in a Methanol/Acetonitrile/Water mixture.[5]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: Ambient to 40 °C

  • Detection: UV at 265 nm or Mass Spectrometry (MS)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for chiral HPLC method development and the logical relationships between different types of chiral selectors.

G cluster_workflow Experimental Workflow for Chiral HPLC Method Development start Define Analytical Goal: Enantiomeric Purity of this compound csp_selection Select Chiral Stationary Phase (CSP) start->csp_selection mp_screening Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_selection->mp_screening optimization Optimize Separation (Mobile Phase Composition, Flow Rate, Temperature) mp_screening->optimization validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimization->validation analysis Routine Sample Analysis validation->analysis

A general workflow for chiral HPLC method development.

G cluster_selectors Logical Relationships of Chiral Selectors cluster_interactions Primary Interaction Mechanisms Analyte This compound (N-Protected Amino Acid) CSP_Types Chiral Stationary Phase (CSP) Types Polysaccharide Polysaccharide-Based (e.g., Cellulose, Amylose Derivatives) CSP_Types->Polysaccharide Macrocyclic Macrocyclic Glycopeptide-Based (e.g., Teicoplanin, Vancomycin) CSP_Types->Macrocyclic Zwitterionic Zwitterionic Ion-Exchange (e.g., Cinchona Alkaloid Derivatives) CSP_Types->Zwitterionic Interaction_Poly Hydrogen Bonding, π-π Interactions, Steric Fit Polysaccharide->Interaction_Poly Interaction_Macro Inclusion Complexation, Hydrogen Bonding, Ionic Interactions Macrocyclic->Interaction_Macro Interaction_Zwitter Ion-Exchange, Hydrogen Bonding Zwitterionic->Interaction_Zwitter

Logical relationships of chiral selectors for this compound.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Z-D-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide chemistry, the characterization of synthetic peptides is a critical step to ensure identity, purity, and structural integrity. The use of protecting groups is fundamental in peptide synthesis, and their presence can significantly influence the behavior of peptides during mass spectrometric analysis. This guide provides an objective comparison of the mass spectrometric analysis of peptides containing the N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH) modification with a common alternative, peptides containing an N-fluorenylmethyloxycarbonyl-D-glutamic acid (Fmoc-D-Glu-OH) moiety. This comparison is supported by established fragmentation principles and experimental protocols to aid in method development and data interpretation.

Mass Spectrometric Performance Comparison: this compound vs. Fmoc-D-Glu-OH Peptides

The choice of protecting group not only dictates the strategy for peptide synthesis but also impacts the subsequent analysis by mass spectrometry. The physicochemical properties of the Z- and Fmoc-groups influence the ionization efficiency and fragmentation patterns of the modified peptides.

Performance MetricPeptides Containing this compoundPeptides Containing Fmoc-D-Glu-OHKey Considerations
Precursor Ion (m/z) [M+H]+, [M+Na]+, etc.[M+H]+, [M+Na]+, etc.The mass of the Z-group is approximately 134.05 Da, while the Fmoc-group is approximately 222.07 Da. This mass difference should be accounted for in the precursor ion mass calculation.[1]
Ionization Efficiency (ESI) Generally moderateGenerally higherThe larger, more hydrophobic Fmoc group can enhance surface activity in the electrospray droplet, potentially leading to higher ionization efficiency and better sensitivity in some cases.
Characteristic Fragmentation Neutral loss of the benzyloxycarbonyl group and benzyl (B1604629) migration.Facile cleavage of the Fmoc group.The fragmentation of the protecting group can be a diagnostic tool for identifying the modification.
Sequence Coverage Can be influenced by the fragmentation of the Z-group.Generally good, with prominent b- and y-ion series after the initial loss of the Fmoc-group.High fragmentation energy may be required to achieve extensive backbone fragmentation in addition to the loss of the protecting group.
Side Products Detectable by MS Di- and tri-peptide formation during activation, urethane (B1682113) formation, racemization.[1]Aspartimide formation (if Asp is present), piperidine (B6355638) adducts (+84.08 Da), diketopiperazine formation.[1]Mass spectrometry is a powerful tool for the identification of synthesis-related impurities by their specific mass shifts.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful analysis of peptides containing this compound and their alternatives. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation
  • Reconstitution: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in a water/acetonitrile mixture (e.g., 50:50 v/v), to a stock concentration of 1 mg/mL.

  • Dilution: Perform serial dilutions of the stock solution with 0.1% formic acid in water to achieve a final concentration suitable for LC-MS/MS analysis, typically in the range of 1-10 pmol/µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive HF Plus, coupled to a nano-liquid chromatography system, like a Thermo Scientific Easy-nLC 1200, is recommended for this analysis.[2]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., PepMap RSLC C18, 3 µm, 100 Å, 75 µm x 15 cm) is suitable for separating the peptides.[2]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 40% mobile phase B over 60 minutes at a flow rate of 300 nL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan: A full scan from m/z 300 to 1800 with a resolution of 60,000.

    • MS/MS Scan (Data-Dependent Acquisition): The top 10-15 most intense precursor ions from the MS1 scan are selected for fragmentation by higher-energy collisional dissociation (HCD).

    • Collision Energy: A normalized collision energy (NCE) of 27-30% can be used.

    • Fragment Ion Analysis: MS/MS spectra are acquired in a high-resolution orbitrap analyzer with a resolution of 15,000.

    • Precursor Mass Tolerance: 5 ppm.[2]

    • Fragment Ion Mass Tolerance: 0.02 Da.[2]

Fragmentation Pathways and Data Interpretation

The interpretation of MS/MS spectra is key to confirming the peptide sequence and identifying the modification.

  • Peptides with this compound: In addition to the expected b- and y-type fragment ions from the peptide backbone, look for characteristic fragmentation of the Z-group. This can include the neutral loss of benzyl alcohol (C7H8O, 108.06 Da) or toluene (B28343) (C7H8, 92.06 Da) from the precursor or fragment ions. Fission of the benzyloxycarbonyl group can also lead to ions showing a loss of 107 Da (C7H7O). Peptides containing glutamic acid are also known to exhibit a neutral loss of water (H2O, 18.01 Da).[3]

  • Peptides with Fmoc-D-Glu-OH: The most prominent fragmentation of Fmoc-protected peptides is the cleavage of the Fmoc group itself, resulting in a neutral loss of 222.07 Da.[1] Following this initial loss, the fragmentation of the peptide backbone will typically proceed to generate the characteristic b- and y-ion series, which can be used for sequence verification.

Experimental Workflow for Mass Spectrometry Analysis of Modified Peptides

The following diagram illustrates a typical workflow for the analysis of synthetic peptides with protecting groups.

Mass Spectrometry Workflow for Modified Peptides cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Peptide_Synthesis Synthetic Peptide (this compound or Fmoc-D-Glu-OH) Reconstitution Reconstitution in 0.1% Formic Acid Peptide_Synthesis->Reconstitution Dilution Dilution to Working Concentration Reconstitution->Dilution LC_Separation Liquid Chromatography (Reversed-Phase C18) Dilution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ion Detection) ESI->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation - HCD) MS1_Scan->MS2_Scan Spectral_Processing Spectral Processing (Deconvolution & Centroiding) MS2_Scan->Spectral_Processing Database_Searching Database Searching & Sequence Verification Spectral_Processing->Database_Searching Fragmentation_Analysis Fragmentation Pattern Analysis (b, y ions, neutral loss) Database_Searching->Fragmentation_Analysis Final_Report Final Report (Sequence Confirmation, Purity) Fragmentation_Analysis->Final_Report

Caption: Experimental workflow for the LC-MS/MS analysis of modified synthetic peptides.

References

A Comparative Guide to Coupling Agents for the Esterification of Z-D-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the modification of amino acids, the selective esterification of protected amino acid derivatives is a critical step. The choice of coupling agent for this transformation significantly impacts reaction efficiency, yield, purity, and the potential for side reactions. This guide provides an objective comparison of various coupling agents for the esterification of N-α-Cbz-D-glutamic acid (Z-D-Glu-OH), a common building block in synthetic chemistry. The focus of this comparison is the formation of the α-benzyl ester, a frequent strategy for side-chain protection or modification.

Performance Comparison of Coupling Agents

The following table summarizes the performance of several common coupling agents for the esterification of carboxylic acids, with a specific focus on their application to this compound where data is available.

Coupling AgentTypeTypical Yield (%)Typical Reaction Time (h)Key AdvantagesCommon Side Products/Disadvantages
DCC/DMAP Carbodiimide80-952-12Cost-effective, widely used for Steglich esterification.[1][2][3][4]Insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[5] Potential for N-acylurea formation.[3]
DIC/DMAP Carbodiimide80-952-12Soluble diisopropylurea (DIU) byproduct simplifies work-up compared to DCC.[5]Potential for racemization, though minimized with additives like HOBt or Oxyma.[6]
HATU/Base Uronium Salt>901-4High reactivity, low racemization, effective for sterically hindered couplings.[5][7]Can be more expensive than carbodiimides. Potential for guanidinylation of free amines if used in excess.
PyBOP/Base Phosphonium Salt85-951-6Safer alternative to BOP, good for amide and ester bond formation.[8]Byproducts can sometimes be difficult to remove.
COMU/Base Uronium Salt>950.5-3High efficiency, excellent safety profile (non-explosive), water-soluble byproducts for easy removal.[9][10]Can be less effective on certain solid-phase resins compared to other reagents.
CuCl₂ Lewis Acid Catalyst~952High yield and selectivity for γ-esterification of glutamic acid with benzyl (B1604629) alcohol reported.[11][12]Specific to glutamic acid esterification; not a general coupling agent. Mechanism is distinct from activation agents.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the esterification of this compound with benzyl alcohol using different classes of coupling agents.

Protocol 1: Esterification using DCC/DMAP (Steglich Esterification)

This protocol describes a general procedure for the synthesis of Z-D-Glu(α-OBzl)-OH.

Materials:

  • This compound

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297)

  • Hexane

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add benzyl alcohol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the pure Z-D-Glu(α-OBzl)-OH.

Protocol 2: Esterification using HATU/DIPEA

This protocol outlines the procedure for esterification using a uronium salt-based coupling agent.

Materials:

  • This compound

  • Benzyl alcohol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add benzyl alcohol (1.2 eq) to the solution.

  • Add HATU (1.1 eq) to the reaction mixture.

  • Cool the mixture to 0 °C and add DIPEA (2.0 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Protocol 3: Esterification using COMU/DIPEA

This protocol details the use of a modern, efficient, and safer uronium salt coupling agent.[9][10]

Materials:

  • This compound

  • Benzyl alcohol

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve this compound (1.0 eq), benzyl alcohol (1.2 eq), and COMU (1.1 eq) in anhydrous DCM or MeCN.

  • Add DIPEA (1.5 eq) to the mixture at room temperature.

  • Stir the reaction for 1-3 hours, monitoring completion by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with water to remove the water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting ester by flash column chromatography if necessary.

Visualizing the Reaction Pathways and Workflow

To better understand the chemical transformations and the process of selecting a coupling agent, the following diagrams are provided.

G General Esterification Pathway of this compound ZDGluOH This compound ActivatedEster Activated Intermediate (e.g., O-acylisourea, Active Ester) ZDGluOH->ActivatedEster + CouplingAgent Coupling Agent (e.g., DCC, HATU, PyBOP) CouplingAgent->ActivatedEster EsterProduct Z-D-Glu(α-OBzl)-OH ActivatedEster->EsterProduct + Benzyl Alcohol Byproducts Byproducts (e.g., DCU, HOBt) ActivatedEster->Byproducts BenzylAlcohol Benzyl Alcohol BenzylAlcohol->EsterProduct

Caption: General reaction pathway for the esterification of this compound.

G Experimental Workflow for Comparing Coupling Agents cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Analysis and Comparison ZDGluOH This compound + Benzyl Alcohol CouplingAgent Select Coupling Agent (DCC, DIC, HATU, etc.) ZDGluOH->CouplingAgent Reaction Perform Esterification Reaction CouplingAgent->Reaction Workup Aqueous Work-up / Filtration Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Yield and Purity Determination Purification->Analysis Comparison Compare Yield, Time, Purity, and Ease of Work-up Analysis->Comparison

References

A Researcher's Guide to Incorporating D-Glutamic Acid: A Comparison of Alternatives to Z-D-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids like D-glutamic acid (D-Glu) is a critical step in the synthesis of novel peptides and peptidomimetics. D-amino acids can significantly enhance peptide stability against enzymatic degradation and modulate biological activity.[1][2] The traditional choice for this purpose, N-α-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH), is a stalwart of solution-phase synthesis but presents limitations in modern solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of contemporary alternatives, supported by experimental data, to aid in the selection of the optimal building block for your research needs.

The primary alternatives to this compound are based on the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting group strategies, which offer superior compatibility with automated SPPS.[3] The most common derivatives involve protection of the γ-carboxyl group of D-glutamic acid to prevent side reactions.

Key Alternatives to this compound:

  • Fmoc-D-Glu(OtBu)-OH: The standard choice for Fmoc-based SPPS. The acid-labile tert-butyl (OtBu) side-chain protection is removed simultaneously with cleavage from the resin by trifluoroacetic acid (TFA).[4]

  • Boc-D-Glu(OBzl)-OH: A common building block for Boc-based SPPS. The benzyl (B1604629) (Bzl) side-chain ester requires strong acid, typically hydrogen fluoride (B91410) (HF), for cleavage.

  • Fmoc-D-Glu(OAll)-OH: Features an allyl (OAll) protecting group, which is removable under mild, orthogonal conditions using a palladium catalyst. This allows for selective deprotection of the side chain on-resin for further modification, such as cyclization or branching.[4][5]

Performance Comparison

The selection of a D-glutamic acid derivative significantly impacts coupling efficiency, the risk of racemization (the unwanted conversion of the D-amino acid to its L-enantiomer), and the overall purity of the final peptide.[6][7]

ParameterThis compoundFmoc-D-Glu(OtBu)-OHBoc-D-Glu(OBzl)-OHFmoc-D-Glu(OAll)-OH
Primary Synthesis Strategy Solution-phaseFmoc SPPSBoc SPPSFmoc SPPS (On-resin modification)
N-α Deprotection Catalytic Hydrogenation (e.g., H₂/Pd) or strong acid (HBr/AcOH)[8]20% Piperidine (B6355638) in DMF[4]Trifluoroacetic Acid (TFA) in DCM[9]20% Piperidine in DMF
Side-Chain Deprotection Requires separate protection/deprotection strategy (e.g., OtBu, OBzl)Strong Acid (TFA), simultaneous with resin cleavage[4]Strong Acid (HF or TFMSA)[3]Pd(0) catalyst (e.g., Pd(PPh₃)₄)[4]
Racemization Risk Moderate; dependent on coupling methodLow to Moderate; influenced by coupling reagents, base, and activation time[6][7]Low to ModerateLow to Moderate
Orthogonality Limited in standard SPPS workflowsExcellent within Fmoc/tBu strategy[4]Excellent within Boc/Bzl strategyExcellent; allows selective side-chain manipulation[4]

Table 1: Comparative properties of this compound and its primary alternatives.

Minimizing Racemization: A Critical Consideration

Racemization is a major concern in peptide synthesis as it leads to diastereomeric impurities that are difficult to separate and can have altered biological activity.[6] The risk of racemization for glutamic acid derivatives is influenced by several factors:

  • Coupling Reagents: Highly reactive phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) reagents can increase racemization, especially with prolonged pre-activation times.[6][7][10] Carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) when used with an additive such as OxymaPure or HOBt are often recommended to minimize racemization.[6][10]

  • Base: Sterically hindered bases, such as 2,4,6-collidine, are preferred over N,N-diisopropylethylamine (DIPEA) to reduce the rate of racemization.[6]

  • Temperature and Time: Elevated temperatures and extended pre-activation of the amino acid before coupling can significantly increase epimerization.[6]

Coupling Reagent CombinationRelative Racemization RiskTypical Coupling TimeNotes
DIC / OxymaPureLow1 - 2 hoursRecommended for racemization-prone residues.[6][7]
HBTU / HOBt / DIPEAModerate1 - 2 hoursA standard, efficient coupling method.[11]
HATU / DIPEA or CollidineModerate to High30 - 60 minVery fast and efficient but carries a higher risk of racemization, especially with extended pre-activation.[6][7]
PyBOP / DIPEAModerate1 - 2 hoursEffective, but the byproduct HMPA is carcinogenic.[10]

Table 2: Influence of common coupling reagents on racemization and typical reaction times.

Experimental Protocols

Below are representative protocols for the incorporation of Fmoc-D-Glu(OtBu)-OH using conditions designed to minimize racemization.

Protocol 1: Standard Fmoc-SPPS Coupling with DIC/OxymaPure

This protocol is designed for manual or automated solid-phase peptide synthesis on a resin support (e.g., Rink Amide resin).

1. Resin Preparation:

  • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
  • Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF (v/v) for 5-10 minutes.
  • Wash the resin thoroughly with DMF (5-6 times).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
  • Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/additive solution.
  • Immediately add the activated solution to the washed and deprotected peptide-resin.[6]

3. Reaction and Washing:

  • Agitate the reaction mixture at room temperature for 1-2 hours.
  • Monitor the reaction completion using a Kaiser test (a negative result indicates a complete reaction).
  • After completion, wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents.

Protocol 2: Final Cleavage and Deprotection

This procedure removes the peptide from the resin and simultaneously cleaves the acid-labile side-chain protecting groups.

1. Preparation:

  • Wash the final peptide-resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS acts as a scavenger to trap reactive cations generated during cleavage.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the resin and allow the mixture to react for 2-3 hours at room temperature.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash.
  • Dry the peptide pellet under vacuum. The crude peptide can then be purified using reverse-phase HPLC.

Diagrams and Workflows

Visualizing the synthesis process and the strategic choices involved can clarify the selection process.

cluster_SPPS Fmoc-SPPS Workflow for D-Glu Incorporation Resin Resin with free amine Activation Activate Fmoc-D-Glu(P)-OH (e.g., DIC/Oxyma) Coupling Couple to Resin Activation->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Removal (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 NextAA Couple Next Amino Acid Wash2->NextAA Cleavage Cleave from Resin (e.g., 95% TFA) NextAA->Cleavage Repeat cycles Peptide Purified D-Glu Peptide Cleavage->Peptide

Caption: General workflow for incorporating a protected D-glutamic acid derivative via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

cluster_comparison Protecting Group Strategy Comparison Z This compound Solution Phase Solution Phase Z->Solution Phase Fmoc Fmoc-D-Glu(OtBu)-OH Fmoc SPPS Fmoc SPPS Fmoc->Fmoc SPPS Boc Boc-D-Glu(OBzl)-OH Boc SPPS Boc SPPS Boc->Boc SPPS Fmoc_OAll Fmoc-D-Glu(OAll)-OH Fmoc_OAll->Fmoc SPPS Orthogonal (Pd) Deprotection Orthogonal (Pd) Deprotection Fmoc_OAll->Orthogonal (Pd) Deprotection Hydrogenation Hydrogenation Solution Phase->Hydrogenation Mild Base Deprotection Mild Base Deprotection Fmoc SPPS->Mild Base Deprotection Final Strong Acid Cleavage Final Strong Acid Cleavage Fmoc SPPS->Final Strong Acid Cleavage Moderate Acid Deprotection Moderate Acid Deprotection Boc SPPS->Moderate Acid Deprotection Final Very Strong Acid Cleavage Final Very Strong Acid Cleavage Boc SPPS->Final Very Strong Acid Cleavage

Caption: Logical relationship between D-Glu derivatives and their corresponding synthesis strategies and deprotection conditions.

References

A Comparative Guide to the Validation of Z-D-Glu-OH Incorporation: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of unnatural amino acid incorporation into synthetic peptides is paramount for ensuring the integrity and intended function of these molecules. This guide provides a comprehensive comparison of two primary analytical techniques for validating the incorporation of N-terminally protected Z-D-Glu-OH: the classical Edman degradation method and the modern mass spectrometry approach.

The incorporation of modified amino acids like this compound, where 'Z' represents the benzyloxycarbonyl protecting group and 'D' indicates the stereochemistry, presents unique analytical challenges. The bulky 'Z' group on the N-terminus directly obstructs the primary amine required for the initial step of Edman degradation, rendering direct sequencing impossible. This guide will explore the necessary modifications to the Edman protocol and compare its performance with the capabilities of high-resolution mass spectrometry.

Executive Summary

FeatureEdman DegradationMass Spectrometry
Direct Analysis of this compound No (Requires deprotection)Yes
Sample Requirement Picomoles to nanomolesFemtomoles to picomoles
Throughput Low (stepwise)High
Information Obtained N-terminal sequenceMolecular weight, fragmentation pattern (sequence), PTMs
Quantitative Analysis Possible, but can be complexExcellent for relative and absolute quantification
Confirmation of Stereochemistry Possible with chiral chromatographyIndirectly, through chromatographic separation of diastereomers
Major Limitation Blocked N-terminus, peptide length (<50-60 residues)Ambiguity between isobaric residues (e.g., Leu/Ile) without high resolution or specific fragmentation techniques

Edman Degradation: A Step-by-Step Approach for a Protected Amino Acid

Edman degradation provides unequivocal, residue-by-residue sequencing from the N-terminus of a peptide.[1][2][3] However, the presence of the Z-group on this compound necessitates a preliminary deprotection step.

Experimental Protocol:

1. Deprotection of the N-terminal Z-Group:

  • Method: Catalytic hydrogenation is a common and efficient method for the removal of the benzyloxycarbonyl (Z) group.[4][5]

  • Reagents: Palladium on carbon (Pd/C) catalyst, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the peptide containing this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Add a catalytic amount of 10% Pd/C.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or mass spectrometry) until the Z-group is completely cleaved.

    • Filter the reaction mixture through celite to remove the Pd/C catalyst.

    • Lyophilize the filtrate to obtain the deprotected peptide.

2. Edman Degradation Sequencing:

  • Principle: The deprotected peptide with a free N-terminal D-Glu now undergoes the standard Edman degradation chemistry. The process involves three main steps per cycle: coupling, cleavage, and conversion.[2][3]

  • Instrumentation: An automated protein sequencer is typically used.

  • Procedure:

    • Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC) peptide.

    • Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid, TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

    • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative (PTH-D-Glu) by treatment with aqueous acid.

    • Identification: The resulting PTH-D-Glu is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to a known standard.[6] The D-enantiomer will have a distinct retention time from the L-enantiomer on a chiral column or may show altered retention on standard columns.

Visualization of the Edman Degradation Workflow

Edman_Deprotection_Workflow cluster_deprotection Deprotection Step cluster_edman Edman Degradation Cycle Z_Peptide Peptide with N-terminal this compound Deprotection Catalytic Hydrogenation (H₂, Pd/C) Z_Peptide->Deprotection Deprotected_Peptide Peptide with free N-terminal D-Glu Deprotection->Deprotected_Peptide Coupling Coupling with PITC Deprotected_Peptide->Coupling Cleavage Cleavage with TFA Coupling->Cleavage Cleavage->Deprotected_Peptide Shortened Peptide (for next cycle) Conversion Conversion to PTH Cleavage->Conversion HPLC HPLC Analysis Conversion->HPLC

Workflow for Edman degradation of a Z-protected peptide.

Mass Spectrometry: A Direct and High-Throughput Alternative

Mass spectrometry (MS) offers a powerful, direct, and high-throughput alternative for the validation of this compound incorporation without the need for a deprotection step.[7][8]

Experimental Protocol:
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF, Orbitrap, or FT-ICR, coupled with a liquid chromatography system (LC-MS/MS) is ideal.

  • Procedure:

    • Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

    • Chromatographic Separation: The peptide is separated from impurities using RP-HPLC.

    • Mass Analysis (MS1): The intact peptide is ionized (e.g., by electrospray ionization - ESI) and its mass-to-charge ratio (m/z) is measured. The presence of the Z-group (+134.05 Da) can be confirmed by the accurate mass measurement of the intact peptide.

    • Fragmentation (MS/MS): The peptide ion of interest is isolated and fragmented (e.g., by collision-induced dissociation - CID).

    • Fragment Ion Analysis: The m/z of the resulting fragment ions (b- and y-ions) are measured. The sequence of the peptide can be deduced from the mass differences between the fragment ions. The presence of Z-D-Glu at the N-terminus will be evident from the mass of the initial b-ions.

Visualization of the Mass Spectrometry Workflow

MS_Workflow Peptide Peptide with N-terminal this compound LC LC Separation Peptide->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Analysis (Intact Mass) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Fragment Ions) CID->MS2 Analysis Data Analysis (Sequence Confirmation) MS2->Analysis

Workflow for mass spectrometry analysis of a Z-protected peptide.

Performance Comparison: Edman Degradation vs. Mass Spectrometry

ParameterEdman Degradation (with Deprotection)Mass SpectrometrySupporting Data/Comments
Confirmation of this compound Indirectly confirmed by successful sequencing after deprotection.Directly confirmed by the mass of the intact peptide and N-terminal fragment ions.MS provides a definitive mass for the modification.
Efficiency/Yield Deprotection step can lead to sample loss. Edman cycle efficiency is typically >90%.High sensitivity allows for analysis of very small amounts of sample.Quantitative MS can determine the percentage of incorporation.
Confirmation of D-Stereochemistry Requires chiral HPLC analysis of the PTH-amino acid, comparing its retention time with D- and L-standards.Can be inferred by chromatographic separation of diastereomeric peptides if a chiral center is present elsewhere in the peptide.Edman degradation with chiral HPLC provides a more direct confirmation of the stereochemistry of the specific amino acid.
Throughput Low; each cycle takes approximately 30-60 minutes.High; a single LC-MS/MS run can analyze multiple peptides in a complex mixture.MS is significantly faster for analyzing multiple samples or complex mixtures.
Data Interpretation Straightforward; direct identification of the N-terminal residue in each cycle.Can be complex; requires software for spectral interpretation and database searching.Edman data is generally less ambiguous for N-terminal sequencing.

Conclusion

Both Edman degradation and mass spectrometry are valuable tools for the validation of this compound incorporation, each with distinct advantages and limitations.

Edman degradation , although requiring an additional deprotection step, provides a definitive and sequential confirmation of the N-terminal amino acid sequence. Its ability to be coupled with chiral chromatography for the direct determination of stereochemistry is a significant advantage. However, it is a low-throughput technique and is not suitable for complex mixtures or very long peptides.

Mass spectrometry , on the other hand, is a high-throughput, highly sensitive technique that can directly analyze the intact, protected peptide. It provides a wealth of information, including the molecular weight, sequence, and the presence of other modifications. While it is the preferred method for rapid and comprehensive analysis, direct confirmation of stereochemistry can be more challenging.

For routine and high-throughput validation of this compound incorporation, mass spectrometry is the more efficient and informative method . However, for applications requiring unequivocal confirmation of the N-terminal sequence and the stereochemistry of the incorporated amino acid, Edman degradation following a deprotection step remains a powerful and reliable, albeit more labor-intensive, approach. The choice of method will ultimately depend on the specific research question, sample complexity, and available instrumentation.

References

A Comparative Guide to Solid-Phase vs. Solution-Phase Synthesis of Z-D-Glu-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) is a critical decision that impacts yield, purity, scalability, and cost-effectiveness. This guide provides an objective comparison of these two methods for the synthesis of peptides containing Z-D-Glu-OH (N-benzyloxycarbonyl-D-glutamic acid), a protected amino acid derivative.

Executive Summary

Both solid-phase and solution-phase synthesis are viable methods for producing this compound containing peptides. SPPS offers speed and automation, making it ideal for high-throughput synthesis of numerous peptides. In contrast, LPPS is highly scalable for the production of large quantities of a specific peptide and allows for the purification of intermediates, which can lead to a purer final product, especially for shorter peptides. A significant challenge in the synthesis of glutamic acid-containing peptides is the formation of pyroglutamate (B8496135), a side reaction that can occur in both methods but can be mitigated through careful strategy selection.

Comparison of Synthesis Parameters

The following table summarizes the key quantitative and qualitative differences between the two synthesis methods. Data for a model dipeptide synthesis is presented to illustrate typical outcomes.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Principle The peptide is assembled step-by-step on an insoluble resin support.[1]The peptide chain is built in a liquid medium without a solid support.[2]
Typical Purity Generally ≥95% after purification.[3]Can range from 90-98%, dependent on the sequence and purification steps.[3]
Typical Yield Highly dependent on the length of the peptide; for short peptides, yields can be high, but decrease with each coupling step. A 20% actual yield is a conservative estimate for planning.For dipeptides, coupling yields can be in the range of 60-70% after purification.[4]
Scalability Excellent for mg-to-gram scale synthesis for research purposes.[3]Well-suited for large-scale industrial production of short peptides.[3]
Automation Easily automated for high-throughput synthesis.[3]Difficult to automate.[3]
Purification Simplified intermediate purification as excess reagents are washed away after each step. Final cleavage and purification can be complex.[1]Requires purification after each coupling step (e.g., extraction, crystallization), which can be labor-intensive but ensures the purity of intermediates.[3]
Time Efficiency Faster for the synthesis of long peptides due to a streamlined workflow and automation.Can be more time-consuming for longer peptides due to the multi-step purification process.[3]
Cost Reagents and resins can be expensive, especially for long peptides.[2]Can be more cost-effective for short, simple peptides due to lower raw material consumption.[3]

Experimental Protocols

Detailed methodologies for the synthesis of a model dipeptide (e.g., Z-D-Glu-Xaa-OR, where Xaa is another amino acid and R is an alkyl group) are provided below.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Preparation and Swelling:

  • Start with a suitable resin (e.g., Wang or 2-chlorotrityl resin).

  • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour to ensure optimal reaction conditions.

2. First Amino Acid Loading:

  • The first C-terminal amino acid (Fmoc-Xaa-OH) is attached to the resin. For 2-chlorotrityl resin, this is typically done using the amino acid and a base like diisopropylethylamine (DIEA) in dichloromethane (B109758) (DCM).

3. Deprotection (Fmoc Removal):

  • The Fmoc protecting group from the loaded amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for a specified time (e.g., 20 minutes).

  • The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.

4. Coupling of this compound:

  • In a separate vessel, pre-activate the this compound (typically with a side-chain protecting group like OtBu) using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIEA in DMF.

  • Add the activated Z-D-Glu(OtBu)-OH solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin (B49086) test.

5. Final Cleavage and Deprotection:

  • After the final coupling step, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

Solution-Phase Peptide Synthesis

This protocol details the synthesis of a dipeptide using this compound.

1. Liberation of Free this compound (if starting from a salt):

  • If this compound is in a salt form (e.g., dicyclohexylammonium (B1228976) - DCHA salt), it must be converted to the free acid.

  • Suspend the this compound.DCHA salt in an organic solvent like ethyl acetate (B1210297) and wash with an acidic aqueous solution (e.g., 10% potassium bisulfate) to remove the dicyclohexylamine.

  • The organic layer containing the free acid is then washed with water until neutral and dried.

2. Peptide Coupling:

  • Dissolve this compound and a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) and cool to 0°C.

  • In a separate flask, neutralize the hydrochloride salt of the C-terminal amino acid ester (e.g., H-Xaa-OR.HCl) with a base like triethylamine (B128534) (TEA).

  • Add the neutralized amino acid ester solution to the this compound solution.

  • Add a solution of the coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents), dropwise to the reaction mixture.

  • Stir the reaction at 0°C for a couple of hours and then at room temperature overnight.

3. Work-up and Purification:

  • The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.

  • The filtrate is then washed sequentially with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

  • The organic layer is dried, and the solvent is evaporated to yield the protected dipeptide, which can be further purified by crystallization or chromatography.

4. Deprotection of the Z-group:

  • The N-terminal Z-group is typically removed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Key Considerations: Pyroglutamate Formation

A significant side reaction when working with N-terminal glutamic acid is its cyclization to form pyroglutamate.[5][6] This can occur spontaneously or be catalyzed by acidic or basic conditions present during the synthesis, particularly during the cleavage of protecting groups.[5][7]

  • In SPPS , pyroglutamate formation can happen during the final TFA cleavage.

  • In LPPS , the acidic or basic conditions during work-up steps can also promote this side reaction.

The choice of protecting groups and reaction conditions is crucial to minimize this side reaction. For instance, using a side-chain protecting group on the glutamic acid (like OtBu in the Fmoc strategy) helps to prevent this cyclization during chain assembly.[3]

Visualizing the Workflows

To better illustrate the processes, the following diagrams outline the experimental workflows for both synthesis methods and a decision-making pathway.

Solid_Phase_Peptide_Synthesis Resin Resin Swell Swell Resin (DMF) Resin->Swell Load Load First Amino Acid (Fmoc-Xaa-OH) Swell->Load Wash1 Wash (DMF) Load->Wash1 Deprotect Deprotect (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 Couple Couple (Z-D-Glu(OtBu)-OH + HBTU/DIEA) Wash2->Couple Wash3 Wash (DMF) Couple->Wash3 Cleave Cleave & Deprotect (TFA Cocktail) Wash3->Cleave Purify Purify Peptide (HPLC) Cleave->Purify FinalPeptide Final Peptide Purify->FinalPeptide Solution_Phase_Peptide_Synthesis Start This compound + H-Xaa-OR Couple Couple (DCC, HOBt in DCM) Start->Couple Workup Work-up (Filtration, Washes) Couple->Workup Purify1 Purify Protected Dipeptide (Crystallization/Chromatography) Workup->Purify1 Deprotect Z-Group Deprotection (H2, Pd/C) Purify1->Deprotect Purify2 Purify Final Peptide Deprotect->Purify2 FinalPeptide Final Peptide Purify2->FinalPeptide Decision_Pathway rect_node rect_node Start Synthesis Goal? Scale Scale of Synthesis? Start->Scale Complexity Peptide Length & Complexity? Scale->Complexity Large Scale (grams to kg) rect_node_1 High-throughput screening or synthesis of many different peptides? Scale->rect_node_1 Small to Medium Scale (mg to grams) SPPS Choose SPPS Complexity->SPPS Long & Complex LPPS Choose LPPS Complexity->LPPS Short & Simple SPPS_adv Advantages: - Speed and automation - Simplified intermediate purification - Good for long peptides SPPS->SPPS_adv LPPS_adv Advantages: - Cost-effective for short peptides - High purity of intermediates - Highly scalable LPPS->LPPS_adv rect_node_1->Complexity No rect_node_1->SPPS Yes

References

Assessing the Impact of Z-D-Glu-OH on Peptide Structure by CD Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids is a critical strategy in peptide-based drug design and development. These modifications can significantly influence the peptide's secondary structure, stability, and, consequently, its biological activity. One such modification is the introduction of Z-D-Glu-OH, a protected derivative of D-glutamic acid. This guide provides a comparative analysis of how such a modification can impact peptide structure, utilizing Circular Dichroism (CD) spectroscopy as the primary analytical tool.

Due to the limited availability of direct experimental data on this compound in the public domain, this guide will draw comparisons from studies on peptides where L-amino acids have been substituted with their D-enantiomers, including D-glutamic acid (D-Glu). This compound is a derivative of D-Glu, and the data presented herein for D-amino acid substitutions serve to illustrate the potential structural consequences of such chiral and side-chain modifications.

The Role of D-Amino Acid Substitution in Peptide Structure

The substitution of a naturally occurring L-amino acid with its D-enantiomer can induce significant alterations in a peptide's conformational preferences. These changes arise from the different spatial orientation of the side chain at the alpha-carbon, which can disrupt or promote specific secondary structures such as α-helices, β-sheets, and turns.[1] CD spectroscopy is a powerful, non-destructive technique that is highly sensitive to these changes in secondary structure, making it an ideal tool for assessing the impact of such modifications.[2]

Comparative Analysis of Peptide Structures by CD Spectroscopy

The following tables summarize experimental data from studies where D-amino acid substitutions were made in peptides, leading to observable changes in their secondary structure as determined by CD spectroscopy.

Table 1: Impact of D-Amino Acid Substitution on the Secondary Structure of Antitumor Peptide RDP215

This table presents a comparison of the secondary structure content of the antitumor peptide RDP215 and its analogue, 9D-RDP215, where specific L-amino acids were replaced by their D-enantiomers. The data was obtained from CD spectroscopy analysis in a solution mimicking a non-cancerous environment.

PeptideSequence% β-Sheet% Turns% Unstructured
RDP215H-FWRIRIRR P RRIRIRWF-NH₂10%~33%~70%
9D-RDP215H-fwririrr P rririrwf-NH₂ (lowercase denotes D-amino acids)35%Not specifiedNot specified

Data adapted from a study on the antitumor effects of D-amino acid substituted peptides.[1]

Table 2: Influence of D-Amino Acid Substitution on Binding Affinity of an IgG-Binding Peptide

This table shows the effect of substituting a glycine (B1666218) residue with various D-amino acids, including D-Glu, on the binding affinity (Kd) of an IgG-binding peptide. While direct secondary structure percentages are not provided, the study notes that these substitutions influenced the CD spectra, indicating conformational changes that correlate with binding affinity.[2]

Substitution at Gly9Binding Affinity (Kd, nM)
None (15-IgBP)267
D-Ala334
D-Asp703
D-Glu525
D-Lys105
D-Arg152
D-Ser211

Data adapted from a study on the structure derivatization of IgG-binding peptides.[2]

Experimental Protocols

A detailed methodology is crucial for the reproducible assessment of peptide structure by CD spectroscopy.

1. Peptide Synthesis and Purification:

  • Peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[2]

  • Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purity and identity of the peptides are confirmed by analytical HPLC and mass spectrometry.

2. Sample Preparation for CD Spectroscopy:

  • Lyophilized peptides are dissolved in an appropriate buffer, such as 10 mM phosphate (B84403) buffer (pH 7.0).

  • The peptide concentration is typically in the range of 0.1 to 1.0 mg/mL.

  • Accurate determination of the peptide concentration is critical and can be done using UV absorbance at 280 nm if aromatic residues are present, or by quantitative amino acid analysis.

  • Samples should be free of aggregates, which can be ensured by centrifugation or filtration.

3. CD Spectroscopy Measurement:

  • Instrumentation: A calibrated circular dichroism spectropolarimeter is used. The instrument should be purged with high-purity nitrogen gas for at least 30 minutes prior to measurement to remove oxygen.

  • Cuvette: A quartz cuvette with a short path length (typically 0.1 cm) is used for far-UV measurements.

  • Parameters:

    • Wavelength Range: 190-260 nm for secondary structure analysis.

    • Data Pitch (Step Size): 0.5 nm or 1.0 nm.

    • Scanning Speed: 50 nm/min.

    • Bandwidth: 1.0 nm.

    • Response Time/Integration Time: 1 s or 2 s.

    • Accumulations (Scans): 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Blank Measurement: A baseline spectrum of the buffer is recorded using the same cuvette and parameters and is subtracted from the sample spectrum.

4. Data Analysis:

  • The raw CD data (in millidegrees) is converted to molar ellipticity ([θ]) in deg cm²/dmol.

  • The secondary structure content (% α-helix, β-sheet, turn, and random coil) is estimated by deconvolution of the CD spectra using algorithms such as CONTINLL, SELCON3, or CDSSTR, available through online servers like DichroWeb.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of assessing the impact of a peptide modification like the introduction of this compound on its structure using CD spectroscopy.

experimental_workflow cluster_synthesis Peptide Synthesis & Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis & Interpretation peptide_synthesis Peptide Synthesis (SPPS) purification Purification (RP-HPLC) peptide_synthesis->purification characterization Characterization (MS) purification->characterization sample_prep Sample Preparation characterization->sample_prep cd_measurement CD Measurement sample_prep->cd_measurement data_processing Data Processing & Blank Subtraction cd_measurement->data_processing deconvolution Secondary Structure Deconvolution data_processing->deconvolution comparison Comparative Analysis deconvolution->comparison interpretation Structural Interpretation comparison->interpretation

References

The Chiral Divide: A Comparative Analysis of Peptides Containing Z-D-Glu-OH versus Z-L-Glu-OH in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of a single amino acid within a peptide can be the determining factor for its biological activity, stability, and therapeutic potential. This guide provides an objective comparison of peptides synthesized with Z-D-Glu-OH versus its natural counterpart, Z-L-Glu-OH, supported by experimental data, to illuminate the critical role of stereochemistry in peptide function.

The incorporation of D-amino acids into peptides, a departure from the exclusive use of L-amino acids in ribosomal synthesis, is a key strategy in drug discovery. This substitution can dramatically alter a peptide's three-dimensional structure, its interaction with biological targets, and its susceptibility to enzymatic degradation. This guide will delve into these differences, offering a clear comparison for researchers designing novel peptide-based therapeutics.

Quantitative Comparison of Biological Activity

While direct comparative studies on peptides differing only by the stereochemistry of a Z-protected glutamic acid residue are not abundant in publicly available literature, a compelling case study on a Glycogen-Like Peptide-1 (GLP-1) analog highlights the profound impact of stereochemistry on biological function. In this study, the L-amino acid version of the GLP-1 peptide was compared to its D-amino acid counterpart for its ability to activate the GLP-1 receptor.

Peptide AnalogTargetAssayParameterValue
(L)-GLP-1GLP-1 ReceptorLuciferase Reporter AssayEC5059.6 nM[1]
(D)-GLP-1GLP-1 ReceptorLuciferase Reporter AssayEC502.2 µM[1]
(L)-GLP-1Proteinase KDegradation AssayHalf-life< 1 hour[1]
(D)-GLP-1Proteinase KDegradation AssayHalf-life> 6 hours (80% remaining)[1]

Table 1: Comparison of biological activity and stability of L- and D-amino acid containing GLP-1 peptide analogs.[1]

The data clearly demonstrates that the L-amino acid version of the GLP-1 peptide is significantly more potent in activating its receptor, with an EC50 value in the nanomolar range compared to the micromolar activity of the D-amino acid version.[1] Conversely, the D-peptide exhibits markedly enhanced stability against enzymatic degradation by Proteinase K.[1] This trade-off between activity and stability is a crucial consideration in peptide drug design.

The Rationale for Stereochemical Substitution

The observed differences in activity and stability can be attributed to several factors:

  • Receptor Binding: Most endogenous receptors are chiral and have evolved to specifically recognize and bind to L-amino acid-containing peptides and proteins. The altered stereochemistry of a D-amino acid can disrupt the precise three-dimensional conformation required for optimal receptor-ligand interaction, often leading to reduced binding affinity and, consequently, lower biological activity.

  • Enzymatic Stability: Proteases, the enzymes responsible for peptide and protein degradation, are also chiral and typically exhibit high specificity for L-amino acid substrates. Peptides containing D-amino acids are poor substrates for these enzymes, rendering them resistant to proteolysis.[2] This increased stability can lead to a longer circulating half-life in vivo, a highly desirable property for therapeutic peptides.[1]

Experimental Protocols

To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.

Receptor Binding Affinity Assay (Luciferase Reporter Assay)

This assay is used to determine the potency of a peptide in activating a specific G-protein coupled receptor, such as the GLP-1 receptor.

Protocol:

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a plasmid encoding the receptor of interest (e.g., GLP-1R) and a luciferase reporter gene under the control of a cAMP response element (CRE).

  • Peptide Treatment: Following transfection, cells are seeded into 96-well plates and treated with varying concentrations of the L- and D-peptide analogs. A positive control, such as Forskolin (a direct activator of adenylyl cyclase), is also included.

  • Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of receptor activation and subsequent cAMP production, is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to the maximum response induced by the positive control. The EC50 values, representing the concentration of the peptide that elicits 50% of the maximal response, are calculated by fitting the data to a sigmoidal dose-response curve.[1]

Enzymatic Degradation Assay (In Vitro Digestion with Proteinase K)

This assay assesses the stability of peptides in the presence of a broad-spectrum protease.

Protocol:

  • Peptide Incubation: The L- and D-peptide analogs are incubated with Proteinase K in a suitable buffer at a physiological temperature (e.g., 37°C).

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 2, 4, 6 hours).

  • Reaction Quenching: The enzymatic reaction in the collected aliquots is stopped, typically by adding a protease inhibitor or by heat inactivation.

  • Analysis: The amount of intact peptide remaining at each time point is quantified using a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).

  • Data Analysis: The percentage of intact peptide is plotted against time to determine the degradation rate and the half-life of each peptide analog.[1]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway Peptide Peptide Ligand (L- or D-analog) Receptor G-Protein Coupled Receptor (e.g., GLP-1R) Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Luciferase) CREB->Gene_Expression Induction

GPCR signaling pathway activated by a peptide ligand.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_activity Biological Activity Assessment cluster_stability Stability Assessment cluster_comparison Comparative Analysis Z_L_Glu Z-L-Glu-OH SPPS Solid-Phase Peptide Synthesis Z_L_Glu->SPPS Z_D_Glu This compound Z_D_Glu->SPPS L_Peptide L-Peptide Analog SPPS->L_Peptide D_Peptide D-Peptide Analog SPPS->D_Peptide Receptor_Assay Receptor Binding Assay (e.g., Luciferase) L_Peptide->Receptor_Assay Degradation_Assay Enzymatic Degradation Assay (e.g., Proteinase K) L_Peptide->Degradation_Assay D_Peptide->Receptor_Assay D_Peptide->Degradation_Assay EC50_L EC50 (L-Peptide) Receptor_Assay->EC50_L EC50_D EC50 (D-Peptide) Receptor_Assay->EC50_D Comparison Compare Activity vs. Stability EC50_L->Comparison EC50_D->Comparison HalfLife_L Half-life (L-Peptide) Degradation_Assay->HalfLife_L HalfLife_D Half-life (D-Peptide) Degradation_Assay->HalfLife_D HalfLife_L->Comparison HalfLife_D->Comparison

Workflow for comparing this compound and Z-L-Glu-OH peptides.

Conclusion

The choice between incorporating this compound or Z-L-Glu-OH into a peptide sequence presents a critical decision in the design of peptide-based therapeutics. While L-amino acid-containing peptides generally exhibit higher biological activity due to their compatibility with endogenous receptors, their D-amino acid counterparts offer significantly enhanced stability against enzymatic degradation. This guide provides a framework for understanding and evaluating these differences, empowering researchers to make informed decisions in the development of novel peptides with optimized therapeutic profiles. The provided experimental protocols and workflow diagrams serve as practical tools for the systematic investigation of the impact of stereochemistry on peptide function.

References

Navigating the Choice of N-Protecting Groups for D-Glutamic Acid in Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on peptide synthesis, the selection of appropriate protecting groups is a critical decision that profoundly influences yield, purity, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of using Z-D-Glu-OH (N-Carbobenzyloxy-D-glutamic acid) in peptide synthesis, with a direct comparison to its widely used alternatives, Fmoc-D-Glu(OtBu)-OH and Boc-D-Glu(OBzl)-OH.

The strategic use of N-α-protecting groups is fundamental to prevent undesired side reactions and ensure the correct peptide sequence assembly. The choice between the classical benzyloxycarbonyl (Z) group and the more modern fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups carries significant implications for the entire synthetic workflow, from coupling efficiency and racemization risk to the final deprotection strategy. This analysis delves into the performance characteristics and economic considerations of each, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Performance and Cost Comparison

FeatureThis compoundFmoc-D-Glu(OtBu)-OHBoc-D-Glu(OBzl)-OH
Primary Application Solution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Nα-Deprotection Condition Catalytic Hydrogenation (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)Mild base (e.g., 20% piperidine (B6355638) in DMF)Strong acid (e.g., TFA)
Side-Chain Protection None (requires separate protection strategy)tert-Butyl (OtBu)Benzyl (OBzl)
Side-Chain Deprotection N/AAcidolysis (e.g., TFA)Catalytic Hydrogenation or strong acids
Coupling Efficiency Generally good in solution-phase, but can be slower for sterically hindered residues.High (>99%) in SPPS with modern coupling reagents.High in SPPS.
Racemization Risk Can be higher, especially with strong activating agents and bases. Urethane (B1682113) nature of the Z-group helps suppress racemization.[1]Generally low with appropriate coupling reagents and additives.Low.
Typical Yield Good to excellent for short peptides in solution-phase, but purification losses at each step can reduce overall yield.High overall yields in SPPS due to simplified purification.High overall yields in SPPS.
Cost per Gram *~$20 - $40~$22 - $68~$16 - $55

*Prices are estimates based on publicly available data from various suppliers (e.g., Sigma-Aldrich, PeptaNova, BroadPharm, Chem-Impex, ChemicalBook) for research quantities and are subject to change. Bulk pricing may differ significantly.[2][3][4][5][6]

In-Depth Analysis of Performance and Cost

This compound: The Classical Approach

The benzyloxycarbonyl (Z) protecting group, introduced by Bergmann and Zervas in 1932, is a cornerstone of classical solution-phase peptide synthesis.[7] Its stability under both acidic and basic conditions allows for the use of a wide range of coupling and side-chain deprotection strategies.

Benefits:

  • Cost-Effective: this compound is often the most economical option among the three, particularly for large-scale synthesis of short peptides where solution-phase methods are advantageous.

  • Orthogonality: The Z-group is orthogonal to acid-labile side-chain protecting groups like Boc and tBu, offering flexibility in complex synthetic routes.

Drawbacks:

  • Harsh Deprotection: Removal of the Z-group requires either catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with strong acids like HBr in acetic acid.[7] These conditions are not compatible with sensitive functional groups or solid-phase synthesis on many common resins.

  • Solution-Phase Limitations: While suitable for solution-phase synthesis, this method is labor-intensive due to the need for purification after each coupling step, making it less efficient for the synthesis of long peptides compared to SPPS.

  • Potential for Racemization: While the urethane nature of the Z-group helps to suppress racemization, the use of strong coupling conditions in solution-phase synthesis can still lead to a loss of stereochemical integrity.

Fmoc-D-Glu(OtBu)-OH: The Modern Standard for SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the standard for solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions.

Benefits:

  • Mild Deprotection: The Fmoc group is readily removed with a mild base, typically a solution of 20% piperidine in DMF, which is compatible with a wide array of acid-labile side-chain protecting groups.[7]

  • High Efficiency in SPPS: The Fmoc/tBu strategy is highly efficient for the synthesis of long and complex peptides, with coupling and deprotection cycles easily automated.

  • Low Racemization Risk: When used with modern coupling reagents and additives like HOBt or Oxyma, the risk of racemization during coupling is significantly minimized.[8]

Drawbacks:

  • Higher Cost: Fmoc-D-Glu(OtBu)-OH is generally more expensive than this compound, which can be a consideration for large-scale syntheses.[1]

  • Base-Labile Side Products: The repetitive use of piperidine for deprotection can lead to side reactions with certain amino acid sequences, although this is generally well-managed with optimized protocols.

Boc-D-Glu(OBzl)-OH: A Robust Alternative in SPPS

The tert-butyloxycarbonyl (Boc) protecting group represents another well-established strategy for SPPS, often referred to as the Boc/Bzl strategy.

Benefits:

  • Robust Chemistry: The Boc/Bzl strategy is a robust and well-understood method for SPPS.

  • Reduced Aggregation: In some cases, the Boc/Bzl approach may be preferred to reduce peptide aggregation during the synthesis of difficult sequences.

Drawbacks:

  • Harsh Final Cleavage: The final cleavage of the peptide from the resin and removal of benzyl-based side-chain protecting groups requires strong acids like anhydrous hydrogen fluoride (B91410) (HF), which necessitates specialized equipment and handling procedures.

  • Repetitive Acid Treatment: The N-terminal Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), at each cycle. This repetitive acid treatment can lead to the degradation of sensitive residues.

Experimental Protocols

To provide a practical comparison, the following are representative protocols for the coupling and deprotection steps using each of the discussed protected D-glutamic acid derivatives.

Solution-Phase Dipeptide Synthesis with this compound

This protocol outlines the synthesis of a model dipeptide, Z-D-Glu-Gly-OMe, using DCC and HOBt as coupling agents.

Materials:

  • This compound

  • Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 10% aqueous Potassium Bisulfate (KHSO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Neutralization of Amino Acid Ester: In a round-bottom flask, suspend H-Gly-OMe·HCl (1 equivalent) in anhydrous DCM. Add TEA (1 equivalent) and stir for 15 minutes at room temperature to neutralize the salt.

  • Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Coupling Reaction: Add the neutralized glycine methyl ester solution to the this compound solution. To this mixture, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate successively with 10% aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-D-Glu-Gly-OMe.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Z-Group Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group from a peptide.

Materials:

  • Z-protected peptide

  • Methanol (B129727) (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the peptide).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., with a balloon) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Isolation: Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide.

Z-Group Deprotection with HBr in Acetic Acid

This protocol outlines the cleavage of the Z-group using strong acidic conditions.

Materials:

  • Z-protected peptide

  • 33% Hydrogen Bromide (HBr) in acetic acid

  • Dry diethyl ether

Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.

  • Deprotection: Add a solution of 33% HBr in acetic acid.

  • Reaction Progression: Stir the solution at room temperature and monitor the reaction by TLC (typically complete within 1-2 hours).

  • Precipitation: Upon completion, add the reaction mixture to a large volume of cold, dry diethyl ether to precipitate the peptide hydrobromide salt.

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Visualizing the Synthetic Workflows

To better illustrate the differences in the synthetic pathways, the following diagrams outline the general workflows for incorporating a D-glutamic acid residue using the Z, Fmoc, and Boc strategies in their respective primary applications.

Z_SPPS_Workflow cluster_solution_phase Solution-Phase Synthesis (this compound) Start_Z This compound + H-AA-OR Couple_Z Coupling (e.g., DCC/HOBt) Start_Z->Couple_Z Workup_Z Aqueous Workup & Purification Couple_Z->Workup_Z Deprotect_Z Z-Group Deprotection (H2/Pd-C or HBr/AcOH) Workup_Z->Deprotect_Z Next_Cycle_Z Couple Next Z-AA-OH Deprotect_Z->Next_Cycle_Z

Solution-Phase Workflow with this compound

Fmoc_SPPS_Workflow cluster_solid_phase_fmoc Solid-Phase Synthesis (Fmoc-D-Glu(OtBu)-OH) Resin Resin-AA-H Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect_Fmoc Wash_1 Wash Deprotect_Fmoc->Wash_1 Couple_Fmoc Couple Fmoc-D-Glu(OtBu)-OH Wash_1->Couple_Fmoc Wash_2 Wash Couple_Fmoc->Wash_2 Repeat Repeat Cycle Wash_2->Repeat

Solid-Phase Workflow with Fmoc-D-Glu(OtBu)-OH

Boc_SPPS_Workflow cluster_solid_phase_boc Solid-Phase Synthesis (Boc-D-Glu(OBzl)-OH) Resin_Boc Resin-AA-Boc Deprotect_Boc Boc Deprotection (TFA/DCM) Resin_Boc->Deprotect_Boc Neutralize Neutralization (e.g., DIPEA) Deprotect_Boc->Neutralize Couple_Boc Couple Boc-D-Glu(OBzl)-OH Neutralize->Couple_Boc Wash_Boc Wash Couple_Boc->Wash_Boc Repeat_Boc Repeat Cycle Wash_Boc->Repeat_Boc

Solid-Phase Workflow with Boc-D-Glu(OBzl)-OH

Conclusion and Recommendations

The choice between this compound, Fmoc-D-Glu(OtBu)-OH, and Boc-D-Glu(OBzl)-OH is highly dependent on the specific requirements of the peptide synthesis project.

  • This compound remains a relevant and cost-effective choice for the solution-phase synthesis of short peptides , particularly in large-scale manufacturing where the economics of raw materials are a primary driver. However, its harsh deprotection conditions and the labor-intensive nature of solution-phase synthesis limit its utility for complex, long, or sensitive peptides.

  • Fmoc-D-Glu(OtBu)-OH is the undisputed standard for modern solid-phase peptide synthesis . Its mild deprotection conditions, high coupling efficiencies, and compatibility with a vast array of side-chain protecting groups make it the most versatile and efficient option for the synthesis of a wide range of peptides, from simple to complex. While the initial cost of the reagent may be higher, the overall efficiency and high purity of the final product often offset this expense, especially in research and drug discovery settings.

  • Boc-D-Glu(OBzl)-OH offers a robust alternative for SPPS , particularly for sequences prone to aggregation. However, the requirement for hazardous reagents like HF for final cleavage makes it less favorable for routine laboratory use compared to the Fmoc/tBu strategy.

For most researchers, scientists, and drug development professionals engaged in the synthesis of diverse and complex peptides, the Fmoc/tBu strategy, utilizing Fmoc-D-Glu(OtBu)-OH, presents the optimal balance of efficiency, versatility, and safety . The higher initial investment in the protected amino acid is frequently justified by the higher purity of the crude product, reduced need for extensive purification, and the overall reliability of the synthetic process. The use of this compound should be considered in specific, cost-sensitive applications for short peptides where solution-phase synthesis is a viable option.

References

A Comparative Guide to Analytical Techniques for the Characterization of Z-D-Glu-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the structural characterization and purity assessment of Z-D-Glu-OH (N-benzyloxycarbonyl-D-glutamic acid) and its derivatives. The selection of appropriate analytical methods is critical in drug development to ensure the identity, purity, and stability of these compounds. This document presents supporting experimental data, detailed methodologies, and visual workflows for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Data Presentation

The following tables summarize quantitative data for the characterization of this compound and its derivatives using various analytical techniques.

Table 1: ¹H NMR Spectral Data for this compound

AssignmentChemical Shift (ppm)
A (Carboxylic Acid)12.5
B (Amide NH)7.61
C, D (Aromatic CH)7.36, 7.33
E (Benzyl CH₂)5.039
F (α-CH)4.007
G (γ-CH₂)2.31
J, K (β-CH₂)1.974, 1.771
Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer.[1]

Table 2: Mass Spectrometry Fragmentation Data for Glutamic Acid Containing Dipeptides

Precursor IonFragmentationCharacteristic Fragment (m/z)
[H-Glu-Xxx-OH]H⁺Elimination of H₂O[M+H - 18]⁺
[H-Glu-Xxx-OH]H⁺Elimination of H-Xxx-OH + CO102 (Glutamic acid immonium ion)
[H-Glu(Xxx-OH)-OH]H⁺Elimination of NH₃[M+H - 17]⁺
[H-Glu(Xxx-OH)-OH]H⁺Elimination of H-Xxx-OH130
Data is for peptides with an α-linkage (H-Glu-Xxx-OH) and a γ-linkage (H-Glu(Xxx-OH)-OH) and provides a model for the fragmentation of this compound derivatives.[2]

Table 3: Chiral HPLC Separation of Glutamic Acid Enantiomers

Chiral Stationary PhaseMobile PhaseRetention Time (D-Glu)Retention Time (L-Glu)
Crownpak CR-I(+)Water:TFA (99.5:0.5, v/v) / ACN:EtOH:TFA (85:15:0.5, v/v/v) (gradient)~12 min~10 min
Astec CHIROBIOTIC TMethanol/Acetic Acid/Ammonium AcetateLonger than L-enantiomerShorter than D-enantiomer
Retention times are approximate and can vary based on the specific column and system.[3][4]

Table 4: Crystallographic Data for D-Glutamic Acid Hydrochloride

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.16
b (Å)11.80
c (Å)13.30
V (ų)801.88
Z4
RadiationCu Kα (λ = 1.54178 Å)
Data for D-Glutamic acid hydrochloride, a closely related structure to this compound.[5]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of this compound derivatives.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.[1] The choice of solvent is critical and should be based on the solubility of the analyte and the desire to observe or exchange labile protons (e.g., -COOH, -NH).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule. 2D NMR techniques such as COSY and HSQC can be used for more complex derivatives to aid in structural elucidation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound derivatives, confirming their identity and providing structural information.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or water, often with a small amount of formic acid to promote protonation).

  • Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Full Scan MS (MS1):

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Tandem MS (MS/MS or MS²):

    • Select the molecular ion as the precursor ion.

    • Induce fragmentation of the precursor ion using a collision gas (e.g., argon or nitrogen) in a collision cell.

    • Acquire the product ion spectrum, which shows the m/z of the fragment ions.

  • Data Analysis:

    • Analyze the mass of the molecular ion to confirm the elemental composition.

    • Interpret the fragmentation pattern in the MS/MS spectrum to deduce the structure of the molecule. Characteristic losses, such as the loss of water, ammonia, or parts of the protecting groups, provide valuable structural information.[2]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound derivatives and to separate enantiomers.

Methodology for Chiral Separation:

  • Sample Preparation: Dissolve the this compound derivative in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a UV detector and a chiral column.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Select a suitable chiral stationary phase (CSP). For amino acid derivatives, crown ether-based (e.g., Crownpak CR-I(+)) or macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC T) columns are often effective.[3][4]

    • Mobile Phase: The mobile phase composition is crucial for achieving separation. A typical mobile phase for a crown ether column might involve an aqueous solution with an acid modifier (e.g., trifluoroacetic acid) and an organic modifier (e.g., acetonitrile/ethanol).[4]

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: Monitor the elution of the compounds using a UV detector at a wavelength where the analyte absorbs (e.g., ~254 nm for the benzoyl group).

  • Data Analysis:

    • Determine the retention times of the D- and L-enantiomers.

    • Calculate the peak areas to determine the enantiomeric purity or enantiomeric excess (ee).

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic and molecular structure of a this compound derivative in the solid state.

Methodology:

  • Crystal Growth:

    • Grow single crystals of the this compound derivative of suitable size and quality (typically 0.1-0.5 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection:

    • Mount a single crystal on the diffractometer.

    • Irradiate the crystal with a monochromatic X-ray beam.

    • Collect the diffraction data as a series of images while rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.

  • Data Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

    • For chiral molecules, the absolute configuration can often be determined.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the workflows for the described analytical techniques and the logical relationships between them.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Prep Dissolve this compound in Deuterated Solvent Acq_1H Acquire 1D ¹H Spectrum Prep->Acq_1H Acq_13C Acquire 1D ¹³C Spectrum Prep->Acq_13C Acq_2D Acquire 2D Spectra (COSY, HSQC) Prep->Acq_2D Process Fourier Transform, Phase & Baseline Correction Acq_1H->Process Acq_13C->Process Acq_2D->Process Analysis Analyze Chemical Shifts, Coupling Constants, Integrals Process->Analysis Output Structural Elucidation Analysis->Output

Caption: Workflow for NMR analysis of this compound derivatives.

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Prep Prepare Dilute Solution Ionization Ionization (ESI/MALDI) Prep->Ionization MS1 Full Scan (MS1) Ionization->MS1 MS2 Tandem MS (MS/MS) Ionization->MS2 Analyze_MW Determine Molecular Weight MS1->Analyze_MW Analyze_Frag Interpret Fragmentation Pattern MS2->Analyze_Frag Output Structural Confirmation Analyze_MW->Output Analyze_Frag->Output

Caption: Workflow for Mass Spectrometry analysis of this compound derivatives.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_sep Separation cluster_det Detection & Analysis cluster_output Output Prep Dissolve Sample Injection Inject Sample Prep->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Detection UV Detection Separation->Detection Analysis Analyze Retention Times & Peak Areas Detection->Analysis Output Purity Assessment & Enantiomeric Ratio Analysis->Output

Caption: Workflow for chiral HPLC analysis of this compound derivatives.

Experimental_Workflow_Xray cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_output Output Crystal Grow Single Crystal Mount Mount Crystal Crystal->Mount Diffraction X-ray Diffraction Mount->Diffraction Solve Solve Structure Diffraction->Solve Refine Refine Structure Solve->Refine Output 3D Molecular Structure Refine->Output

Caption: Workflow for X-ray Crystallography of a this compound derivative.

Logical_Relationships cluster_info Information Obtained NMR NMR Spectroscopy Structure Chemical Structure NMR->Structure MS Mass Spectrometry MS->Structure MW Molecular Weight MS->MW HPLC HPLC Purity Purity HPLC->Purity Enantiopurity Enantiomeric Purity HPLC->Enantiopurity Xray X-ray Crystallography Xray->Structure ThreeD_Structure 3D Structure Xray->ThreeD_Structure

Caption: Logical relationships between analytical techniques and information obtained.

References

A Comparative Guide to Resins for Z-D-Glu-OH Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a solid support is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS). This choice directly influences key outcomes such as yield, purity, and the integrity of complex peptides. For the synthesis of peptides containing the acidic amino acid Z-D-Glu-OH, the choice of resin is particularly critical to mitigate side reactions and ensure efficient synthesis. This guide provides a detailed, data-supported comparison of two commonly used resins for this purpose: 2-Chlorotrityl chloride (2-CTC) resin and Wang resin.

Performance Characteristics at a Glance

The performance of a resin in SPPS is multi-faceted. Key parameters include the initial loading capacity, the purity of the crude peptide upon cleavage, and the overall synthesis yield. The following table summarizes the typical performance characteristics of 2-CTC and Wang resins, compiled from various sources. It is important to note that these values can be influenced by the specific peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[1]

Resin TypeTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)Primary Application
2-Chlorotrityl Chloride (2-CTC) Resin 0.3 - 1.6+[1]Generally high, especially for protected fragments[1]High[1]Protected peptide fragments for convergent synthesis; peptides with C-terminal carboxylic acids under mild cleavage conditions.[1][2]
Wang Resin 0.3 - 1.0[1]50 - 90[1]Moderate to High[1]Peptides with a C-terminal carboxylic acid.[1][2]

In-Depth Resin Comparison

2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is distinguished by its high acid lability, which is a significant advantage in the synthesis of peptides with sensitive residues or when the final product is a protected peptide fragment.[1][2] The cleavage of the peptide from 2-CTC resin can be achieved under very mild acidic conditions, which preserves acid-labile side-chain protecting groups.[1] This characteristic is particularly beneficial for the synthesis of complex peptides and for use in convergent synthesis strategies. Furthermore, the steric hindrance provided by the trityl group minimizes the risk of racemization during the loading of the first amino acid and reduces the formation of diketopiperazines.[3]

Wang Resin

Wang resin has long been a staple in Fmoc-based SPPS for the generation of peptides with a C-terminal carboxylic acid.[1][4] Its p-alkoxybenzyl alcohol linker is stable under the basic conditions used for Fmoc deprotection, yet it is readily cleaved with strong acids like trifluoroacetic acid (TFA).[1] A notable drawback of Wang resin is the potential for racemization during the attachment of the first amino acid.[5] The harsher acidic conditions required for cleavage can also lead to side reactions if the peptide contains sensitive amino acids.[2]

Experimental Workflow

The general workflow for SPPS is illustrated below. The key differences between using 2-CTC and Wang resins lie in the initial loading of the this compound and the final cleavage step.

SPPS_Workflow cluster_Resin_Preparation Resin Preparation cluster_Loading First Amino Acid Loading cluster_SPPS_Cycle SPPS Cycle (repeat n-1 times) cluster_Cleavage Cleavage and Deprotection Resin Resin (2-CTC or Wang) Swell Swell Resin (e.g., in DCM or DMF) Resin->Swell Load_Glu Load this compound Swell->Load_Glu Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Load_Glu->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Couple next Fmoc-AA-OH Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA-based cocktail) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (e.g., cold ether) Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol is designed to minimize racemization and ensure efficient loading onto the highly acid-sensitive 2-CTC resin.[6][7]

  • Resin Swelling: Swell the 2-CTC resin (1 g, with a substitution of e.g., 1.5 mmol/g) in anhydrous dichloromethane (B109758) (DCM, 10 mL) for at least 30 minutes in a reaction vessel.

  • Amino Acid Solution Preparation: In a separate flask, dissolve this compound (0.8 equivalents relative to the resin's loading capacity) in anhydrous DCM (10 mL). If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added.

  • Loading Reaction: Add the this compound solution to the swollen resin. Then, add N,N-diisopropylethylamine (DIEA) (2.0 equivalents relative to the amino acid) to the suspension.

  • Reaction Incubation: Agitate the mixture at room temperature for 1 to 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (B129727) (1 mL) to the reaction vessel and agitate for an additional 30 minutes.

  • Washing: Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and finally methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Optional): The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group (if used instead of Z-group for determination) from a small, weighed amount of dried resin with a piperidine solution and measuring the absorbance of the fulvene-piperidine adduct.

Protocol 2: Loading of this compound onto Wang Resin

The loading of the first amino acid onto Wang resin typically involves activation of the carboxylic acid. This protocol includes the use of HOBt to suppress racemization.[6]

  • Resin Swelling: Swell the Wang resin (1 g) in a mixture of DCM and DMF (9:1, v/v; 10 mL) for at least 30 minutes.

  • Activation Mixture Preparation: In a separate flask, dissolve this compound (4 equivalents relative to the resin's loading capacity) and 1-hydroxybenzotriazole (B26582) (HOBt) (4 equivalents) in a minimal amount of DMF.

  • Loading Reaction: Add the activation mixture to the swollen resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (4 equivalents) to the resin suspension. In a separate vial, dissolve 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in a small amount of DMF and add it to the reaction.

  • Reaction Incubation: Agitate the mixture at room temperature for 12 hours.

  • Capping: To cap unreacted hydroxyl groups, filter the resin and add a solution of acetic anhydride (B1165640) (2 equivalents) and DIEA (2 equivalents) in DCM. Agitate for 30 minutes.

  • Washing: Filter the resin and wash it sequentially with DMF (3x), a mixture of DMF/DCM (1:1, v/v) (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Optional): Similar to the 2-CTC resin, the loading can be determined spectrophotometrically.

Protocol 3: Cleavage of Peptide from 2-Chlorotrityl Chloride Resin (with side-chain protection)

This protocol utilizes mild acidic conditions to cleave the peptide from the 2-CTC resin while keeping acid-labile side-chain protecting groups intact.[3]

  • Resin Preparation: Wash the peptide-resin with DMF (2x) and then with DCM (2x).

  • Cleavage Cocktail: Prepare a solution of 1% TFA in DCM.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and shake for 1 minute. Drain the solution into a flask containing water (30 mL) to immediately dilute the acid. Repeat this step four times.

  • Peptide Isolation: Evaporate the DCM from the combined filtrates. The protected peptide will precipitate from the aqueous solution.

  • Lyophilization: Dissolve the precipitated peptide in a suitable solvent like acetonitrile/water and lyophilize.

Protocol 4: Cleavage of Peptide from Wang Resin (with global deprotection)

This protocol uses a standard strong acid cocktail to simultaneously cleave the peptide from the Wang resin and remove most common side-chain protecting groups.[1]

  • Final Deprotection: If the N-terminus is Fmoc-protected, perform a final deprotection with 20% piperidine in DMF.

  • Resin Washing: Wash the peptide-resin with DMF and DCM, and then dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Conclusion

The selection between 2-Chlorotrityl chloride resin and Wang resin for the SPPS of peptides containing this compound should be guided by the overall synthetic strategy. For the synthesis of protected peptide fragments or for sequences prone to racemization, the 2-CTC resin is the superior choice due to its mild cleavage conditions and the steric protection it offers during the initial amino acid loading.[3] For routine synthesis of peptides where simultaneous cleavage and deprotection are desired and the risk of racemization can be managed, Wang resin remains a cost-effective and reliable option.[8] By carefully considering the properties of each resin and employing optimized protocols, researchers can enhance the efficiency and success of their peptide synthesis endeavors.

References

Comparative Fragmentation Patterns of Z-D-Glu-OH Peptides in MS/MS: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of modified peptides is crucial for accurate characterization and sequencing. The incorporation of non-standard amino acids and protecting groups, such as the benzyloxycarbonyl (Z) group on a D-isoform of glutamic acid (Z-D-Glu-OH), introduces unique fragmentation behaviors in tandem mass spectrometry (MS/MS). This guide provides an objective comparison of the predicted fragmentation patterns of this compound containing peptides with their unmodified counterparts, supported by established principles of peptide fragmentation.

Predicted Comparison of Peptide Fragmentation by CID

The introduction of the N-terminal this compound modification is expected to significantly influence the fragmentation patterns observed in Collision-Induced Dissociation (CID). Below is a table summarizing the predicted key fragmentation characteristics based on known behaviors of the Z-group, glutamic acid residues, and general peptide fragmentation.

FeatureUnmodified L-Glu PeptidePredicted this compound PeptideRationale & Notes
Precursor Ion [M+H]+[M+H]+Standard protonation in positive ion mode.
Primary Fragmentation Cleavage of peptide bonds.Cleavage of peptide bonds and fragmentation of the Z-group.The Z-group is a common site of fragmentation.[1]
b/y Ion Series Complete or near-complete series of b and y ions.Potentially less complete b/y ion series.The Z-group can direct fragmentation, altering the typical backbone cleavage.
Characteristic Neutral Loss Loss of water (-18 Da) from the Glu side chain.[2][3]- Loss of benzyl (B1604629) alcohol (C7H8O, -108 Da)- Loss of toluene (B28343) (C7H8, -92 Da)- Loss of water (-18 Da)[2][3]The Z-group is known to fragment via these pathways. The glutamic acid side chain can still lose water.[4]
Diagnostic Fragment Ions - Glutamic acid immonium ion (m/z 102).[2][3]- Internal fragment ions.- Fragment ions showing the neutral loss of the Z-group moiety.- b-ions containing the Z-D-Glu residue will be shifted by the mass of the modification.- The glutamic acid immonium ion (m/z 102) may be observed after the loss of the Z-group.[2][3]The presence and intensity of these ions can confirm the modification.
Effect of D-Amino Acid N/ASubtle differences in fragment ion intensities compared to a Z-L-Glu-OH diastereomer may occur.Standard CID is generally insufficient to distinguish between D and L isomers based on fragment m/z alone, but can sometimes alter relative ion abundances.

Key Predicted Fragmentation Pathways

The fragmentation of a peptide containing an N-terminal this compound is predicted to follow several key pathways under CID. The Z-group is susceptible to cleavage, leading to characteristic neutral losses. Concurrently, the peptide backbone will fragment to produce b and y ions, and the glutamic acid side chain can undergo its characteristic water loss.

cluster_precursor Precursor Ion cluster_fragments Primary Fragmentation Pathways cluster_products Resulting Fragment Ions Precursor [Z-D-Glu-Peptide+H]+ Z_Loss Loss of Benzyl Alcohol (-108 Da) or Toluene (-92 Da) Precursor->Z_Loss Z-Group Cleavage Backbone Backbone Fragmentation (b and y ions) Precursor->Backbone Peptide Bond Cleavage Side_Chain Side Chain Fragmentation (Loss of H2O) Precursor->Side_Chain Glu Side Chain Fragments_Z_Loss [Peptide-C7H8O+H]+ or [Peptide-C7H8+H]+ Z_Loss->Fragments_Z_Loss b_y_ions b-ions (N-terminal) y-ions (C-terminal) Backbone->b_y_ions Fragments_H2O_Loss [M+H-H2O]+ Side_Chain->Fragments_H2O_Loss

Caption: Predicted fragmentation pathways for this compound peptides.

Experimental Protocols

A detailed methodology for the comparative analysis of this compound peptides is provided below.

1. Sample Preparation:

  • Dissolve the purified, lyophilized this compound peptide and the corresponding unmodified control peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50 v/v), to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a working concentration of 1-10 µg/mL for LC-MS analysis.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS1 Scan Range: m/z 200-2000.

  • MS/MS Method: Data-Dependent Acquisition (DDA).

  • Precursor Selection: Select the top 3-5 most intense ions from the MS1 scan for fragmentation.

  • Isolation Window: 1.5-2.0 m/z.

  • Activation Type: Collision-Induced Dissociation (CID).

  • Collision Energy: Use a normalized collision energy (NCE) of 25-35%, or a stepped NCE to ensure a wide range of fragments are produced. The collision energy should be optimized for the specific peptide and instrument.[5]

4. Data Analysis:

  • Process the raw data using appropriate software (e.g., Xcalibur, MassLynx, Proteome Discoverer).

  • Identify the monoisotopic mass of the target peptides.

  • Analyze and compare the MS/MS spectra of the this compound peptide and the unmodified control.

  • Manually inspect the spectra to identify b, y, and other characteristic fragment ions, as well as the predicted neutral losses associated with the Z-group.

  • Compare the relative intensities of common fragment ions between the two samples to identify significant differences in fragmentation patterns.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comparative MS/MS analysis of modified and unmodified peptides.

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 This compound Peptide lc Reversed-Phase LC (Gradient Elution) p1->lc p2 Unmodified Peptide p2->lc ms ESI-MS (Positive Mode) lc->ms msms Data-Dependent MS/MS (CID) ms->msms spec Acquire MS/MS Spectra msms->spec compare Comparative Spectral Analysis spec->compare report Generate Report compare->report

Caption: Workflow for comparative peptide fragmentation analysis.

References

Z-D-Glu-OH in Medicinal Chemistry: A Comparative Guide to a Synthetic Workhorse and its Bioactive Relatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-α-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH) is a well-established reagent, primarily utilized as a crucial building block in the intricate art of peptide synthesis. Its benzyloxycarbonyl (Z) protecting group offers stability and facilitates controlled, regioselective peptide bond formation. However, a comprehensive literature review reveals a scarcity of evidence for this compound itself as a direct modulator of biological targets. Instead, its significance in medicinal chemistry is anchored in its role as a precursor for a diverse array of D-glutamic acid derivatives that exhibit potent and specific enzyme inhibitory activities.

This guide provides a comparative analysis of this compound's role as a synthetic intermediate against the backdrop of its bioactive D-glutamic acid analogs. We will delve into the key therapeutic targets for these analogs, present comparative data where available, and provide detailed experimental protocols for the synthesis and evaluation of representative compounds.

The D-Glutamic Acid Scaffold: A Gateway to Enzyme Inhibition

While this compound remains a synthetic tool, the core D-glutamic acid structure has proven to be a versatile scaffold for designing inhibitors of critical enzymes, notably in the fields of antibacterial and neurological drug discovery. Two prominent examples are MurD ligase and Glutamate (B1630785) Carboxypeptidase II (GCPII).

MurD Ligase: An Antibacterial Target

MurD is a bacterial enzyme essential for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Inhibition of MurD represents a promising strategy for the development of novel antibiotics. Research in this area has focused on designing D-glutamic acid mimics that can effectively block the enzyme's active site.

Glutamate Carboxypeptidase II (GCPII): A Target for Neurological Disorders and Cancer

GCPII, also known as prostate-specific membrane antigen (PSMA), is a membrane-bound enzyme that cleaves N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. In the central nervous system, elevated glutamate levels are associated with excitotoxicity and neuronal damage. Consequently, GCPII inhibitors are being investigated as potential therapeutics for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and for mitigating neuronal damage after stroke. Furthermore, GCPII is highly expressed on the surface of prostate cancer cells, making it a target for both imaging and therapy.

Comparative Analysis: this compound vs. Bioactive D-Glutamic Acid Analogs

The key distinction between this compound and its bioactive counterparts lies in the nature of the N-terminal modification. While the benzyloxycarbonyl group in this compound serves as a protecting group, the N-substituents in active inhibitors are designed to engage in specific interactions within the enzyme's active site.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, and aqueous base

Table 2: Comparison of D-Glutamic Acid Derivatives as Enzyme Inhibitors

Compound/ClassTarget EnzymeReported Activity (IC₅₀/Kᵢ)Key Structural FeaturesReference
This compound Not ReportedNo direct inhibitory activity reported in the literature.N-benzyloxycarbonyl protection.N/A
N-Sulfonyl-D-glutamic acid derivatives MurD LigaseLow micromolar to nanomolar rangeN-arylsulfonyl group for enhanced binding.[1]
Phosphonate-based inhibitors (e.g., 2-PMPA) GCPIIPicomolar to low nanomolar rangePhosphonate group chelates the active site zinc ions.[2]
Urea-based inhibitors (e.g., DCIT) GCPIINanomolar rangeUrea moiety mimics the scissile peptide bond.[2]

Experimental Protocols

To provide a practical context, detailed methodologies for the synthesis of a representative bioactive D-glutamic acid analog and a typical enzyme inhibition assay are presented below.

Synthesis of N-dansyl-D-glutamic acid (A representative N-sulfonyl derivative)

Materials:

Procedure:

  • Dissolve D-glutamic acid (1 mmol) and sodium bicarbonate (2.5 mmol) in a mixture of water (5 mL) and acetone (5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of dansyl chloride (1.1 mmol) in acetone (5 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with ethyl acetate (2 x 10 mL).

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-dansyl-D-glutamic acid.

Glutamate Carboxypeptidase II (GCPII) Inhibition Assay

Materials:

  • Purified recombinant human GCPII

  • N-acetylaspartylglutamate (NAAG) as the substrate

  • L-glutamate oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test inhibitor (e.g., a D-glutamic acid analog)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-glutamate oxidase, HRP, and Amplex Red reagent.

  • Add the test inhibitor at various concentrations to the wells of a 96-well microplate.

  • Add the purified GCPII enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate NAAG to each well.

  • Monitor the increase in fluorescence (excitation 530-560 nm, emission 590 nm) over time using a fluorescence plate reader. The fluorescence is generated by the reaction of hydrogen peroxide (a byproduct of glutamate oxidation) with Amplex Red in the presence of HRP.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

  • Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Context of D-Glutamic Acid Derivatives in Medicinal Chemistry

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a simplified signaling pathway involving GCPII and a conceptual workflow for inhibitor screening.

GCPII_Pathway NAAG NAAG (N-acetylaspartylglutamate) GCPII GCPII (Glutamate Carboxypeptidase II) NAAG->GCPII Hydrolysis Glu Glutamate GCPII->Glu NAA NAA (N-acetylaspartate) GCPII->NAA GluR Glutamate Receptors Glu->GluR Activates Neuron Postsynaptic Neuron Excitotoxicity Excitotoxicity Neuron->Excitotoxicity Excessive stimulation leads to GluR->Neuron Signal Transduction Inhibitor GCPII Inhibitor (e.g., D-Glu analog) Inhibitor->GCPII Inhibits

Caption: Simplified pathway showing the role of GCPII in glutamate metabolism and the point of intervention for inhibitors.

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_assay Enzyme Inhibition Assay start D-Glutamic Acid Scaffold modification N-terminal Modification start->modification purification Purification & Characterization modification->purification incubation Incubate with Inhibitor purification->incubation enzyme_prep Prepare Enzyme & Substrate enzyme_prep->incubation readout Measure Activity incubation->readout analysis Data Analysis (IC50 determination) readout->analysis

Caption: General experimental workflow for the synthesis and evaluation of D-glutamic acid-based enzyme inhibitors.

References

Safety Operating Guide

Safe Disposal of Z-D-Glu-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of Z-D-Glu-OH (N-Carbobenzyloxy-D-glutamic acid), a derivative of the amino acid glutamic acid.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes splash goggles, a full laboratory suit, a dust respirator, boots, and gloves.[1] A self-contained breathing apparatus may be necessary to prevent inhalation of the product.[1] In case of accidental contact, follow these first-aid measures:

  • Eyes: Flush with water as a precautionary measure.[1]

  • Skin: Wash off with soap and plenty of water.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[2]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek medical advice.[2]

Environmental Protection

A primary concern during disposal is to prevent the chemical from entering the environment. Do not let this compound enter drains.[2][3] While the product itself and its degradation products are not classified as toxic, proper disposal protocols are necessary to mitigate any potential environmental impact.[1]

Disposal Procedure for this compound

The disposal of this compound must adhere to federal, state, and local environmental control regulations.[1] The following is a general procedural plan based on safety data sheets for similar compounds.

Step 1: Collection of Waste

  • For small spills or residual amounts, use appropriate tools to carefully collect the spilled solid material.

  • For larger quantities, use a shovel to place the material into a designated waste container.[1]

  • During collection, avoid creating dust.[2]

Step 2: Containment

  • Place the collected this compound waste into a suitable, closed, and clearly labeled container for disposal.[1][2]

Step 3: Final Disposal

  • Engage a licensed professional waste disposal service to handle the final disposal of the chemical waste.

  • Do not dispose of the material with regular trash.

Quantitative Data for Disposal

There is no specific quantitative data, such as concentration limits for drain disposal or neutralization ratios, available in the provided safety data sheets for this compound or its close derivatives. The general guidance is to avoid any release into the environment.

ParameterValue
Concentration Limits for Drain DisposalNot available. Do not let product enter drains.[2]
Neutralization RatiosNot available.
BiodegradabilityNo specific data available, but the product and its degradation products are noted as not being toxic.[1]

Experimental Protocols

No experimental protocols related to the disposal or degradation of this compound were cited in the provided search results.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Respirator) A->B C Collect Waste Material (Avoid Dust Formation) B->C D Is it a small spill? C->D E Use appropriate tools to collect D->E Yes F Use a shovel to collect D->F No G Place in a Suitable, Labeled, Closed Container E->G F->G H Store in a Secure Area for Waste Collection G->H I Arrange for Licensed Waste Disposal Service H->I J End: Proper Disposal I->J

A flowchart outlining the proper disposal procedure for this compound.

References

Essential Safety and Operational Guidance for Handling Z-D-Glu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Risk Assessment

Z-D-Glu-OH is a glutamic acid derivative.[1][2] Based on data for similar compounds, it may cause skin and eye irritation, and inhalation of dust may lead to respiratory tract irritation.[3][4][5] It is essential to handle this compound with appropriate care to minimize exposure.

Potential Hazards:

  • Skin Contact: May cause irritation.[3]

  • Eye Contact: May cause irritation.[3]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[3][5]

  • Ingestion: May be harmful if swallowed.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the chemical.[4][6]To prevent skin contact and absorption.
Eye and Face Protection Safety glasses with side shields or goggles.[4][7]To protect eyes from splashes and dust.
Skin and Body Protection Laboratory coat.[8][9]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a dust mask (e.g., N95) or a respirator may be necessary.[3][4][5]To prevent inhalation of airborne particles.

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound will minimize risks and ensure the integrity of your research.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh and handle the solid compound to minimize dust generation.

    • If preparing solutions, add the solid to the solvent slowly.

  • Storage:

    • Store this compound in a tightly sealed container.[3][4]

    • Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][7]

  • Spill Response:

    • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[3][4]

    • Large Spills: Evacuate the area and consult with your institution's environmental health and safety department. A self-contained breathing apparatus may be necessary for cleanup.[3][4]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response Prep 1. Prepare Workspace (Clean, Uncluttered) CheckPPE 2. Verify PPE (Gloves, Goggles, Lab Coat) Prep->CheckPPE LocateSafety 3. Locate Safety Equipment (Eyewash, Shower) CheckPPE->LocateSafety DonPPE 4. Don Appropriate PPE LocateSafety->DonPPE HandleSolid 5. Handle Solid Carefully (Minimize Dust) DonPPE->HandleSolid PrepareSolution 6. Prepare Solution (Add Solid to Solvent Slowly) HandleSolid->PrepareSolution SmallSpill Small Spill: Sweep and Contain HandleSolid->SmallSpill If Spill Occurs LargeSpill Large Spill: Evacuate and Report HandleSolid->LargeSpill If Spill Occurs Store 7. Store Properly (Cool, Dry, Sealed) PrepareSolution->Store Dispose 8. Dispose of Waste (Follow Protocol) PrepareSolution->Dispose PPE_Decision_Process Start Start: Handling this compound AssessTask Assess Task: Weighing solid, preparing solution, or transfer? Start->AssessTask Weighing Weighing Solid AssessTask->Weighing Weighing Solution Preparing Solution AssessTask->Solution Solution Prep Transfer Transferring AssessTask->Transfer Transfer DustRisk Risk of Dust Generation? Weighing->DustRisk SplashRisk Risk of Splash? Solution->SplashRisk BasePPE Standard PPE: Lab Coat, Safety Glasses, Nitrile Gloves Transfer->BasePPE DustRisk->BasePPE No AddRespirator Add Dust Mask (N95) or work in fume hood DustRisk->AddRespirator Yes SplashRisk->BasePPE No AddGoggles Use Chemical Goggles SplashRisk->AddGoggles Yes AddRespirator->BasePPE AddGoggles->BasePPE

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.